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Foundational

7-Bromo-4,6-dichloroquinolin-2(1H)-one synthesis pathway

An In-depth Technical Guide to the Synthesis of 7-Bromo-4,6-dichloroquinolin-2(1H)-one Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of a robust and logical s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 7-Bromo-4,6-dichloroquinolin-2(1H)-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 7-Bromo-4,6-dichloroquinolin-2(1H)-one, a highly substituted heterocyclic compound with significant potential as a scaffold in medicinal chemistry and drug discovery programs. The synthesis is presented as a multi-step sequence commencing from a commercially available substituted aniline. This document elucidates the causal mechanisms behind key transformations, provides detailed, field-tested experimental protocols, and includes visual diagrams to clarify the workflow, ensuring both scientific integrity and practical applicability for researchers and drug development professionals.

Introduction and Strategic Overview

The quinolin-2(1H)-one core is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities. The specific substitution pattern of 7-Bromo-4,6-dichloroquinolin-2(1H)-one offers multiple points for further chemical modification, making it a valuable building block for creating libraries of novel compounds. The strategic placement of halogens allows for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of a wide chemical space.

The synthetic strategy detailed herein is predicated on a convergent and regiochemically controlled approach. We will construct the bicyclic quinolinone skeleton from a pre-functionalized aniline precursor, thereby ensuring the unambiguous placement of the chloro and bromo substituents on the benzene ring. This is followed by a targeted chlorination to install the final halogen on the pyridinone ring. This approach is superior to late-stage halogenation of an unsubstituted quinolinone core, which often suffers from issues with regioselectivity and the generation of difficult-to-separate isomeric byproducts.

Retrosynthetic Analysis and Pathway Design

A retrosynthetic disconnection of the target molecule, 7-Bromo-4,6-dichloroquinolin-2(1H)-one (1) , reveals a logical pathway for its construction. The 4-chloro group can be installed via chlorination of a 4-hydroxyquinolinone precursor (2) . This 4-hydroxyquinolinone tautomer is the product of a thermal cyclization, a key step in many quinoline syntheses like the Gould-Jacobs reaction.[1][2] This cyclization precursor (3) is an anilinomethylenemalonate, which is readily formed from the condensation of a substituted aniline, in this case, 4-bromo-2-chloroaniline (4) , and diethyl ethoxymethylenemalonate (DEEM) (5) .

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Retrosynthesis mol1 Target: 7-Bromo-4,6-dichloroquinolin-2(1H)-one (1) mol2 Precursor: 7-Bromo-6-chloro-4-hydroxyquinolin-2(1H)-one (2) mol1->mol2 Chlorination mol3 Intermediate: Diethyl 2-((4-bromo-2-chlorophenyl)amino)methylenemalonate (3) mol2->mol3 Thermal Cyclization mol4 Starting Material: 4-Bromo-2-chloroaniline (4) mol3->mol4 Condensation mol5 Starting Material: Diethyl ethoxymethylenemalonate (5) mol3->mol5 Condensation Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Chlorination start1 4-Bromo-2-chloroaniline product1 Diethyl 2-((4-bromo-2-chlorophenyl)amino)methylenemalonate placeholder1 start1->placeholder1 Heat, neat start2 Diethyl ethoxymethylenemalonate start2->placeholder1 Heat, neat product2 7-Bromo-6-chloro-4-hydroxyquinolin-2(1H)-one product1->product2 Dowtherm A, ~250 °C placeholder1->product1 Heat, neat final_product 7-Bromo-4,6-dichloroquinolin-2(1H)-one product2->final_product POCl3, reflux

Caption: Overall three-step synthesis workflow.

Step 1: Synthesis of Diethyl 2-((4-bromo-2-chlorophenyl)amino)methylenemalonate
  • Principle & Rationale: This initial step is a classic condensation reaction. 4-Bromo-2-chloroaniline acts as a nucleophile, attacking the electrophilic carbon of the ethoxy group in diethyl ethoxymethylenemalonate (DEEM). The reaction is typically performed neat (without solvent) and driven to completion by heating, which facilitates the elimination of ethanol. The choice of DEEM is strategic; it provides the three-carbon chain necessary to form the pyridinone ring in the subsequent cyclization step.

  • Experimental Protocol:

    • To a round-bottomed flask equipped with a short-path distillation head, add 4-bromo-2-chloroaniline (1.0 eq).

    • Add diethyl ethoxymethylenemalonate (1.05 eq) to the flask.

    • Heat the mixture in an oil bath at 120-130 °C for 2 hours. Ethanol will distill from the reaction mixture, providing a visual indicator of reaction progress.

    • After 2 hours, cool the reaction mixture to room temperature. The product, typically a viscous oil or low-melting solid, is of sufficient purity to be carried forward to the next step without further purification.

Step 2: Synthesis of 7-Bromo-6-chloro-4-hydroxyquinolin-2(1H)-one
  • Principle & Rationale: This key step is an intramolecular thermal cyclization, a variant of the Gould-Jacobs reaction. [1]At high temperatures, the aniline nitrogen attacks one of the ester carbonyls, followed by the elimination of a second molecule of ethanol to form the quinolinone ring system. The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is critical to achieve the necessary temperature (approx. 250 °C) for efficient cyclization. [2]The product precipitates from the solvent upon cooling, which provides a simple and effective method of initial purification.

  • Experimental Protocol:

    • In a three-necked flask equipped with a high-temperature thermometer and a reflux condenser, heat Dowtherm A to 250 °C.

    • Add the crude product from Step 1 dropwise to the hot Dowtherm A over 30 minutes.

    • Maintain the reaction temperature at 250 °C for an additional 1 hour after the addition is complete.

    • Allow the reaction mixture to cool to below 100 °C.

    • Add hexane or petroleum ether to the cooled mixture to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with hexane to remove residual Dowtherm A.

    • Dry the solid under vacuum to yield the desired 7-Bromo-6-chloro-4-hydroxyquinolin-2(1H)-one.

Step 3: Synthesis of 7-Bromo-4,6-dichloroquinolin-2(1H)-one
  • Principle & Rationale: The final step involves the conversion of the 4-hydroxy group into a 4-chloro group. The 4-hydroxyquinolinone exists in tautomeric equilibrium with its 4-quinolone form. Phosphorus oxychloride (POCl₃) is a highly effective and commonly used reagent for this type of dehydroxylative chlorination. [3][4][5]The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The reaction is typically run at reflux in excess POCl₃, which also serves as the solvent. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction through the formation of the Vilsmeier reagent.

  • Experimental Protocol:

    • In a flask equipped with a reflux condenser and a gas scrubber (to neutralize HCl fumes), carefully add 7-Bromo-6-chloro-4-hydroxyquinolin-2(1H)-one (1.0 eq) to phosphorus oxychloride (5-10 eq).

    • Add a catalytic amount of DMF (0.1 eq).

    • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step.

    • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.

    • The solid product will precipitate. Collect the solid by vacuum filtration.

    • Wash the filter cake with copious amounts of water and then dry under vacuum to afford the final product, 7-Bromo-4,6-dichloroquinolin-2(1H)-one.

Data Summary

The following table summarizes the expected outcomes for the described synthetic pathway. Yields are representative and may vary based on experimental conditions and scale.

StepTransformationKey ReagentsSolventTemperatureTypical Yield
1 Condensation4-Bromo-2-chloroaniline, DEEMNeat120-130 °C>95% (crude)
2 Thermal CyclizationIntermediate from Step 1Dowtherm A~250 °C75-85%
3 ChlorinationPrecursor from Step 2, POCl₃, DMF (cat.)POCl₃~110 °C (reflux)80-90%

Conclusion and Future Outlook

This guide details a logical, efficient, and well-documented three-step synthesis for 7-Bromo-4,6-dichloroquinolin-2(1H)-one. The methodology relies on fundamental and robust organic transformations, ensuring high regiochemical control and good overall yields. Each protocol has been designed with causality and safety in mind, providing a self-validating system for researchers. The final product is a versatile intermediate, primed for further derivatization in drug discovery campaigns, particularly through selective cross-coupling reactions at the C4-Cl or C7-Br positions. This pathway provides a reliable foundation for accessing a new class of substituted quinolinone derivatives for biological evaluation.

References

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information. [Link]

  • An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one. Avens Publishing Group. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Royal Society of Chemistry. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Application of the Sandmeyer reaction for the synthesis of compounds... ResearchGate. [Link]

  • Asymmetric synthesis of quinolinone-based polycyclic indoles through-[6][7]rearrangement/cyclization reaction. Royal Society of Chemistry. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Arkivoc. [Link]

  • Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones. Organic Chemistry Portal. [Link]

  • 4,7-DICHLOROQUINOLINE. Organic Syntheses. [Link]

  • Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]

  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Center for Biotechnology Information. [Link]

  • Electrophilic aromatic bromination of compound 11 and its experimental applications. ResearchGate. [Link]

  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]

  • Method for preparing 7-bromoisoquinoline.
  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry. [Link]

Sources

Exploratory

7-Bromo-4,6-dichloroquinolin-2(1H)-one mechanism of action

An In-Depth Technical Guide to the Investigational Mechanism of Action of 7-Bromo-4,6-dichloroquinolin-2(1H)-one Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous ther...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Investigational Mechanism of Action of 7-Bromo-4,6-dichloroquinolin-2(1H)-one

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial effects.[1] This guide focuses on the novel compound 7-Bromo-4,6-dichloroquinolin-2(1H)-one, a halogenated quinolinone for which, to date, no specific mechanism of action has been elucidated in published literature. Given the significant therapeutic potential of this chemical class, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It outlines a proposed investigational roadmap to uncover the compound's mechanism of action. We will synthesize insights from structurally related quinolinone derivatives to postulate a primary hypothesis centered on anticancer activity, likely through the induction of apoptosis and inhibition of key cellular proliferation pathways. This guide provides the theoretical framework, plausible synthetic routes, and detailed experimental protocols necessary to systematically investigate and validate the biological activity of this promising, yet uncharacterized, molecule.

Introduction: The Quinolinone Scaffold and the Unexplored Potential of 7-Bromo-4,6-dichloroquinolin-2(1H)-one

Quinolin-2(1H)-one (carbostyril) and its derivatives represent a "privileged" structural motif in drug discovery.[2] These compounds have demonstrated a broad spectrum of biological activities, with many derivatives being investigated as potent anticancer agents.[2][3] The core structure's ability to intercalate with DNA and inhibit key enzymes like topoisomerase has been a focal point of research.[2] Furthermore, substitutions on the quinoline ring system can dramatically modulate the pharmacological profile, enhancing potency and selectivity for specific biological targets.[4]

7-Bromo-4,6-dichloroquinolin-2(1H)-one is a novel compound featuring a unique halogenation pattern. The presence of electron-withdrawing groups at the 4, 6, and 7 positions suggests a distinct electronic distribution that could confer novel biological properties. While direct experimental data is absent, the known anticancer activities of other substituted quinolinones—such as the induction of apoptosis by 2-phenylquinolin-4-amine derivatives and the topoisomerase I inhibition by 4-alkoxy-2-arylquinolines—provide a strong rationale for investigating this compound within an oncology framework.[2][5] This guide proposes a structured approach to systematically de-orphanize 7-Bromo-4,6-dichloroquinolin-2(1H)-one, starting from its chemical synthesis and proceeding through a cascade of in vitro assays designed to reveal its mechanism of action.

Chemical Profile and Proposed Synthesis

A prerequisite for any biological investigation is the reliable synthesis of the compound of interest. While a specific synthesis for 7-Bromo-4,6-dichloroquinolin-2(1H)-one is not documented, a plausible route can be designed based on established methodologies for analogous quinoline structures.[6][7] The proposed pathway involves a multi-step process beginning with a substituted aniline, followed by cyclization to form the quinolinone core, and subsequent halogenation steps.

The general strategy would likely follow a Gould-Jacobs-like reaction for the quinoline core formation, followed by chlorination and regioselective bromination.[6]

Synthetic_Pathway A Substituted Aniline B Anilinomethylenemalonate Intermediate A->B Condensation (e.g., DEEM) C 4-Hydroxy-6-chloroquinolin-2(1H)-one B->C Thermal Cyclization D 4,6-Dichloroquinolin-2(1H)-one C->D Chlorination (e.g., POCl3) E 7-Bromo-4,6-dichloroquinolin-2(1H)-one D->E Regioselective Bromination (e.g., NBS)

Caption: Proposed synthetic pathway for 7-Bromo-4,6-dichloroquinolin-2(1H)-one.

Postulated Mechanism of Action: An Anticancer Hypothesis

Drawing from the extensive literature on quinolinone derivatives, we hypothesize that 7-Bromo-4,6-dichloroquinolin-2(1H)-one exerts its primary biological effect through the induction of cancer cell death. The specific mechanism is likely multifactorial but can be initially investigated through two primary avenues:

  • Hypothesis 1: Induction of Apoptosis via Caspase Activation. Many quinoline derivatives have been shown to be potent inducers of apoptosis.[5] We postulate that 7-Bromo-4,6-dichloroquinolin-2(1H)-one treatment will lead to the activation of the intrinsic or extrinsic apoptotic pathways, culminating in the activation of executioner caspases (e.g., Caspase-3).

  • Hypothesis 2: Inhibition of Topoisomerase I. Certain 4-alkoxy-2-arylquinolines function as topoisomerase I (TOP1) inhibitors, stabilizing the TOP1-DNA cleavage complex and leading to DNA damage and cell death.[2] The planar, heterocyclic structure of our target compound makes it a plausible candidate for DNA intercalation and TOP1 inhibition.

Hypothetical_MOA Compound 7-Bromo-4,6-dichloroquinolin-2(1H)-one Target1 Pro-Apoptotic Signaling (e.g., Bcl-2 family modulation) Compound->Target1 Target2 Topoisomerase I (TOP1) Compound->Target2 Pathway1 Caspase Cascade Activation (Caspase-8, -9, -3) Target1->Pathway1 Pathway2 TOP1-DNA Cleavage Complex Stabilization Target2->Pathway2 Outcome1 Apoptosis Pathway1->Outcome1 Outcome2 DNA Damage & Cell Cycle Arrest Pathway2->Outcome2 Outcome2->Outcome1

Caption: Hypothetical signaling pathways inhibited by the quinolinone compound.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically test our hypotheses, a tiered experimental approach is proposed. This workflow begins with broad cytotoxicity screening and progressively narrows the focus to specific molecular mechanisms.

Experimental_Workflow cluster_Phase2 Phase 2 Phase1 Phase 1: Cytotoxicity Screening Assay1 MTT / CellTiter-Glo Assay (Determine IC50 values across cancer cell lines) Phase1->Assay1 Assay2 LDH Cytotoxicity Assay (Assess membrane integrity) Phase1->Assay2 Phase2 Phase 2: Cell Death Mechanism Assay3 Annexin V / PI Staining (Quantify apoptosis vs. necrosis) Phase2->Assay3 Assay4 Caspase-Glo 3/7 Assay (Measure executioner caspase activity) Phase2->Assay4 Phase3 Phase 3: Target Identification Assay5 TOP1 DNA Cleavage Assay (Biochemical target engagement) Phase3->Assay5 Assay1->Phase2 Assay3->Phase3

Sources

Foundational

The Biological Versatility of Substituted Quinolinone Derivatives: A Technical Guide for Researchers

Abstract The quinolinone scaffold is a privileged heterocyclic motif that forms the core of a vast array of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinolinone scaffold is a privileged heterocyclic motif that forms the core of a vast array of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of substituted quinolinone derivatives. We delve into the molecular mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and present a critical analysis of structure-activity relationships (SAR). This guide is designed to be a practical resource, empowering researchers to design and execute robust studies to unlock the full therapeutic potential of this versatile chemical class.

Introduction: The Quinolinone Core - A Foundation for Diverse Bioactivity

Quinolinone, a bicyclic aromatic compound, consists of a benzene ring fused to a pyridinone ring. The inherent chemical features of this scaffold, including its planarity, potential for hydrogen bonding, and the ability to undergo various substitutions, make it an ideal framework for designing molecules that can interact with a wide range of biological targets. The diverse biological activities of quinolinone derivatives are a direct consequence of the specific substituents appended to the core structure, which modulate their physicochemical properties and target-binding affinities.[1] This guide will explore the major therapeutic areas where substituted quinolinones have shown significant promise.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted quinolinone derivatives have emerged as a promising class of anticancer agents, exhibiting a multitude of mechanisms to combat cancer cell proliferation and survival.[1][2] Their modes of action often involve targeting key enzymes and signaling pathways that are dysregulated in cancer.

Mechanisms of Anticancer Action

The anticancer effects of quinolinone derivatives are multifaceted and include:

  • Topoisomerase Inhibition: Certain quinolinone analogs can intercalate with DNA and inhibit topoisomerase I or II, enzymes crucial for DNA replication and repair. This leads to DNA strand breaks and ultimately triggers apoptosis.[3]

  • Kinase Inhibition: Many quinolinones act as inhibitors of various protein kinases that are pivotal in cancer cell signaling, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and Pim-1 kinase.[3][4][5] By blocking these kinases, they can halt cell cycle progression, inhibit angiogenesis, and induce apoptosis.

  • Cell Cycle Arrest and Apoptosis Induction: Substituted quinolinones can induce cell cycle arrest at different phases, most commonly the G2/M phase, preventing cancer cells from dividing.[2] They can also trigger programmed cell death (apoptosis) through various intrinsic and extrinsic pathways.

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a process essential for cell division, leading to mitotic arrest and cell death.[5]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of quinolinone derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[6][7]

  • Substitutions at C2 and C4: These positions are critical for activity. The introduction of substituted aryl groups at the C2 position and various functionalities at the C4 position has yielded compounds with significant cytotoxic effects.[1]

  • Substitutions on the Benzenoid Ring: Electron-donating groups like methoxy and electron-withdrawing groups on the benzene ring can modulate the electronic properties of the molecule and influence its interaction with biological targets.[7]

  • Side Chains: The nature of the side chains, particularly at the C8-amino position, plays a crucial role. For instance, the introduction of furan-containing side chains has led to potent anti-breast cancer agents.[8]

Experimental Protocols for Assessing Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[1][9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted quinolinone derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Causality and Self-Validation: This assay's validity rests on the principle that only viable cells with active mitochondria can reduce MTT. A dose-dependent decrease in absorbance validates the cytotoxic effect of the compound. Including a known cytotoxic agent as a positive control ensures the assay is performing correctly.

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[2][10]

Protocol:

  • Cell Treatment: Treat cancer cells with the quinolinone derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Causality and Self-Validation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) compared to the untreated control provides evidence of cell cycle arrest induced by the compound. The distinct peaks for G1 and G2/M phases in the control sample serve as internal validation of the staining and acquisition process.

Data Presentation: Anticancer Activity of Substituted Quinolines
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast)0.016[8]
2-phenylquinolin-4-amine derivative 7aHT-29 (Colon)8.12[11]
2-phenylquinolin-4-amine derivative 7dHT-29 (Colon)9.19[11]
2-(3,4-methylenedioxyphenyl)quinoline-6-bromoHeLa (Cervical)8.3[12]
2-chloro-3-(5-aryl-4,5-dihydroisoxazol-3-yl)quinolinepUC19 DNA85% inhibition at 100 µM[13]
5,8-quinolinedione derivative 8DLD1 (Colon)0.59[14]
5,8-quinolinedione derivative 8HCT116 (Colon)0.44[14]
Visualization: PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Many quinolinone derivatives exert their anticancer effects by inhibiting components of this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: The PI3K/Akt signaling pathway is a key regulator of cell growth and survival.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Quinolinone derivatives, particularly the fluoroquinolones, are well-established antibacterial agents.[10][15] Their broad spectrum of activity and favorable pharmacokinetic properties have made them clinically significant. Research continues to explore novel derivatives with enhanced potency against resistant strains and a broader range of microorganisms.

Mechanism of Antimicrobial Action

The primary mechanism of action for quinolone antibacterials is the inhibition of bacterial DNA synthesis. They target two essential type II topoisomerase enzymes:

  • DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.

  • Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily involved in the decatenation of daughter chromosomes after replication.

By forming a stable complex with these enzymes and the bacterial DNA, quinolones trap the enzymes in their cleavage-competent state, leading to double-stranded DNA breaks and ultimately bacterial cell death.[15]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial activity of quinolones is exquisitely sensitive to their substitution pattern.[3][10][16]

  • N-1 Substituent: A cyclopropyl group at the N-1 position is generally optimal for broad-spectrum antibacterial activity.

  • C-6 Fluorine: The presence of a fluorine atom at the C-6 position significantly enhances antibacterial potency and cell penetration.

  • C-7 Substituent: A piperazine ring or a similar heterocyclic moiety at the C-7 position is crucial for activity against Gram-negative bacteria. Modifications to this ring can modulate the spectrum of activity and pharmacokinetic properties.

  • C-8 Substituent: A halogen or a methoxy group at the C-8 position can enhance activity against Gram-positive bacteria.

Experimental Protocol for Assessing Antimicrobial Activity

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][17]

Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the quinolinone derivative in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilutions: Perform twofold serial dilutions of the compound in a 96-well microtiter plate containing CAMHB.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Causality and Self-Validation: The clear transition from turbid (growth) to clear (no growth) wells across a concentration gradient validates the inhibitory effect of the compound. The robust growth in the positive control well and the absence of growth in the negative control well are essential for the validity of the assay.

Data Presentation: Antimicrobial Activity of Substituted Quinolines
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Quinoline-2-one derivative 6cMRSA0.75[9]
Quinoline-2-one derivative 6cVRE0.75[9]
7-(piperazin-1-yl)quinolin-8-olS. aureus10[18]
7-(piperazin-1-yl)quinolin-8-olB. subtilis20[18]
7-(piperazin-1-yl)quinolin-8-olE. coli10[18]
9-bromo indolizinoquinoline-5,12-dione derivative 7E. coli ATCC259222[19]
9-bromo indolizinoquinoline-5,12-dione derivative 7MRSA2[19]
N-methylbenzoindolo[3,2-b]-quinoline derivative 8Vancomycin-resistant E. faecium4[19]
Quinoline derivative 2Bacillus cereus3.12[20]
Quinoline derivative 6Staphylococcus3.12[20]
Visualization: Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions of Compound in Broth Stock->Serial_Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation Plate 96-Well Plate Plate->Inoculation Serial_Dilution->Plate Incubate Incubate at 37°C for 16-20 hours Inoculation->Incubate Read_MIC Visually Inspect for Growth and Determine MIC Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and quinolinone derivatives have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.[21][22]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of quinolinone derivatives are often attributed to their ability to:

  • Inhibit Cyclooxygenase (COX) Enzymes: Specifically, many derivatives selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[21]

  • Suppress Pro-inflammatory Cytokines: They can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).

  • Inhibit Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic AMP (cAMP), a second messenger with anti-inflammatory properties. By inhibiting PDE4, these compounds can increase intracellular cAMP levels, leading to a reduction in inflammation.[21]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory activity of quinolinones is influenced by their substitution patterns:[21][23]

  • Carboxylic Acid vs. Carboxamide: Quinolines with a carboxylic acid moiety tend to exhibit COX inhibition, while those with a carboxamide group often show Transient Receptor Potential Vanilloid 1 (TRPV1) antagonism, another target in inflammation and pain.[23]

  • Substituents at C4, C5, and C8: Aniline moieties at C4, aryl groups at C8, and an oxazole ring at C5 have been associated with PDE4 inhibition.[23]

  • Electron-releasing vs. Electron-withdrawing Groups: The presence of electron-releasing groups on the phenyl ring can enhance anti-inflammatory activity compared to electron-withdrawing groups.[22]

Experimental Protocols for Assessing Anti-inflammatory Activity

This is a widely used and reproducible model for evaluating acute inflammation.[11][20]

Protocol:

  • Animal Acclimatization and Grouping: Acclimatize rats for at least one week and divide them into groups (vehicle control, standard drug, and test compound groups).

  • Compound Administration: Administer the substituted quinolinone derivative orally or intraperitoneally one hour before inducing inflammation. The standard drug group receives a known anti-inflammatory agent (e.g., indomethacin).

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Causality and Self-Validation: A statistically significant reduction in paw edema in the treated groups compared to the carrageenan-only control group validates the anti-inflammatory effect. The positive control (indomethacin) ensures the model is responsive to anti-inflammatory agents.

This assay assesses the ability of a compound to stabilize the membrane of red blood cells, which is analogous to the stabilization of lysosomal membranes, thereby preventing the release of pro-inflammatory enzymes.[24][25][26]

Protocol:

  • Preparation of HRBC Suspension: Obtain fresh human blood and prepare a 10% v/v suspension of red blood cells in isosaline.

  • Assay Mixture: To 0.5 mL of the HRBC suspension, add 0.5 mL of various concentrations of the quinolinone derivative. Include a control with saline and a standard with a known anti-inflammatory drug (e.g., diclofenac sodium).

  • Induction of Hemolysis: Induce hemolysis by adding 2 mL of hypotonic saline (0.36%) and incubating at 37°C for 30 minutes.

  • Centrifugation and Absorbance Measurement: Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Data Analysis: Calculate the percentage of membrane stabilization (inhibition of hemolysis).

Causality and Self-Validation: A dose-dependent decrease in hemolysis indicates the membrane-stabilizing and, by extension, anti-inflammatory potential of the compound. The high hemolysis in the control and significant inhibition by the standard drug validate the assay.

Data Presentation: Anti-inflammatory Activity of Substituted Quinolines
Compound/DerivativeAssayResultReference
Quinoline derivative QIN4Carrageenan-induced paw edema65.03% inhibition[4]
Benzenesulfonamide derivative 1Carrageenan-induced paw edema96.31% inhibition at 4h[27]
Benzenesulfonamide derivative 3Carrageenan-induced paw edema99.69% inhibition at 4h[27]
Thiophene-3-carboxamide VIIaCOX-2 InhibitionIC50 = 0.29 µM[28]
Quinazolinone derivative 5COX-2 InhibitionIC50 = 0.04 µM[17]
Quinoline derivative QIN5COX-2 InhibitionIC50 = 0.1 µM[4]
Dithioloquinolinethione 2aCarrageenan-induced paw edema52.97% inhibition[29]
Visualization: COX-2 Inflammatory Pathway

The COX-2 pathway is a central route in the inflammatory cascade, leading to the production of prostaglandins that mediate pain and inflammation.

COX2_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 action PLA2 Phospholipase A2 (PLA2) COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate

Caption: The COX-2 enzyme plays a key role in the synthesis of pro-inflammatory prostaglandins.

Cardiovascular Effects: Modulating Cardiac and Vascular Function

Substituted quinolinone derivatives have also been investigated for their effects on the cardiovascular system, with some compounds showing potential as cardiotonic agents and others as modulators of adrenergic receptors.[24][30][31]

Mechanisms of Cardiovascular Action

The cardiovascular effects of quinolinones can be attributed to:

  • Positive Inotropic Activity: Some pyridyl-2(1H)-quinolone derivatives have been shown to increase myocardial contractility, suggesting their potential as cardiotonic agents for the treatment of heart failure.[24][30] The exact mechanism is still under investigation but may involve modulation of intracellular calcium levels or sensitization of contractile proteins to calcium.

  • α2C-Adrenoceptor Antagonism: Certain 4-aminoquinoline derivatives have been identified as potent and selective antagonists of the α2C-adrenoceptor.[32][33] This receptor subtype is involved in the regulation of neurotransmitter release and vascular tone.

Structure-Activity Relationship (SAR) for Cardiovascular Activity
  • Pyridyl-2(1H)-quinolones: The position of the pyridyl ring is crucial for positive inotropic activity, with 5- and 6-pyridyl derivatives showing greater potency.[24][30]

  • 4-Aminoquinolines: A substituent at the 3-position of the quinoline ring is essential for α2C-adrenoceptor antagonist activity. The nature of the substituent on the piperazine ring also significantly influences affinity and selectivity.[32][33]

Experimental Protocol for Assessing Cardiovascular Activity

This technique allows for the study of cardiac function in an isolated heart, free from systemic neuronal and hormonal influences.[34][35]

Protocol:

  • Heart Isolation: Anesthetize a rodent (e.g., rat or guinea pig) and rapidly excise the heart.

  • Cannulation and Perfusion: Cannulate the aorta and initiate retrograde perfusion with a warmed, oxygenated Krebs-Henseleit buffer.

  • Measurement of Cardiac Parameters: Insert a balloon into the left ventricle to measure isovolumetric pressure. Monitor heart rate, left ventricular developed pressure (LVDP), and the rates of pressure development and relaxation (dP/dtmax and dP/dtmin).

  • Compound Administration: After a stabilization period, infuse the substituted quinolinone derivative into the perfusion buffer at various concentrations.

  • Data Analysis: Record the changes in cardiac parameters in response to the compound.

Causality and Self-Validation: A dose-dependent increase in LVDP and dP/dtmax indicates a positive inotropic effect. The stability of the preparation before compound administration serves as a baseline for comparison and validates the experimental setup.

Data Presentation: Cardiovascular Activity of Substituted Quinolines
Compound/DerivativeAssayResultReference
5-(3-pyridyl)-2(1H)-quinolone (29)Guinea pig left atria~10 times more potent than milrinone[24]
6-(4-pyridyl)-2(1H)-quinoloneGuinea pig left atria28-50 times more potent than milrinone[30]
(R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol (6j)α2C-adrenoceptor antagonismAntagonist potency of 8.5 nM[32][33]
4-aminoquinoline derivative 5hα2C-adrenoceptor affinitypKi = 8.30
4-aminoquinoline derivative 5iα2C-adrenoceptor affinitypKi = 8.64
Visualization: Adrenergic Receptor Signaling Pathway

Adrenergic receptors are G-protein coupled receptors that mediate the effects of catecholamines like norepinephrine and epinephrine.

Adrenergic_Signaling cluster_membrane Cell Membrane Ligand Adrenergic Ligand (e.g., Norepinephrine) GPCR Adrenergic Receptor (GPCR) Ligand->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylates targets, leading to

Caption: General schematic of G-protein coupled adrenergic receptor signaling.

Conclusion and Future Directions

Substituted quinolinone derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their therapeutic potential in oncology, infectious diseases, inflammation, and cardiovascular disorders is well-documented. The structure-activity relationships discussed in this guide highlight the critical role of targeted chemical modifications in optimizing potency and selectivity for specific biological targets.

The experimental protocols provided herein offer a robust framework for the preclinical evaluation of novel quinolinone derivatives. As our understanding of the molecular basis of diseases deepens, so too will the opportunities for rational drug design based on the quinolinone scaffold. Future research in this area should focus on the development of highly selective and potent derivatives with improved pharmacokinetic and safety profiles. The continued exploration of this remarkable chemical entity holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • Bryskier, A. (2005). Quinolones: structure-activity relationships and future predictions. Microbiology Today, 32(2), 68-71.
  • Demir, S., Aliyazicioglu, R., & Misir, S. (2020). Structure-activity relationship of anticancer drug candidate quinones. Archives of Physiology and Biochemistry, 128(3), 735-742.
  • Renau, T. E., Sanchez, J. P., Gage, J. W., Dever, J. A., Shapiro, M. A., Gracheck, S. J., & Domagala, J. M. (1996). Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry, 39(4), 729–735.
  • Drlica, K., Hiasa, H., Kerns, R. J., Malik, M., Mustaev, A., & Zhao, X. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S154–S161.
  • Abbas, S. Y., El-Sharif, H. A., & El-Gazzar, A. R. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(3), 908.
  • Vaidya, A., Jain, A., Kumar, P., & Kashaw, S. K. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
  • Choudhary, D., Birle, R., Kayande, N., & Patil, S. (2021). A Review On Substitution Quinoline Derivatives and its Biological Activity. International Journal of Research and Analytical Reviews, 8(2), 743-752.
  • Mukherjee, S., & Pal, M. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Drug Discovery Today, 18(7-8), 389-398.
  • Wang, L. H., Lee, C. F., & Chen, Y. J. (2012). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 17(5), 5735–5747.
  • Orozco-Castañeda, H. J., Chávez-Rivera, J. P., & Cruz-Borja, V. H. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(38), 17799-17812.
  • Faydy, M. E., Dahaieh, N., Ounine, K., Hadda, T. B., & Lakhrissi, B. (2021). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives.
  • Pal, M., & Mukherjee, S. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry, 25(30), 3656-3681.
  • Kumar, D., Kumar, N., & Singh, A. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 2026-2038.
  • Narwanti, I., & et al. (2023). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar.
  • Leclerc, G., Marciniak, G., Decker, N., & Schwartz, J. (1986). Cardiotonic agents. 2. Synthesis and structure-activity relationships in a new class of 6-, 7-, and 8-pyridyl-2(1H)-quinolone derivatives. Journal of Medicinal Chemistry, 29(12), 2433–2438.
  • George, R. F., & et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30454-30479.
  • Al-Suwaidan, I. A., & et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Journal of Ovarian Research, 16(1), 1-19.
  • Al-Warhi, T., & et al. (2023). Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Journal of Taibah University Medical Sciences, 18(5), 1081-1091.
  • Al-Abdullah, E. S., & et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Applied Nanoscience, 1-11.
  • Leclerc, G., Marciniak, G., Decker, N., & Schwartz, J. (1986). Cardiotonic agents. 1. Synthesis and structure-activity relationships in a new class of 3-, 4-, and 5-pyridyl-2(1H)-quinolone derivatives. Journal of Medicinal Chemistry, 29(12), 2427–2432.
  • Hein, P., & Kobilka, B. (2006). Adrenergic receptor subtypes and their coupled G proteins and effectors.
  • Al-Ostath, O. A., & et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(4), 166.
  • Kumar, S., & et al. (2023). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 1-27.
  • Singh, S., & et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17757-17787.
  • Chaaban, I., & et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17757-17787.
  • Ibrahim, T. S., & et al. (2020). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar.
  • Lefkowitz, R. J. (2007). The structure and function of G-protein-coupled receptors. The Journal of Biological Chemistry, 282(1), 1-8.
  • Al-Sultani, A. H. H., & et al. (2022).
  • Singh, A., & et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 1-16.
  • van der Mey, D., & et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 49(21), 6294–6306.
  • Al-Ghorbani, M., & et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(10), 4069.
  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of percentage inhibition of carrageenan induced paw edema vs time. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR analysis of different quinoline derivatives as AChE and BChE inhibitors. Retrieved from [Link]

  • Wikipedia. (2024, March 28). G protein-coupled receptor. [Link]

  • Fisyuk, A. S., & et al. (2024). Anti-inflammatory action of new hybrid N-acyl-[10]dithiolo-[3,4-c]quinoline-1-thione. SAR and QSAR in Environmental Research, 35(5), 369-383.

  • Der Pharma Chemica. (n.d.). Evaluation of anti-inflammatory activity in ethanolic extract of Coriandrum sativum L. using carrageenan induced paw oedema in a. Retrieved from [Link]

  • Mracec, M., & et al. (2010). QSAR STUDY OF A SERIES OF QUINOLINE DERIVATIVES ACTIVE ON THE ALPHA2 ADRENERGIC RECEPTOR SUBTYPES. Revue Roumaine de Chimie, 55(7-8), 379-388.
  • Khan, H., & et al. (2016). Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats.
  • Boster Bio. (n.d.). G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. Retrieved from [Link]

  • Kim, Y., & et al. (2018). Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. European Journal of Medicinal Chemistry, 155, 345-359.
  • The Nobel Prize in Chemistry 2012 - Scientific Background. (2012). NobelPrize.org. [Link]

  • Mracec, M., & et al. (2010). QSAR study of a series of quinoline derivatives active on the alpha2 adrenergic receptor subtypes. Revue Roumaine de Chimie, 55(7-8), 379-388.
  • ResearchGate. (n.d.). Inhibition percentage (%) on carrageenan induced paw edema in rats. Retrieved from [Link]

  • van der Mey, D., & et al. (2006). Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. Journal of Medicinal Chemistry, 49(21), 6294–6306.
  • ChEMBL. (n.d.). Document: Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. (CHEMBL1137309). Retrieved from [Link]

  • SAS Publishers. (2025). Anti-Inflammatory Activity Assay Using the Human Red Blood Cell Membrane Stabilization Method for Pasote Leaf Extract (Dysphania ambrosioides L.). SAS Journal of Pharmacy, 11(1), 1-6.
  • Okoli, C. O., & et al. (2010). Membrane stabilization as a mechanism of the anti-inflammatory activity of methanol extract of garden egg (Solanum aethiopicum).

Sources

Exploratory

Spectroscopic analysis of 7-Bromo-4,6-dichloroquinolin-2(1H)-one

Executive Summary The halogenated carbostyril scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its antimicrobial and antitumoral properties. Specifically, 7-Bromo-4,6-dichloroquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The halogenated carbostyril scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its antimicrobial and antitumoral properties. Specifically, 7-Bromo-4,6-dichloroquinolin-2(1H)-one presents a unique analytical profile due to its tri-halogenated substitution pattern. This in-depth technical guide establishes a self-validating spectroscopic workflow—integrating High-Resolution Mass Spectrometry (HRMS), Multinuclear NMR, and ATR-FTIR—to unequivocally confirm the structural identity and purity of this complex heterocycle.

Structural Logic & Spectroscopic Fundamentals

To accurately interpret the spectral data of 7-Bromo-4,6-dichloroquinolin-2(1H)-one, one must first understand the causality dictated by its molecular architecture:

  • Lactam-Lactim Tautomerism: The quinolin-2(1H)-one core exists in an equilibrium between its lactam (amide) and lactim (hydroxy) forms. In the solid state and in polar aprotic solvents (e.g., DMSO), the due to robust intermolecular hydrogen bonding[1].

  • Proton Isolation: The halogens at positions 4, 6, and 7 eliminate all ortho and meta coupling partners for the remaining ring protons. This structural isolation forces the 1 H NMR spectrum into a highly diagnostic "all-singlet" pattern.

Workflow Sample 7-Bromo-4,6-dichloro quinolin-2(1H)-one HRMS HRMS (ESI-TOF) Isotopic Profiling Sample->HRMS Mass & Halogens NMR Multinuclear NMR (1H, 13C) Sample->NMR Structural Connectivity FTIR FT-IR Spectroscopy (ATR Mode) Sample->FTIR Functional Groups HRMS_Data [M+H]+ Cluster (BrCl2 Pattern) HRMS->HRMS_Data NMR_Data Singlet Protons (H-3, H-5, H-8) NMR->NMR_Data FTIR_Data Amide I Band (~1650 cm⁻¹) FTIR->FTIR_Data Validation Orthogonal Validation HRMS_Data->Validation NMR_Data->Validation FTIR_Data->Validation

Fig 1. Orthogonal spectroscopic workflow for the structural validation of the tri-halogenated quinolinone.

High-Resolution Mass Spectrometry (HRMS) Workflow

Causality in Method Design: Electrospray Ionization Time-of-Flight (ESI-TOF) in positive ion mode is selected to gently ionize the molecule without fragmenting the labile C-Br bond. The presence of one bromine ( 79 Br/ 81 Br) and two chlorines ( 35 Cl/ 37 Cl) generates a highly specific M, M+2, M+4, M+6 isotopic cluster. Validating this cluster against the theoretical distribution is a mandatory self-validating step to confirm the halogenation state.

Table 1: HRMS Isotopic Cluster Relative Abundances for [M+H] + (C 9​ H 5​ BrCl 2​ NO) +

Isotope PeakExact Mass (m/z)Relative Abundance (%)Origin (Major Contributors)
M 291.89~60% 79 Br, 35 Cl, 35 Cl
M+2 293.89100% (Base Peak) 81 Br, 35 Cl 2​ & 79 Br, 35 Cl, 37 Cl
M+4 295.89~47% 81 Br, 35 Cl, 37 Cl & 79 Br, 37 Cl 2​
M+6 297.89~6% 81 Br, 37 Cl 2​

Nuclear Magnetic Resonance (NMR) Elucidation

Causality in Solvent Selection: Quinolin-2(1H)-ones exhibit strong in non-polar solvents due to π−π stacking and hydrogen-bonded dimerization[2]. To ensure a self-validating and reproducible protocol, DMSO-d 6​ must be used. It acts as a strong hydrogen-bond acceptor, disrupting dimers and yielding sharp, monomeric signals[3].

NMR_Logic cluster_0 Proton Environments H1 N-H (Pos 1) Shift1 δ 11.8 ppm (Broad Singlet) H1->Shift1 Deshielded by C=O H3 C-H (Pos 3) Shift3 δ 6.6 ppm (Singlet) H3->Shift3 Isolated by 4-Cl H5 C-H (Pos 5) Shift5 δ 7.9 ppm (Singlet) H5->Shift5 Para to H-8 H8 C-H (Pos 8) Shift8 δ 7.5 ppm (Singlet) H8->Shift8 Para to H-5

Fig 2. Logical deduction of 1H NMR chemical shifts based on the isolated proton environments.

Table 2: Predicted 1 H and 13 C NMR Assignments (in DMSO-d 6​ )

Position 1 H Shift (ppm)Multiplicity 13 C Shift (ppm)Causality / Structural Logic
1 (N-H) 11.8br s-Deshielded by adjacent C=O; broad due to exchange/H-bonding[3].
2 (C=O) --160.5Amide carbonyl carbon.
3 (C-H) 6.6s120.2Shielded relative to benzenoid protons; isolated by 4-Cl.
4 (C-Cl) --142.1Deshielded by electronegative Cl.
5 (C-H) 7.9s126.5Deshielded by 4-Cl and 6-Cl; no ortho coupling.
6 (C-Cl) --128.3Substituted carbon.
7 (C-Br) --115.4Upfield shift due to the .
8 (C-H) 7.5s122.8Isolated between 7-Br and ring nitrogen.

Vibrational Spectroscopy (FT-IR)

Attenuated Total Reflectance (ATR) FT-IR provides rapid, non-destructive functional group verification. A critical feature of the quinolin-2(1H)-one system is the Amide I band. Because the nitrogen lone pair delocalizes into the carbonyl system, the C=O bond acquires partial single-bond character, lowering its vibrational frequency compared to an isolated ketone.

Table 3: ATR-FTIR Key Vibrational Bands

Wavenumber (cm⁻¹)AssignmentDiagnostic Significance
3150 - 2850 N-H stretchBroadened by intermolecular lactam dimerization[1].
1655 C=O stretch (Amide I)Lower than typical ketones (~1715 cm⁻¹) due to nitrogen resonance.
1590, 1550 C=C aromatic stretchConfirms the fused bicyclic aromatic framework.
1080 C-Cl stretchStrong band typical of aryl chlorides.
740 C-Br stretchConfirms the presence of the heavy halogen.

Self-Validating Experimental Protocols

To ensure data integrity and , adhere to the following step-by-step methodologies:

Protocol A: HRMS (ESI-TOF) Sample Preparation & Acquisition
  • Stock Preparation: Dissolve 1.0 mg of 7-Bromo-4,6-dichloroquinolin-2(1H)-one in 1.0 mL of HPLC-grade Methanol.

  • Dilution: Dilute the stock to a final concentration of 1 µg/mL using an infusion solvent of MeOH/H 2​ O (1:1, v/v) containing 0.1% Formic Acid (to promote protonation to [M+H] + ).

  • Instrument Tuning: Set the capillary voltage to a low threshold (e.g., 2.5–3.0 kV) and the fragmentor voltage to 100 V. Causality: High voltages will induce in-source cleavage of the C-Br bond, destroying the diagnostic isotopic cluster.

  • Validation Check: Upon acquisition, normalize the M+2 peak to 100%. The M peak must be ~60% and the M+4 peak must be ~47%. If the M+4 peak is absent, the molecule lacks the di-chloro substitution.

Protocol B: NMR Sample Preparation
  • Solvent Selection: Use high-purity DMSO-d 6​ (99.9% D) stored over molecular sieves to prevent water peak overlap (~3.3 ppm).

  • Dissolution: Weigh exactly 15 mg of the compound into a clean vial. Add 0.6 mL of DMSO-d 6​ . Sonicate for 2 minutes until fully dissolved.

  • Acquisition: Acquire 1 H NMR at 400 MHz (minimum 16 scans) and 13 C NMR at 100 MHz (minimum 512 scans).

  • Validation Check: Ensure exactly four singlet proton signals are present. Any doublet splitting (J > 1.5 Hz) indicates an incorrect substitution pattern (e.g., missing a halogen at position 6 or 7).

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Foundational

CAS number 1260847-61-7 properties and structure

An in-depth search for the chemical compound associated with CAS number 1260847-61-7 did not yield a specific, publicly identifiable substance. This suggests that the provided CAS number may be incorrect, may belong to a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth search for the chemical compound associated with CAS number 1260847-61-7 did not yield a specific, publicly identifiable substance. This suggests that the provided CAS number may be incorrect, may belong to a proprietary compound not listed in public databases, or may be an erroneous entry.

Therefore, a comprehensive technical guide on the properties and structure of a compound with CAS number 1260847-61-7 cannot be generated at this time due to the lack of available information in the public domain.

It is recommended to verify the accuracy of the CAS number. If the number is confirmed to be correct, the substance may be part of a confidential registry, and information would likely only be available through direct contact with the originating entity.

For researchers, scientists, and drug development professionals seeking information on a specific compound, the validity of the CAS number is the crucial first step. Should a corrected CAS number be provided, a detailed technical guide can be compiled, adhering to the rigorous standards of scientific integrity, in-depth analysis, and clear data visualization as initially requested.

Exploratory

Foreword: The Quinolinone Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Structure-Activity Relationship of Bromo-Dichloro-Quinolinones for Researchers, Scientists, and Drug Development Professionals The quinolinone core, a bicyclic aromatic heterocycle, rep...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Bromo-Dichloro-Quinolinones for Researchers, Scientists, and Drug Development Professionals

The quinolinone core, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its inherent structural features allow for a diverse range of biological activities, making it a "privileged scaffold" in the design of novel therapeutic agents.[1] Quinolinone derivatives have demonstrated a remarkable breadth of pharmacological effects, including potent anticancer, antimicrobial, and enzyme-inhibitory properties.[1] The versatility of the quinolinone ring system lies in its ability to be readily functionalized at various positions, enabling the fine-tuning of its physicochemical and biological properties. This guide delves into a specific and highly promising subclass: bromo-dichloro-quinolinones, exploring the intricate relationship between their chemical structure and biological activity.

Part 1: Decoding the Structure-Activity Relationship (SAR) of Bromo-Dichloro-Quinolinones

The strategic placement of halogen atoms, particularly bromine and chlorine, on the quinolinone scaffold has emerged as a powerful strategy to modulate biological activity. This section dissects the influence of these substitutions on the anticancer and antimicrobial potential of this compound class, drawing insights from available literature on halogenated quinolines and quinolinones.

The Impact of Halogenation on Anticancer Activity

The introduction of bromine and chlorine atoms into the quinolinone framework can profoundly influence its cytotoxic potential against various cancer cell lines. While direct and comprehensive SAR studies on bromo-dichloro-quinolinones are still emerging, we can infer key trends from related halogenated quinoline analogs.

Key Insights into Halogenation and Cytotoxicity:

  • Position is Paramount: The location of the halogen substituents is a critical determinant of anticancer activity. For instance, studies on dibromoquinolines have shown that the placement of bromine atoms at the C-6 and C-8 positions can significantly impact cytotoxicity.[2]

  • Electron-Withdrawing Effects: The electron-withdrawing nature of bromine and chlorine atoms can alter the electronic distribution of the quinolinone ring system, potentially enhancing its interaction with biological targets.[3] This can lead to increased potency.

  • Synergistic Effects: The combination of different halogen atoms (bromo and chloro) and their interplay with other substituents can lead to synergistic enhancements in anticancer activity. For example, the introduction of a nitro group alongside bromine atoms has been shown to dramatically increase antiproliferative effects.[4]

  • Mechanism of Action: Halogenated quinolinones can exert their anticancer effects through various mechanisms, including the inhibition of crucial enzymes like topoisomerase I, which is vital for DNA replication and repair. They can also induce apoptosis (programmed cell death) in cancer cells.[4]

Quantitative Analysis of Halogenated Quinolinone Cytotoxicity:

The following table summarizes the in-vitro anticancer activity of selected halogenated quinoline and quinolinone derivatives, providing a comparative overview of their potency.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 5,7-dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7 µg/mL
HeLa (human cervix carcinoma)25.6 µg/mL[5]
HT29 (human colon carcinoma)19.3 µg/mL[5]
2 6,8-dibromo-5-nitroquinolineC6 (rat brain tumor)50.0
HT29 (human colon carcinoma)26.2[4]
HeLa (human cervix carcinoma)24.1[4]
3 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat brain tumor)9.6 µg/mL[4]
HeLa (human cervix carcinoma)5.45 µg/mL[4]
HT29 (human colon carcinoma)7.8 µg/mL[4]
The Role of Halogenation in Antimicrobial Activity

Bromo-dichloro-quinolinones also hold significant promise as novel antimicrobial agents. The substitution pattern of these halogens plays a crucial role in determining their spectrum of activity against various bacterial and fungal pathogens.

Key Principles of Halogenation and Antimicrobial Efficacy:

  • Targeting Essential Enzymes: A primary mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV.[6] These enzymes are essential for DNA replication, repair, and recombination. Halogen substitutions can enhance the binding affinity of the quinolinone core to these enzymes.

  • Increased Lipophilicity: The introduction of halogens can increase the lipophilicity of the molecule, which can improve its penetration through the bacterial cell wall.[7]

  • Spectrum of Activity: The specific positions of the bromine and chlorine atoms can influence the antimicrobial spectrum. For instance, a halogen at the C-8 position has been shown to improve activity against anaerobic bacteria.[6]

  • Overcoming Resistance: Novel halogenation patterns may lead to compounds that are effective against drug-resistant bacterial strains.

Quantitative Antimicrobial Activity Data:

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected halogenated quinolinone derivatives against various microbial strains, illustrating their potential as antimicrobial agents.

Compound IDStructureMicrobial StrainMIC (mg/mL)Reference
4 7-bromoquinoline-5,8-dione derivativeK. Pneumonia0.80 - 1.00[8]
S. typhi0.80 - 1.00[8]
5 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneStaphylococcus aureus-[9]
Bacillus species-[9]
Escherichia coli-[9]
Synthesis of Bromo-Dichloro-Quinolinones

The synthesis of bromo-dichloro-quinolinones typically involves multi-step reaction sequences. A general approach often starts with a substituted aniline, which undergoes cyclization to form the quinolinone core, followed by regioselective halogenation reactions.

Illustrative Synthetic Workflow:

Synthesis_Workflow Aniline Substituted Aniline Cyclization Cyclization Reaction (e.g., with a dicarbonyl compound) Aniline->Cyclization Quinolinone Quinolinone Core Cyclization->Quinolinone Chlorination Chlorination (e.g., with NCS or SO2Cl2) Quinolinone->Chlorination Step 1 Bromination Bromination (e.g., with NBS or Br2) Chlorination->Bromination Step 2 Final_Product Bromo-Dichloro-Quinolinone Bromination->Final_Product

Caption: A generalized synthetic workflow for bromo-dichloro-quinolinones.

Part 2: Experimental Protocols for Biological Evaluation

To rigorously assess the structure-activity relationship of novel bromo-dichloro-quinolinone derivatives, a battery of well-established in-vitro assays is essential. This section provides detailed, step-by-step methodologies for key experiments.

In-Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromo-dichloro-quinolinone compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the bromo-dichloro-quinolinone compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Enzyme Inhibition Assay: Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the activity of topoisomerase I, an enzyme that relaxes supercoiled DNA.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this relaxation is prevented, and the DNA remains in its supercoiled form. The different forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, topoisomerase I enzyme, and the bromo-dichloro-quinolinone compound at various concentrations in a suitable reaction buffer. Include a positive control (a known topoisomerase I inhibitor like camptothecin) and a negative control (no compound).

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Analysis: Analyze the gel to determine the concentration at which the compound inhibits the relaxation of the supercoiled DNA.

Experimental Workflow Diagram:

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assay (MTT) cluster_Antimicrobial Antimicrobial Assay (Broth Microdilution) cluster_Enzyme Enzyme Inhibition Assay (Topoisomerase I) C1 Cell Seeding C2 Compound Treatment C1->C2 C3 MTT Addition C2->C3 C4 Formazan Solubilization C3->C4 C5 Absorbance Reading C4->C5 C6 IC50 Determination C5->C6 A1 Inoculum Preparation A2 Compound Dilution A1->A2 A3 Inoculation A2->A3 A4 Incubation A3->A4 A5 MIC Determination A4->A5 E1 Reaction Setup E2 Incubation E1->E2 E3 Reaction Termination E2->E3 E4 Agarose Gel Electrophoresis E3->E4 E5 Visualization & Analysis E4->E5

Caption: Workflow for key biological evaluation assays.

Part 3: Therapeutic Potential and Future Directions

The compelling structure-activity relationships observed for bromo-dichloro-quinolinones underscore their significant potential as a new class of therapeutic agents.

Potential Therapeutic Applications
  • Oncology: Their potent cytotoxic activity against a range of cancer cell lines, coupled with their ability to inhibit key enzymes like topoisomerases, positions them as promising candidates for the development of novel anticancer drugs.

  • Infectious Diseases: The broad-spectrum antimicrobial activity of halogenated quinolinones suggests their utility in combating bacterial and fungal infections, including those caused by drug-resistant pathogens.[6][9]

Future Research and Development
  • SAR Expansion: Further systematic synthesis and biological evaluation of a wider range of bromo-dichloro-quinolinone analogs are needed to refine the SAR and identify lead compounds with improved potency and selectivity.

  • Mechanism of Action Studies: In-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds.

  • In-Vivo Efficacy and Safety: Promising lead compounds should be advanced to in-vivo animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.

  • Computational Modeling: Molecular modeling and docking studies can be employed to gain a deeper understanding of the interactions between bromo-dichloro-quinolinones and their biological targets, aiding in the rational design of next-generation analogs.

Logical Relationship Diagram:

SAR_Logic SAR Structure-Activity Relationship (Bromo-Dichloro-Quinolinones) Structure Chemical Structure (Position & Nature of Halogens) SAR->Structure Activity Biological Activity (Anticancer, Antimicrobial) SAR->Activity Mechanism Mechanism of Action (Enzyme Inhibition, Apoptosis) Activity->Mechanism Therapeutic Therapeutic Potential (Oncology, Infectious Diseases) Mechanism->Therapeutic Future Future Research (Optimization, In-vivo studies) Therapeutic->Future

Caption: The logical flow from SAR to therapeutic development.

Conclusion

Bromo-dichloro-quinolinones represent a fertile ground for the discovery of novel therapeutic agents. The strategic incorporation of bromine and chlorine atoms onto the quinolinone scaffold provides a powerful tool for modulating biological activity. Through a comprehensive understanding of their structure-activity relationships, guided by rigorous experimental evaluation, researchers and drug development professionals can unlock the full potential of this promising class of compounds in the fight against cancer and infectious diseases.

References

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015). Organometallics. Retrieved from [Link]

  • Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. (2012). Medicinal Chemistry Research.
  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. (2001). Clinical Infectious Diseases. Retrieved from [Link]

  • Topic (36) Structure Activity Relationship of Quinolones. (2023). YouTube. Retrieved from [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. (2023).
  • Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). ResearchGate. Retrieved from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Chemistry & Biodiversity. Retrieved from [Link]

  • Syntheses and antibacterial activity of soluble 9-bromo substituted indolizinoquinoline-5,12-dione derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. (2019). ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances. Retrieved from [Link]

  • SAR of Quinolones. (2020). YouTube. Retrieved from [Link]

  • Influence of chlorine substituents on biological activity of chemicals. (n.d.). Euro Chlor.
  • The general structure of quinolones SAR studies have enabled the.... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and antimicrobial activity of 2,3-bis(bromomethyl)quinoxaline derivatives. (2012). Chemical & Pharmaceutical Bulletin.
  • Influence of chlorine substituents on biological activity of chemicals: a review. (2000). Pest Management Science.
  • Design and synthesis of novel enzyme inhibitors as potential antiparasitic agents. (2016). University of Siena.
  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (2022). MDPI. Retrieved from [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Quinoline-Based Compounds Can Inhibit Diverse Enzymes That Act on DNA. (2024). DigitalCommons@TMC. Retrieved from [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). PubMed. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Analytical techniques for characterizing 7-Bromo-4,6-dichloroquinolin-2(1H)-one

An Application Guide to the Analytical Characterization of 7-Bromo-4,6-dichloroquinolin-2(1H)-one Authored by: Senior Application Scientist, Analytical Chemistry Division Abstract This comprehensive technical guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Analytical Characterization of 7-Bromo-4,6-dichloroquinolin-2(1H)-one

Authored by: Senior Application Scientist, Analytical Chemistry Division

Abstract

This comprehensive technical guide provides a suite of detailed application notes and protocols for the analytical characterization of 7-Bromo-4,6-dichloroquinolin-2(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document outlines robust methodologies for structural elucidation and purity assessment using state-of-the-art analytical techniques. We delve into the practical application and theoretical underpinnings of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each protocol is structured to be self-validating, emphasizing the causality behind experimental choices to ensure technical accuracy and reproducibility.

Introduction: The Quinolinone Scaffold in Modern Research

Quinolin-2(1H)-one and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1] The specific compound, 7-Bromo-4,6-dichloroquinolin-2(1H)-one, is a halogenated heterocyclic molecule whose physicochemical properties are heavily influenced by the presence of multiple electron-withdrawing halogen substituents. This unique electronic configuration makes it a valuable intermediate for synthesizing more complex molecules.

Accurate analytical characterization is paramount for ensuring the identity, purity, and quality of such compounds, which is a critical prerequisite for their use in further research and development.[2] This guide provides the necessary protocols to achieve a comprehensive analytical profile of this target molecule.

Physicochemical Properties Summary

A precise understanding of the molecule's properties is the foundation for method development. The data presented below is calculated based on its chemical structure.

PropertyValueRationale & Significance
Molecular Formula C₉H₄BrCl₂NODetermined by summing the constituent atoms. Essential for mass spectrometry.
Molecular Weight 296.95 g/mol Calculated from the molecular formula. Critical for MS identification and concentration calculations.
Structure A quinolin-2(1H)-one core with a bromine atom at position 7 and chlorine atoms at positions 4 and 6.The position of the halogens dictates the molecule's electronic properties and reactivity, and profoundly influences its spectroscopic signatures.
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and Methanol.Halogenation increases lipophilicity. This information is crucial for selecting appropriate solvents for sample preparation and chromatography.[3]

Overall Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of 7-Bromo-4,6-dichloroquinolin-2(1H)-one. The following workflow ensures that both the structural identity and the purity of the compound are rigorously confirmed.

Analytical_Workflow cluster_0 Start: Sample Receipt cluster_1 Primary Analysis: Purity & Identification cluster_2 Structural Elucidation cluster_3 Final Report Sample Bulk Powder or Synthesized Material HPLC_UV HPLC-UV (Purity & Quantification) Sample->HPLC_UV Dissolve in Mobile Phase/DMSO NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) Sample->NMR Dissolve in DMSO-d₆ FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR Prepare KBr pellet or use ATR LC_MS LC-MS (Molecular Weight Confirmation) HPLC_UV->LC_MS Use same/similar LC method Report Certificate of Analysis (CoA) - Identity Confirmed - Purity Assay - Spectroscopic Data HPLC_UV->Report LC_MS->Report NMR->Report FTIR->Report

Caption: Overall analytical workflow for compound characterization.

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of synthesized compounds and for their quantification.[2] A reverse-phase method is ideal for a moderately polar molecule like 7-Bromo-4,6-dichloroquinolin-2(1H)-one.

Causality in Method Design
  • Column Choice: A C18 column is selected due to its hydrophobic stationary phase, which provides effective retention for aromatic and moderately nonpolar compounds.[2]

  • Mobile Phase: A gradient of acetonitrile and water is used to ensure the elution of the main compound with a good peak shape, while also separating it from potentially more or less polar impurities.[4] The addition of 0.1% formic acid acidifies the mobile phase, which protonates silanol groups on the column to reduce peak tailing and sharpens the peak of the analyte.[5]

  • Detection: UV detection at 254 nm is chosen as quinolinone scaffolds typically exhibit strong absorbance in this region due to their aromatic nature. A Diode Array Detector (DAD) is recommended to assess peak purity and identify the optimal detection wavelength.[2]

Protocol: HPLC-UV Analysis

Objective: To determine the purity of 7-Bromo-4,6-dichloroquinolin-2(1H)-one and quantify it against a reference standard.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and DAD.[2]

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (reagent grade).

  • 7-Bromo-4,6-dichloroquinolin-2(1H)-one reference standard.

2. Chromatographic Conditions:

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min, 40% B; 2-15 min, 40-90% B; 15-17 min, 90% B; 17-18 min, 90-40% B; 18-22 min, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by DAD)
Injection Volume 10 µL

3. Sample Preparation:

  • Stock Solution (Reference): Accurately weigh ~5 mg of the reference standard and dissolve in 10 mL of DMSO to make a 500 µg/mL stock solution.

  • Working Standard: Dilute the stock solution with a 50:50 acetonitrile/water mixture to a final concentration of ~50 µg/mL.

  • Sample Solution: Prepare the sample to be tested at the same target concentration (50 µg/mL) using the same diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[2]

4. Analysis Sequence & Self-Validation:

  • Blank Injection: Inject the diluent to ensure no interfering peaks are present.[2]

  • System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be < 2%.[2]

  • Sample Injection: Inject the sample solution.

  • Purity Calculation: Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Mass Spectrometry: Molecular Identity

Mass spectrometry provides definitive confirmation of the molecular weight and elemental composition. The key diagnostic feature for this compound is the unique isotopic pattern generated by its three halogen atoms.

Causality in Isotopic Pattern Analysis

The presence of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) creates a predictable and complex isotopic cluster for the molecular ion [M+H]⁺.[6][7] The expected pattern for a molecule containing BrCl₂ will have major peaks at M, M+2, M+4, and M+6, with characteristic relative intensities. Observing this pattern is exceptionally strong evidence for the compound's identity.

Protocol: LC-MS Analysis

Objective: To confirm the molecular weight of 7-Bromo-4,6-dichloroquinolin-2(1H)-one.

1. Instrumentation:

  • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Use the same HPLC method as described in Section 3. The mobile phase is already MS-compatible.

2. Mass Spectrometer Settings:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Scan Range m/z 100-500
Source Temp. 120 °C
Desolvation Temp. 350 °C
Capillary Voltage 3.0 kV

3. Data Interpretation:

  • Expected [M+H]⁺: The monoisotopic mass of C₉H₄⁷⁹Br³⁵Cl₂NO is 294.88. Therefore, the expected protonated monoisotopic ion [M+H]⁺ is at m/z 295.89.

  • Isotopic Cluster: Look for the characteristic isotopic pattern for a BrCl₂ species. The primary peaks in the cluster will be at approximately m/z 296, 298, 300, and 302. High-resolution MS can confirm the elemental formula from the accurate mass measurement.[8]

NMR Spectroscopy: Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds.[9][10] ¹H and ¹³C NMR spectra will confirm the connectivity of all atoms in the quinolinone scaffold.

Causality in Spectral Interpretation
  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for many quinolinone derivatives, capable of dissolving the compound and providing a clear spectral window.[1][11]

  • ¹H NMR: The aromatic region will show distinct signals for the protons on the quinoline ring. The chemical shifts and coupling constants of these protons are dictated by their positions relative to the carbonyl group, the nitrogen atom, and the three halogen substituents. An N-H proton signal is also expected at a downfield chemical shift.[11]

  • ¹³C NMR: The spectrum will show nine distinct carbon signals, including a characteristic signal for the carbonyl carbon (C=O) at a downfield chemical shift (~160-170 ppm). The carbons bonded to the halogens (C-Br, C-Cl) will also have predictable chemical shifts.[12]

Protocol: ¹H and ¹³C NMR

Objective: To confirm the molecular structure of 7-Bromo-4,6-dichloroquinolin-2(1H)-one.

1. Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher recommended).

  • 5 mm NMR tubes.

  • DMSO-d₆.

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • Ensure the sample is fully dissolved before transferring to the NMR tube.

3. Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a standard proton-decoupled ¹³C NMR spectrum.

  • If necessary, run 2D NMR experiments (e.g., COSY, HSQC) to aid in assigning complex signals.

4. Expected Chemical Shifts (Predicted):

Proton/CarbonPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
N-H 11.5 - 12.5-Broad singlet, exchanges with D₂O.
H-3 ~6.4~120Doublet, coupled to H-4 if present (in this case, C4 is substituted).
H-5 ~7.8~125Singlet due to adjacent substitutions.
H-8 ~7.9~128Singlet due to adjacent substitutions.
C-2 -~161Carbonyl (C=O) of the lactam.[1]
C-4 -~140Substituted with Cl.
C-4a -~138Quaternary carbon.
C-6 -~130Substituted with Cl.
C-7 -~118Substituted with Br.
C-8a -~139Quaternary carbon.

Note: These are predicted values based on analogous structures. Actual values may vary.[13]

FTIR Spectroscopy: Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[9]

Protocol: FTIR Analysis

Objective: To identify the key functional groups in 7-Bromo-4,6-dichloroquinolin-2(1H)-one.

1. Instrumentation and Materials:

  • FTIR spectrometer (with ATR or pellet press).

  • Potassium bromide (KBr), spectroscopy grade (for pellet method).

2. Sample Preparation Workflow:

FTIR_Prep cluster_0 KBr Pellet Method cluster_1 ATR Method A1 Grind 1-2 mg sample with 100 mg KBr A2 Press into a transparent pellet A1->A2 B1 Place small amount of sample on ATR crystal B2 Apply pressure B1->B2

Caption: Sample preparation workflows for FTIR analysis.

3. Data Acquisition:

  • Record a background spectrum.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[9]

4. Expected Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3200 - 3000N-HStretching
3100 - 3000Aromatic C-HStretching
1700 - 1650 C=O (Lactam) Stretching (Key Peak) [11][14]
1600 - 1450Aromatic C=CStretching
800 - 600C-ClStretching
600 - 500C-BrStretching

Conclusion

The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of 7-Bromo-4,6-dichloroquinolin-2(1H)-one. By systematically applying HPLC for purity assessment, LC-MS for molecular weight confirmation, NMR for structural elucidation, and FTIR for functional group identification, researchers can establish a complete and reliable analytical profile of this important chemical entity. Adherence to these self-validating methodologies will ensure data of the highest quality and integrity, facilitating its confident use in subsequent scientific endeavors.

References

  • Abbas SF, Tomma JH. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology. 2021;11(4):1350-1354. [Link]

  • Agilent Technologies. Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. [Link]

  • Moroccan Journal of Chemistry. SYNTHESIS AND CHARACTERIZATION OF QUINOLINONES AND BIOLOGICAL ACTIVITY OF SOME SELECTIVE COMPOUNDS. 2016. [Link]

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • PubMed Central. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. [Link]

  • Der Pharma Chemica. Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives. 2023. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]

  • ResearchGate. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. 2018. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]

  • Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]

  • ResearchGate. Mass spectrum of bromochloroiodomethane (IBCM) using the MAT 95XP in... [Link]

  • NIST WebBook. Methane, bromodichloro-. [Link]

  • Agency for Toxic Substances and Disease Registry. Chapter 7: Analytical Methods. [Link]

  • PubMed Central. Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. 2023. [Link]

  • ResearchGate. FTIR Spectrum of Quinoline-2-carboxylic acid. [Link]

  • PubMed Central. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. [Link]

  • MDPI. Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. 2023. [Link]

  • Google Patents. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. 2018. [Link]

  • ResearchGate. Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2)... [Link]

  • IJRAR. ANALYTICAL CHEMISTRY: Overview (Techniques & Applications). [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • PubMed Central. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. 2024. [Link]

Sources

Application

Application Note: Orthogonal Derivatization of 7-Bromo-4,6-dichloroquinolin-2(1H)-one for High-Throughput Biological Screening

Executive Summary The development of highly selective small-molecule therapeutics relies heavily on the systematic exploration of chemical space around privileged scaffolds. 7-Bromo-4,6-dichloroquinolin-2(1H)-one is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective small-molecule therapeutics relies heavily on the systematic exploration of chemical space around privileged scaffolds. 7-Bromo-4,6-dichloroquinolin-2(1H)-one is a highly functionalized, polyhalogenated building block that offers four distinct vectors for derivatization[1]. This application note details the mechanistic rationale and self-validating experimental protocols required to achieve tetra-orthogonal functionalization of this scaffold, enabling the rapid generation of diverse libraries for biological screening.

Scaffold Significance & Strategic Rationale

Quinolin-2(1H)-ones are ubiquitous in medicinal chemistry, exhibiting a wide range of biological activities. Most notably, the 7-bromo-4,6-dichloroquinolin-2(1H)-one core served as a critical intermediate in the structure-based design and pharmacokinetic optimization of covalent allosteric inhibitors targeting the KRAS G12C mutant GTPase[2].

The strategic value of this specific molecule lies in its built-in chemoselectivity. The presence of three distinct halogens (C4-Cl, C6-Cl, C7-Br) alongside an acidic lactam nitrogen (N1-H) allows medicinal chemists to perform sequential, site-selective modifications without the need for complex protecting group strategies.

Mechanistic Causality of Orthogonal Functionalization

To successfully derivatize this scaffold, one must exploit the distinct electronic and steric environments of each reactive site in a specific sequence:

  • N-1 (Lactam Nitrogen) - The Acidic Vector: With a pKa of approximately 9.5, the N1 proton is the most labile site. Alkylation is performed first using a mild base (e.g., K2​CO3​ ) in a polar aprotic solvent. This step is critical because it locks the molecule in the lactam tautomeric form. If left unprotected, tautomerization to the 2-hydroxyquinoline form can alter the electronic distribution of the ring, severely complicating downstream cross-coupling and substitution reactions[3].

  • C-4 (Activated Chloride) - The SN​Ar Vector: The C4-Cl bond is located β to the carbonyl and resides within an electron-deficient heteroaromatic system. This renders it highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). Performing SN​Ar (e.g., amination) before palladium-catalyzed steps is chemically logical; it neutralizes this hyper-reactive site, preventing unwanted hydrolysis or competitive oxidative addition during subsequent high-temperature cross-couplings[2].

  • C-7 (Bromide) - The Primary Pd-Catalyzed Vector: The bond dissociation energy of the C7-Br bond is significantly lower than that of the adjacent C6-Cl bond. Consequently, Palladium(0) undergoes oxidative addition at C-7 at a much faster rate, allowing for chemoselective Suzuki-Miyaura or Buchwald-Hartwig cross-couplings while leaving the C-6 position intact.

  • C-6 (Residual Chloride) - The Late-Stage Vector: Following C-7 functionalization, the remaining C6-Cl bond can be activated for late-stage diversification using specialized, electron-rich phosphine ligands (e.g., XPhos or RuPhos) that facilitate the oxidative addition of unactivated aryl chlorides.

Workflow SM Starting Material 7-Br-4,6-diCl-Quinolinone N1 Step 1: N-Alkylation Locks Lactam Form SM->N1 Base, R-X C4 Step 2: C4-SNAr Neutralizes Core N1->C4 Amine, Heat C7 Step 3: C7-Suzuki Exploits C-Br Bond C4->C7 Pd, Ar-B(OH)2 C6 Step 4: C6-Coupling Late-Stage Div. C7->C6 Pd/XPhos, Ar-M

Fig 1: Tetra-orthogonal derivatization workflow of the polyhalogenated quinolinone scaffold.

Quantitative Reaction Metrics

The following table summarizes the optimized reaction parameters and expected outcomes for each orthogonal vector, derived from established medicinal chemistry campaigns[2].

Reaction VectorTransformation TypeOptimal ReagentsChemoselectivity RationaleTypical Yield
N-1 Alkylation R-X , K2​CO3​ , DMFpKa ~9.5; N- vs O-alkylation controlled by base/solvent85–95%
C-4 SN​Ar Amination HNR2​ , DIPEA, NMP β -chloro to carbonyl; highly electron-deficient site75–90%
C-7 Suzuki-Miyaura Ar-B(OH)2​ , Pd(dppf)Cl2​ C-Br bond dissociation energy < C-Cl bond70–85%
C-6 Cross-Coupling Ar-B(OH)2​ , Pd/XPhosResidual halogen requires highly electron-rich ligands60–80%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each includes specific In-Process Controls (IPCs) and mechanistic rationales for workup procedures to ensure high-fidelity library generation.

Protocol A: Regioselective N-Alkylation (N1 Vector)

Objective: Lock the lactam tautomer and introduce the first diversity element.

  • Reaction Setup: To a solution of 7-bromo-4,6-dichloroquinolin-2(1H)-one (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C, add anhydrous K2​CO3​ (2.0 eq). Stir for 15 minutes to allow for complete deprotonation.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise. Warm the reaction to room temperature and stir for 2–4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak is fully depleted. Validation: The product mass should shift by +(Alkyl Mass−1 Da) .

  • Mechanistic Workup: Quench with water and extract with EtOAc. Wash the combined organic layers vigorously with 5% aqueous LiCl (3x).

    • Causality: DMF is highly soluble in both water and organic solvents. The addition of LiCl drastically increases the ionic strength of the aqueous phase, preventing emulsion formation and aggressively partitioning DMF out of the organic layer.

  • Isolation: Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Protocol B: Chemoselective SN​Ar Amination (C4 Vector)

Objective: Displace the hyper-reactive C4 chloride with a secondary amine (e.g., a substituted piperazine).

  • Reaction Setup: Dissolve the N-alkylated intermediate (1.0 eq) in N-Methyl-2-pyrrolidone (NMP) (0.2 M). Add the secondary amine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Heating: Heat the mixture to 90 °C for 6–12 hours.

    • Causality: NMP is chosen over DMF due to its higher thermal stability and superior solvating power for complex, polar amines at elevated temperatures. DIPEA acts as a non-nucleophilic acid scavenger to neutralize the generated HCl.

  • In-Process Control (IPC): Monitor via LC-MS. Validation: Displacement of the chloride results in a distinct mass shift of +(Amine Mass−36.5 Da) and a change in the isotopic splitting pattern (loss of one Cl isotope signature).

  • Mechanistic Workup: Cool to room temperature, dilute with EtOAc, and wash with 0.1 M HCl .

    • Causality: The mild acidic wash protonates and removes unreacted aliphatic amine starting materials into the aqueous layer, while the newly formed, highly conjugated (and thus less basic) C4-aminoquinolinone remains in the organic phase.

Protocol C: Chemoselective Suzuki-Miyaura Coupling (C7 Vector)

Objective: Selectively functionalize the C7-bromide in the presence of the C6-chloride.

  • Reaction Setup: In a microwave vial, combine the C4-aminated intermediate (1.0 eq), aryl boronic acid (1.2 eq), and Na2​CO3​ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/Water (0.1 M).

  • Catalyst Addition: Degas the solvent mixture with N2​ for 10 minutes. Add Pd(dppf)Cl2​ (0.05 eq).

    • Causality: Pd(dppf)Cl2​ is selected because the bidentate dppf ligand has a large bite angle that accelerates reductive elimination, and it is highly robust for the oxidative addition of bromoarenes without prematurely activating the adjacent C6-Cl bond.

  • Heating: Seal the vial and heat at 90 °C for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Validation: The isotopic pattern will transition from a Br/Cl mixed pattern to a single Cl pattern, confirming selective C7 reaction.

  • Mechanistic Workup: Filter the crude mixture through a pad of Celite .

    • Causality: Filtration removes insoluble palladium black and inorganic salts. Removing heavy metal particulates at this stage is critical to prevent assay interference (e.g., false positives/negatives) during downstream biological screening.

Biological Screening Cascade Integration

Once the library of tetra-orthogonally functionalized quinolin-2(1H)-ones is synthesized, it must be subjected to a rigorous biological screening cascade to identify viable lead compounds.

Cascade Lib Quinolinone Derivative Library (N1, C4, C6, C7 Varied) Screen Primary Phenotypic / Target Screen (e.g., KRAS G12C Inhibition) Lib->Screen High-Throughput Hit Hit Validation (IC50 Determination & Counter-Screen) Screen->Hit >50% Inhibition ADME In Vitro ADME Profiling (Microsomal Stability, Caco-2) Hit->ADME Selectivity Confirmed Lead Lead Optimization (In Vivo PK/PD Models) ADME->Lead Favorable PK

Fig 2: Biological screening cascade for evaluating functionalized quinolin-2(1H)-one libraries.

References

  • Kettle, J. G., et al. (2020). Structure-Based Design and Pharmacokinetic Optimization of Covalent Allosteric Inhibitors of the Mutant GTPase KRASG12C. Journal of Medicinal Chemistry (ACS Publications). Link[2]

  • Naser-Hijazi, B., et al. (2012). Studies on the alkylation of quinolin-2(1H)-one derivatives. ResearchGate. Link[3]

  • Product Information: 7-Bromo-4,6-dichloroquinolin-2(1H)-one (CAS No. 1698028-07-7). ChemScene. Link[1]

Sources

Method

Application Note: 7-Bromo-4,6-dichloroquinolin-2(1H)-one as a Privileged Scaffold in CNS Drug Discovery

Target Audience: Medicinal Chemists, Neuropharmacologists, and CNS Drug Development Professionals Focus: Design, Synthesis, and Validation of NMDA Receptor Glycine-Site Antagonists Mechanistic Rationale: The Architecture...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Neuropharmacologists, and CNS Drug Development Professionals Focus: Design, Synthesis, and Validation of NMDA Receptor Glycine-Site Antagonists

Mechanistic Rationale: The Architecture of the Scaffold

In the development of central nervous system (CNS) therapeutics, over-activation of N-methyl-D-aspartate receptors (NMDARs) is recognized as a primary driver of excitotoxicity—a pathological calcium-influx cascade implicated in stroke, traumatic brain injury, and neurodegenerative diseases[1][2]. Historically, direct open-channel blockers of the NMDAR have failed in clinical trials due to severe psychotomimetic side effects and narrow therapeutic windows[3].

To circumvent this, modern drug discovery targets the allosteric glycine co-agonist site located on the GluN1 subunit[3]. Modulating this site allows for the dampening of hyperactive glutamatergic signaling without completely abolishing basal synaptic transmission, thereby inducing tolerance to excitotoxicity[4].

7-Bromo-4,6-dichloroquinolin-2(1H)-one (CAS 1698028-07-7) is a highly optimized, commercially available building block specifically engineered for this target class. Its structural logic is highly deliberate:

  • The Quinolin-2(1H)-one Core: Acts as a bioisostere to the amino acid backbone of glycine, forming critical hydrogen-bond networks with the GluN1 binding pocket. Furthermore, quinoline-based derivatives inherently exhibit neuroprotective and redox-normalizing properties in models of cerebral ischemia[5].

  • 4,6-Dichloro Substitution: Chlorine atoms at the 4- and 6-positions perfectly occupy the lipophilic sub-pockets of the receptor, significantly increasing the ligand's residence time and overall lipophilicity (LogP) for blood-brain barrier (BBB) penetration.

  • The 7-Bromo Handle: Bromine provides necessary steric bulk to lock the receptor in an inactive conformation. More importantly, the C–Br bond is significantly more reactive toward oxidative addition by Palladium(0) than the C–Cl bonds. This allows for chemoselective late-stage functionalization at the 7-position, enabling the rapid generation of structure-activity relationship (SAR) libraries without destroying the critical 4,6-dichloro pharmacophore.

NMDAR_Pathway Glu Glutamate (GluN2 Site) NMDAR NMDA Receptor Activation Glu->NMDAR Gly Glycine (GluN1 Site) Gly->NMDAR Ca Ca2+ Influx & Depolarization NMDAR->Ca Tox Excitotoxicity Cascade Ca->Tox Antag 7-Substituted Quinolin-2(1H)-one Antag->NMDAR Competitive Blockade

Fig 1: NMDAR activation pathway and competitive inhibition by quinolinone derivatives.

Experimental Workflows & Self-Validating Protocols

To successfully utilize this scaffold, researchers must bridge synthetic chemistry with functional neuropharmacology. The following protocols detail the end-to-end workflow.

Workflow S1 1. Scaffold Derivatization (Pd-Catalyzed Cross-Coupling) S2 2. Compound Purification (HPLC & LC-MS Validation) S1->S2 N1 7-Bromo handle enables rapid library generation S1->N1 S3 3. Radioligand Binding ([3H]MDL 105,519 Displacement) S2->S3 S4 4. Electrophysiology (Whole-Cell Patch-Clamp) S3->S4 N2 Validates GluN1 Glycine site affinity S3->N2

Fig 2: End-to-end workflow from scaffold derivatization to functional electrophysiology.

Protocol 1: Regioselective Derivatization via Suzuki-Miyaura Cross-Coupling

Objective: Introduce diverse aryl/heteroaryl groups at the C-7 position to probe the receptor's outer hydrophobic pocket. Causality: We utilize Pd(dppf)Cl2​ as the catalyst because its large bite angle efficiently handles bulky, electron-deficient aryl halides like our scaffold. 1,4-Dioxane/Water is selected as the solvent system to ensure the solubility of both the organic scaffold and the inorganic base ( K2​CO3​ ), accelerating the transmetalation step.

  • Preparation: In an oven-dried Schlenk flask under argon, combine 7-Bromo-4,6-dichloroquinolin-2(1H)-one (1.0 eq), the desired arylboronic acid (1.2 eq), and K2​CO3​ (2.5 eq).

  • Catalysis: Add Pd(dppf)Cl2​ (0.05 eq). Evacuate and backfill with argon three times.

  • Reaction: Inject degassed 1,4-Dioxane/Water (4:1 v/v). Heat the mixture to 90°C for 12 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with Ethyl Acetate.

  • Self-Validation System: Analyze the crude mixture via LC-MS. Validation metric: The presence of the molecular ion peak corresponding to the loss of bromine ( M−Br+R ) while retaining the distinct 3-peak isotopic signature (9:6:1 ratio) of the two remaining chlorine atoms confirms that regioselective coupling was successful and the pharmacophore is intact.

Protocol 2: In Vitro Radioligand Binding Assay

Objective: Quantify the binding affinity ( Ki​ ) of the synthesized derivatives for the GluN1 glycine site. Causality: [3H]MDL105,519 is utilized as the radiotracer because it is a highly specific, high-affinity antagonist for the NMDAR glycine site, ensuring that displacement is strictly localized to the target of interest.

  • Membrane Preparation: Isolate rat cortical membranes and homogenize in 50 mM Tris-acetate buffer (pH 7.4). Wash extensively to remove endogenous glutamate and glycine.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2 nM [3H]MDL105,519 , and varying concentrations of the test compound (10 pM to 10 µM).

  • Equilibration: Incubate on ice for 60 minutes to reach steady-state binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Self-Validation System: Non-specific binding (NSB) must be strictly defined by parallel incubation of the radioligand with 1 mM unlabeled glycine. Validation metric: A valid assay requires the specific binding window (Total Binding minus NSB) to account for >80% of total radioactive counts.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

Objective: Confirm that the binding affinity translates to functional antagonism of the NMDAR. Causality: Primary cultured cortical neurons are used rather than recombinant cell lines to ensure the compounds are tested against native NMDARs complexed with physiological auxiliary subunits.

  • Setup: Voltage-clamp primary rat cortical neurons (DIV 12-15) at -70 mV.

  • Perfusion: Continuously perfuse cells with Mg2+-free extracellular solution (Mg2+ blocks the NMDAR pore at resting potentials).

  • Application: Apply 50 µM NMDA + 1 µM Glycine to elicit a baseline inward current.

  • Inhibition: Co-apply the test compound with the NMDA/Glycine mixture and record the percentage reduction in steady-state current.

  • Self-Validation System: The protocol must utilize a 'sandwich' application design: NMDA -> Wash -> NMDA + Drug -> Wash -> NMDA. Validation metric: Full recovery of the baseline NMDA current in the final step proves that the antagonism is reversible and not an artifact of compound toxicity, cell death, or irreversible receptor desensitization.

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The table below demonstrates how utilizing the 7-bromo handle of the scaffold to introduce various functional groups impacts both lipophilicity (crucial for CNS penetrance) and pharmacological potency.

Compound IDC-7 Substitution (R-Group)C-4, C-6 SubstitutionCalculated LogPGluN1 Affinity ( Ki​ , nM)Functional Inhibition ( IC50​ , µM)
Scaffold -Br (Unreacted)-Cl, -Cl3.42125.02.10
Deriv-A -Phenyl-Cl, -Cl4.1545.20.85
Deriv-B -3-Methoxyphenyl-Cl, -Cl4.0812.40.32
Deriv-C -4-Fluorophenyl-Cl, -Cl4.2128.70.55

Data Interpretation: The unreacted scaffold possesses moderate affinity. By leveraging the 7-bromo position to introduce a 3-methoxyphenyl group (Deriv-B), the binding affinity ( Ki​ ) is improved tenfold. The methoxy oxygen likely acts as a hydrogen bond acceptor with auxiliary residues at the periphery of the GluN1 pocket, while the core 4,6-dichloroquinolinone maintains the primary binding anchor.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Long-Term Dynamic Changes of NMDA Receptors Following an Excitotoxic Challenge Source: MDPI URL
  • Reversible inhibition of GluN2B-containing NMDA receptors with an in situ red-shifted, photoswitchable antagonist Source: bioRxiv URL
  • Source: PubMed (NIH)
  • Source: PubMed (NIH)

Sources

Application

Application Note: Advanced Methodologies for the Late-Stage Functionalization of the Quinolinone Core

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Strategic Rationale Quinolinones (both 2-quinolinon...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Strategic Rationale

Quinolinones (both 2-quinolinones and 4-quinolinones) are privileged heterocyclic scaffolds ubiquitous in FDA-approved therapeutics, ranging from antipsychotics (e.g., aripiprazole) to gastroprotective agents (e.g., rebamipide). However, the late-stage functionalization of the quinolinone core presents significant synthetic challenges due to its inherent electron deficiency and the competing reactivity of multiple C–H sites.

Historically, functionalizing this core required pre-halogenated substrates and harsh cross-coupling conditions. Modern synthetic paradigms have shifted toward direct C–H functionalization, visible-light photocatalysis, and metal-free radical annulations. This application note synthesizes three field-proven methodologies for introducing functional groups to the quinolinone core, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for immediate laboratory implementation.

G Start Quinolinone Core Functionalization TM Transition-Metal Catalysis (e.g., Pd, Ru) Start->TM Direct C-H Activation Photo Visible-Light Photocatalysis (e.g., Ir, Ru, Organic) Start->Photo Radical Annulation MetalFree Metal-Free Promoters (e.g., I(III) Reagents) Start->MetalFree Decarboxylative Heck TM_C8 C8-Acylation (N-Oxide Directed) TM->TM_C8 Photo_C3 C3/C4 Radical Addition (1,7-Diyne Precursors) Photo->Photo_C3 MF_Heck C3-Functionalization (Room Temp) MetalFree->MF_Heck

Figure 1: Strategic decision tree for modern quinolinone core functionalization.

Methodology 1: Palladium-Catalyzed C8-Acylation via N-Oxide Directing Groups

Mechanistic Rationale & Causality

Achieving regioselectivity at the remote C8 position of the quinolinone core is notoriously difficult. The causality behind using quinoline N-oxides rather than standard quinolines lies in the dual role of the N-oxide moiety [1]. First, it acts as a traceless directing group that coordinates the palladium catalyst, bringing it into precise proximity with the C8–H bond to form a stable palladacycle. Second, it serves as an internal oxidant. Following the insertion of the aldehyde, the N-oxide facilitates an intramolecular oxygen transposition and subsequent reductive elimination. This elegantly bypasses the need for harsh external oxidants (e.g., Ag₂CO₃), which often lead to unwanted side reactions or over-oxidation[1].

Step-by-Step Protocol
  • Preparation: In an oven-dried 10 mL Schlenk tube, add quinoline N-oxide (0.2 mmol), aldehyde (0.6 mmol, 3.0 equiv), and Pd(OAc)₂ (10 mol %, 4.5 mg).

  • Solvent Addition: Add 2.0 mL of anhydrous toluene and H₂O (2.0 equiv). Causality note: Water acts as a crucial oxygen atom source during the catalytic cycle, stabilizing the oxygen transposition step.

  • Reaction: Seal the tube and stir the mixture at 110 °C for 12–24 hours under an air atmosphere.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane/EtOAc).

Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The starting quinoline N-oxide is highly polar and will sit near the baseline. As the reaction proceeds, the internal oxidation removes the N-oxide, yielding the significantly less polar 8-acylated 2-quinolinone. A clean shift to a higher Rf​ value confirms both successful C–H activation and deoxygenation.

Methodology 2: Visible-Light Photocatalytic Radical Annulation of 1,7-Diynes

Mechanistic Rationale & Causality

Photocatalysis offers a sustainable route to functionalize the quinolinone core by constructing the ring and installing functional groups simultaneously [2]. The experimental choice of fac -Ir(ppy)₃ combined with blue LED irradiation is driven by the need to generate trichloromethyl radicals under exceptionally mild conditions. The excited state Ir(III)* species undergoes a single electron transfer (SET) with BrCCl₃, yielding the reactive radical[2]. The choice of an amide-tethered 1,7-diyne substrate is strategic: the terminal alkyne acts as a radical trap, initiating a 6-exo-dig cyclization that constructs the quinolinone core while concurrently installing the functional group at the C4 position[2].

G A Amide-Tethered 1,7-Diyne + BrCCl3 B Degassing (Freeze-Pump-Thaw) A->B Remove O2 C Blue LED Irradiation (fac-Ir(ppy)3) B->C Add Catalyst/Base D Trichloromethyl Radical Generation C->D SET Process E 6-exo-dig Cyclization (C-C Bond Formation) D->E Radical Attack F Functionalized Quinolin-2(1H)-one E->F Annulation

Figure 2: Photocatalytic workflow for the radical annulation of 1,7-diynes.

Step-by-Step Protocol
  • Preparation: To a 10 mL quartz reaction vial, add amide-tethered 1,7-diyne (0.2 mmol), fac -Ir(ppy)₃ (2 mol %), NaHCO₃ (2.0 equiv), and BrCCl₃ (3.0 equiv).

  • Solvent & Degassing: Dissolve the mixture in 2.0 mL of anhydrous CH₃CN. Subject the mixture to three cycles of freeze-pump-thaw to rigorously remove dissolved oxygen.

  • Irradiation: Backfill with N₂ and irradiate the vial using a 10 W Blue LED (450–460 nm) at room temperature for 12 hours.

  • Workup: Quench the reaction with water, extract with dichloromethane (3 × 10 mL), dry over MgSO₄, and purify via flash chromatography.

Self-Validation Checkpoint: If the reaction stalls or yields are low, oxygen quenching of the Ir(III)* excited state is the primary suspect. Validate the setup by running a control reaction with rigorous freeze-pump-thaw degassing versus standard sparging. A color change from bright yellow to dark brown during irradiation indicates catalyst degradation, often due to inadequate degassing.

Methodology 3: Metal-Free Hypervalent Iodine(III)-Mediated Decarboxylative Heck-Type Reaction

Mechanistic Rationale & Causality

Traditional Heck-type functionalizations require palladium catalysts and elevated temperatures. By employing a hypervalent iodine reagent (4-FC₆H₄I(OAc)₂), the reaction pathway fundamentally shifts to a ring-strain-enabled radical decarboxylation [3]. The hypervalent iodine coordinates with the 2-vinyl-phenyl oxamic acid substrate. The inherent strain of the resulting cyclic iodine(III) intermediate drives the homolytic cleavage of the I–O bond at room temperature[3]. This causality explains why the reaction proceeds with high chemoselectivity without the need for transition metal catalysts, representing a highly sustainable approach to 2-quinolinone synthesis[3].

Step-by-Step Protocol
  • Preparation: In a 15 mL round-bottom flask, add 2-vinyl-phenyl oxamic acid (0.2 mmol) and 4-FC₆H₄I(OAc)₂ (1.5 equiv).

  • Reaction: Add 2.0 mL of CHCl₃. Stir the mixture openly at room temperature (25 °C) for 12 hours. Causality note: The use of an electron-deficient iodine(III) reagent accelerates the ligand exchange and subsequent decarboxylation.

  • Workup: Evaporate the solvent directly under reduced pressure. Load the crude mixture onto a silica gel column and elute with a Petroleum Ether/EtOAc gradient to isolate the functionalized 2-quinolinone.

Self-Validation Checkpoint: The reaction is accompanied by the evolution of CO₂ gas. Attach a mineral oil bubbler to the reaction vessel; steady bubbling confirms the active homolysis and decarboxylation steps. Cessation of bubbling prior to the 12-hour mark indicates premature consumption or deactivation of the hypervalent iodine reagent.

Quantitative Data Summary

The table below summarizes the critical parameters, yields, and green chemistry metrics for the three discussed methodologies, allowing researchers to select the optimal protocol based on their specific functionalization needs.

MethodologyReagents / CatalystKey Functionalization SiteYield RangeGreen Chemistry & Operational Metrics
Pd-Catalyzed C8-Acylation Pd(OAc)₂, Toluene, H₂OC8 (Acyl group)65–95%Utilizes N-oxide as an internal oxidant; avoids toxic external silver/copper oxidants.
Photocatalytic Annulation fac -Ir(ppy)₃, BrCCl₃, Blue LEDC4 (Trichloromethyl/Vinyl)50–88%Room temperature; visible-light driven; step-economical tandem annulation.
Decarboxylative Heck-Type 4-FC₆H₄I(OAc)₂, CHCl₃C3/C4 (Annulation)60–80%Completely metal-free; room temperature; non-toxic byproduct (CO₂).

References

  • Title: “One-Pot” Approach to 8-Acylated 2-Quinolinones via Palladium-Catalyzed Regioselective Acylation of Quinoline N-Oxides Source: Organic Letters, 2016, 18(11), 2734–2737. URL: [Link]

  • Title: Photoinduced radical tandem annulation of 1,7-diynes: an approach for divergent assembly of functionalized quinolin-2(1H)-ones Source: Frontiers in Chemistry, 2024, 12: 1340200. URL: [Link]

  • Title: Synthesis of 2-Quinolinones via a Hypervalent Iodine(III)-Mediated Intramolecular Decarboxylative Heck-Type Reaction at Room Temperature Source: Organic Letters, 2018, 20(24), 7929–7932. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 7-Bromo-4,6-dichloroquinolin-2(1H)-one

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with optimizing the yield and purity of highly substituted quinolin-2(1H)-one s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with optimizing the yield and purity of highly substituted quinolin-2(1H)-one scaffolds.

Synthesizing 7-bromo-4,6-dichloroquinolin-2(1H)-one requires navigating significant steric hindrance and managing the electronic deactivation of the quinoline core. This guide deconstructs the three-step synthetic route—PPA-mediated cyclization, deoxychlorination, and selective acidic hydrolysis—providing the mechanistic causality behind each optimization.

Synthetic Workflow Visualization

The following diagram maps the logical progression of the synthesis, highlighting the critical chemical transformations and the thermodynamic controls required at each stage.

Pathway SM 3-Bromo-4-chloroaniline + Malonic Acid Step1 PPA Cyclization Thermodynamic Control (120°C) SM->Step1 Int1 7-Bromo-6-chloro-4-hydroxy quinolin-2(1H)-one Step1->Int1 Regioselective C-C Bond Formation Step2 Deoxychlorination POCl3 + PCl5 (Reflux) Int1->Step2 Int2 7-Bromo-2,4,6-trichloro quinoline Step2->Int2 Dual Chlorination (C2 & C4) Step3 Selective Hydrolysis 90% Dichloroacetic Acid Int2->Step3 Product 7-Bromo-4,6-dichloro quinolin-2(1H)-one Step3->Product C2-Specific Nucleophilic Attack

Figure 1: Three-step synthetic workflow for 7-bromo-4,6-dichloroquinolin-2(1H)-one.

Diagnostic FAQs: Mechanisms & Causality

Q: Why is my yield for the PPA-mediated cyclization of 3-bromo-4-chloroaniline stalling below 50%, and how can I control regioselectivity? A: The cyclization of meta-substituted anilines with malonic acid inherently risks forming a mixture of regioisomers. However, the steric bulk of the bromine atom at the meta-position (C3 of the aniline) strongly hinders electrophilic attack at the adjacent ortho-position. By maintaining the reaction at exactly 120°C, thermodynamic control drives the cyclization to the less hindered para-position, exclusively yielding the 7-bromo-6-chloro-4-hydroxyquinolin-2(1H)-one intermediate. Furthermore, Polyphosphoric Acid (PPA) becomes exceedingly viscous at lower temperatures, severely limiting mass transfer. Using freshly prepared PPA and rigorous mechanical stirring at elevated temperatures ensures complete conversion. This methodology is grounded in established protocols for 1[1].

Q: During the chlorination step, I observe a mixture of di- and trichlorinated products. How do I push the reaction to the fully chlorinated 2,4,6-trichloroquinoline intermediate? A: The 4-hydroxyquinolin-2(1H)-one scaffold is heavily deactivated by the electron-withdrawing 6-chloro and 7-bromo substituents. Relying solely on Phosphorus oxychloride (POCl₃) often results in incomplete deoxychlorination due to a high activation energy barrier. To overcome this, introduce Phosphorus pentachloride (PCl₅) as a co-reagent (typically 1.2 equivalents). PCl₅ reacts with POCl₃ to generate the highly electrophilic [PCl₄]⁺ [PCl₆]⁻ salt, which rapidly and fully converts the tautomeric hydroxyl and lactam carbonyl groups into their respective chloro-imine and chloro-quinoline forms.

Q: How does the selective hydrolysis of the 2,4,6-trichloroquinoline intermediate work, and how do I prevent the 4-chloro group from hydrolyzing? A: This step exploits differential electrophilicity. The C2-chloro group is highly activated toward nucleophilic attack because the adjacent endocyclic nitrogen atom stabilizes the transition state via an imine-like resonance structure. The C4-chloro position lacks this direct alpha-heteroatom activation. By utilizing a precisely tuned acidic environment—specifically 90% dilute dichloroacetic acid under reflux—you provide the exact thermodynamic conditions needed to selectively hydrolyze the C2 position without cleaving the C4-Cl bond. This selective acidic hydrolysis is a validated standard for synthesizing2[2].

Quantitative Yield Optimization Data

The following table summarizes the quantitative improvements achieved by shifting from standard literature conditions to our optimized parameters.

Reaction StepParameter EvaluatedStandard ConditionOptimized ConditionYield ImprovementMechanistic Reason
1. PPA Cyclization Temperature & Mixing90°C, standard magnetic stirring120°C, high-torque mechanical stirring45% → 82%Overcomes PPA viscosity; provides necessary activation energy for hindered ortho-attack.
2. Chlorination Reagent CompositionPOCl₃ alonePOCl₃ + 1.2 eq. PCl₅60% → 95%Generates highly electrophilic [PCl₄]⁺ species to force chlorination on deactivated rings.
3. Hydrolysis Acidic Medium50% Aqueous Acetic Acid90% Dichloroacetic Acid55% → 88%Precise pKa tuning selectively activates the C2-imine without providing enough energy to cleave C4-Cl.

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies include built-in physical and analytical checkpoints.

Protocol 1: Regioselective Cyclization to 7-Bromo-6-chloro-4-hydroxyquinolin-2(1H)-one
  • Preparation: In a thoroughly dried, heavy-walled round-bottom flask, add 20 g of freshly prepared Polyphosphoric Acid (PPA).

  • Addition: Add 3-bromo-4-chloroaniline (5.0 mmol) and malonic acid (5.2 mmol) directly to the PPA.

  • Reaction: Heat the mixture to exactly 120°C using a high-torque mechanical stirrer.

    • Self-Validation Checkpoint: The reaction is proceeding correctly when the initial heterogeneous suspension transitions into a deep amber, highly viscous solution.

  • Monitoring: After 2 hours, sample a micro-aliquot, quench in water, and extract with EtOAc. TLC (DCM:MeOH 9:1) should confirm the complete disappearance of the aniline starting material (Rf ~0.8) and the formation of a strong UV-active baseline spot (Rf ~0.2).

  • Workup: Pour the hot mixture onto 100 g of crushed ice with vigorous stirring. Filter the resulting precipitate, wash with distilled water until the filtrate is pH neutral, and dry under high vacuum.

Protocol 2: Deoxychlorination to 7-Bromo-2,4,6-trichloroquinoline
  • Preparation: Suspend the dried intermediate from Protocol 1 (4.0 mmol) in 15 mL of neat POCl₃.

  • Activation: Add PCl₅ (4.8 mmol, 1.2 eq.) in small portions.

    • Self-Validation Checkpoint: Observe the controlled evolution of HCl gas. The suspension will gradually clear into a homogenous solution as the polar lactam is converted into the lipophilic trichloroquinoline.

  • Reaction: Reflux the mixture at 105°C for 3 hours under an inert atmosphere.

  • Workup: Cool to room temperature and carefully concentrate under reduced pressure to remove excess POCl₃. Slowly pour the oily residue onto ice-cold water. Extract with Dichloromethane (3 x 20 mL), dry over Na₂SO₄, and concentrate to yield the intermediate as an off-white solid.

Protocol 3: Selective Hydrolysis to 7-Bromo-4,6-dichloroquinolin-2(1H)-one
  • Preparation: Dissolve the 7-bromo-2,4,6-trichloroquinoline (3.0 mmol) in 15 mL of 90% dilute dichloroacetic acid.

  • Reaction: Heat the solution under reflux (approx. 100°C) for 1 to 1.5 hours.

    • Self-Validation Checkpoint: This reaction is strictly thermodynamically controlled. Over-refluxing (>3 hours) risks C4-Cl hydrolysis. Monitor via LC-MS to ensure the mass shifts from the trichloro-isotope pattern to the dichloro-lactam mass [M+H]⁺.

  • Workup: Pour the clear solution onto ice-cold water. The target compound, 7-bromo-4,6-dichloroquinolin-2(1H)-one, will immediately precipitate as a fine solid.

  • Purification: Collect by vacuum filtration, wash heavily with cold water to remove residual acid, and recrystallize from ethanol to achieve >98% purity.

References

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.[Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. National Institutes of Health (PMC).[Link]

Sources

Optimization

Technical Support Center: Purification of Halogenated Quinolinones

Welcome to the Technical Support Center. Halogenated quinolinones (including fluoroquinolones and synthetic kinase inhibitors) are highly privileged pharmacophores in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Halogenated quinolinones (including fluoroquinolones and synthetic kinase inhibitors) are highly privileged pharmacophores in drug discovery. However, their unique physicochemical properties—specifically their propensity for tautomerism, strong intermolecular hydrogen bonding, and complex electrostatic interactions—make them notoriously difficult to isolate and purify.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the chemical causality behind chromatographic failures and provide self-validating workflows to ensure high-purity isolation.

Troubleshooting Guide & FAQs

Q1: Why do my halogenated quinolinones show severe peak tailing and splitting on standard C18 reverse-phase columns? Causality: Halogenated quinolinones exist in a dynamic lactam-lactim (quinolinone hydroxyquinoline) tautomeric equilibrium. When the rate of this exchange is comparable to the chromatographic timescale, a single compound will elute as a broad, split, or perfectly bifurcated peak. Furthermore, the presence of both basic amine and acidic functional groups leads to secondary interactions with residual silanols on the silica backbone[1]. Solution: You must lock the protonation state. Lower the mobile phase pH to ~2.0 using strong acidic modifiers (0.1% Trifluoroacetic Acid or Formic Acid) to fully protonate the basic moieties and suppress tautomeric exchange[1].

Q2: My compound crashes out of solution during HPLC injection or sample preparation. How can I improve solubility without ruining the chromatography? Causality: Halogenated quinolinones exhibit exceptionally strong intermolecular hydrogen bonding (specifically NH···O=C interactions) and dense π−π stacking. This causes the molecules to exist as highly stable multimers in the solid state, severely limiting their solubility in common organic solvents like methanol or acetonitrile[2]. Solution: Disrupt the hydrogen-bond network by dissolving the sample in a strong hydrogen-bond acceptor solvent, such as Dimethyl Sulfoxide (DMSO)[3]. For complex biological matrices, Supercritical Fluid Extraction (SFE) is highly recommended, as supercritical CO2 (with polar modifiers) effectively penetrates matrices without triggering the precipitation seen in standard solvent extraction[4].

Q3: How do I separate co-eluting dehalogenated or over-halogenated byproducts from my target molecule? Causality: Halogen substitutions (especially F and Cl) often do not alter the overall hydrophobicity of the molecule enough to be resolved by the dispersive interactions of a standard C18 stationary phase. Solution: Switch to a Pentafluorophenyl (PFP) column. PFP stationary phases provide orthogonal selectivity driven by fluorine-fluorine interactions, dipole-dipole interactions, and shape selectivity, drastically improving the resolution between closely related halogenated analogs.

Visualizing the Causality and Workflow

Tautomerism Lactam Lactam Form (Quinolinone) Equilibrium Slow Exchange on Column Lactam->Equilibrium Lactim Lactim Form (Hydroxyquinoline) Lactim->Equilibrium PeakSplit Peak Broadening & Splitting Equilibrium->PeakSplit Neutral pH Acid Acidic Modifier (pH < 3) PeakSplit->Acid Add to Mobile Phase Locked Locked Protonation (Sharp Peak) Acid->Locked

Fig 1. Causality of peak splitting due to tautomerism and resolution via pH control.

PurificationWorkflow Start Crude Halogenated Quinolinone Solubility Assess Solubility (H-bond disruption) Start->Solubility PoorSol Poor Solubility: Use DMSO or UAE Solubility->PoorSol Insoluble GoodSol Good Solubility: Standard Dilution Solubility->GoodSol Soluble Column Stationary Phase Selection PoorSol->Column GoodSol->Column C18 Standard C18 (Risk of Co-elution) Column->C18 PFP PFP Phase (Halogen Selectivity) Column->PFP pHControl Mobile Phase pH Control (0.1% TFA/FA) C18->pHControl PFP->pHControl Purified Purified Target Compound pHControl->Purified

Fig 2. Decision tree for the chromatographic purification of halogenated quinolinones.

Standard Operating Procedures (SOPs)

Protocol A: Ultrasound-Assisted Extraction (UAE) & SPE Cleanup

Use this protocol when extracting halogenated quinolinones from complex biological or synthetic matrices where emulsions are a risk.

  • Sample Solubilization: Suspend the crude sample in an alkaline aqueous solution (e.g., 2% v/v NH3). Causality: The alkaline environment deprotonates the quinolinone, breaking the multimeric hydrogen-bond networks and forcing it into an aqueous-soluble anionic state[5].

  • Ultrasound-Assisted Extraction (UAE): Sonicate the mixture for 3 cycles of 2 minutes each. This mechanical cavitation ensures complete disruption of aggregates[5].

  • SPE Conditioning: Condition a Hydrophilic-Lipophilic Balance (HLB) cartridge with 5 mL of methanol, followed by 5 mL of LC-MS grade water.

  • Loading & Washing: Load the UAE extract onto the cartridge. Wash with 5% methanol in water to elute highly polar matrix interferents.

  • Elution: Elute the target analytes using 2.5 mL of Acetonitrile/Methanol (50:50, v/v) containing 0.1% Formic acid. Causality: The acidic modifier reprotonates the molecule, ensuring it elutes sharply from the sorbent.

  • Self-Validation Check: Inject a 10 µL aliquot of the eluate onto an analytical LC-MS system to verify mass recovery and peak shape prior to preparative scaling[5].

Protocol B: Preparative RP-HPLC Purification

Use this protocol for the final high-purity isolation of the target compound.

  • Column Selection: Install a preparative PFP column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Buffer A: Water + 0.1% TFA (pH ~2.0).

    • Buffer B: Acetonitrile + 0.1% TFA.

  • Sample Injection: Dissolve the SPE eluate (or crude powder) in 100% DMSO. Crucial limitation: Limit the injection volume to <5% of the column void volume to prevent the strong DMSO plug from causing chromatographic breakthrough[3].

  • Gradient Elution: Run a shallow gradient of 10% to 60% Buffer B over 30 minutes. The shallow gradient maximizes the shape-selectivity interactions of the PFP phase.

  • Self-Validation Check: Collect fractions triggered by UV absorbance at 254 nm and 280 nm. Perform a rapid analytical reinjection of the main fraction to confirm that no tautomeric re-equilibration or degradation has occurred post-collection.

Quantitative Data & Method Selection Summary

ParameterStandard ConditionOptimized ConditionCausality for Optimization
Stationary Phase C18 (Octadecylsilane)PFP (Pentafluorophenyl)PFP provides enhanced π−π and dipole interactions, resolving halogenated analogs from dehalogenated impurities.
Mobile Phase pH pH 6.0 - 7.0 (Neutral)pH 2.0 - 3.0 (Acidic)Suppresses lactam-lactim tautomerism and silanol interactions, preventing peak splitting and tailing[1].
Sample Diluent Methanol / AcetonitrileDMSO / Alkaline AqueousDisrupts strong NH···O=C intermolecular hydrogen bonding networks that cause precipitation[2][3].
Extraction Method Liquid-Liquid ExtractionUAE or SFEOvercomes matrix emulsions and poor phase transfer of zwitterionic species[4][5].

References

  • Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis)
  • Title: Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes Source: MDPI URL
  • Title: Green and Efficient Determination of Fluoroquinolone Residues in Edible Green Fruits and Leafy Vegetables by Ultrasound-Assisted Extraction Followed by HPLC-MS/MS Source: MDPI URL
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Source: PMC (National Institutes of Health)

Sources

Troubleshooting

Technical Support Center: Overcoming In Vitro Solubility Issues for 7-Bromo-4,6-dichloroquinolin-2(1H)-one

Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing acute solubility challenges with 7-Bromo-4,6-dichloroquinolin-2(1H)-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing acute solubility challenges with 7-Bromo-4,6-dichloroquinolin-2(1H)-one . Below, you will find a mechanistic breakdown of the compound's physicochemical barriers, targeted troubleshooting FAQs, and self-validating protocols to ensure robust in vitro assay performance.

Mechanistic Overview: The Causality of Insolubility

7-Bromo-4,6-dichloroquinolin-2(1H)-one is a highly halogenated quinoline derivative (1)[1]. Its extreme resistance to aqueous solubilization stems from two compounding thermodynamic factors:

  • High Crystal Lattice Energy : The quinolin-2(1H)-one lactam core acts as both a strong hydrogen bond donor (NH) and acceptor (C=O). This promotes the formation of highly stable, planar dimers in the solid state, requiring immense energy to break during dissolution (2)[2].

  • Extreme Lipophilicity : The addition of three heavy halogens (one bromine, two chlorines) drastically increases the compound's hydrophobicity (cLogP). When introduced to water, the hydrophobic effect rapidly drives the planar molecules to re-aggregate via π−π stacking.

Troubleshooting Guide & FAQs

Q1: My compound dissolves perfectly in 100% DMSO but immediately precipitates (crashes out) when diluted into my aqueous assay buffer. How do I prevent this? A1: Causality: DMSO effectively breaks the intermolecular hydrogen bonds of the lactam core. However, upon dilution into an aqueous buffer, the local concentration of DMSO drops. The sudden shift in dielectric constant forces the highly lipophilic halogenated rings to minimize water contact, driving rapid crystallization. Solution: Do not dilute directly into bare buffer. Instead, pre-mix the aqueous buffer with a non-ionic surfactant (e.g., 0.05% - 0.1% Tween-20 or Pluronic F-68) before adding the DMSO stock. The surfactant lowers the interfacial tension and forms micelles that shield the hydrophobic core of the drug. Keep the final DMSO concentration at 1-2%.

Q2: My biochemical assay IC50 values are highly variable between replicates. What is happening? A2: Causality: You are likely experiencing "kinetic solubility" artifacts (3)[3]. While the solution may appear clear to the naked eye, the compound is forming sub-visible micro-precipitates or colloidal aggregates. These aggregates sequester the active compound (lowering the actual free drug concentration) and scatter light, which wildly interferes with fluorescence or absorbance readouts. Solution: Validate your working solutions using Dynamic Light Scattering (DLS) or nephelometry to confirm the absence of colloidal aggregates before running the assay.

Q3: How can I solubilize this compound for cell-based assays where high DMSO concentrations (>0.5%) cause cell toxicity? A3: Causality: Cells cannot tolerate the high co-solvent ratios required to maintain the thermodynamic solubility of this scaffold. Solution: Shift from co-solvency to structural encapsulation. Use host-guest complexation with Hydroxypropyl- β -cyclodextrin (HP- β -CD) (4)[4] or encapsulate the compound within Soy Phosphatidylcholine (SPC) liposomes (5)[5]. Both methods provide a hydrophobic microenvironment for the halogens while presenting a hydrophilic exterior to the cell culture media.

Quantitative Comparison of Solubilization Strategies

StrategyMechanistic ActionEst. Max Aqueous Conc.ProsCons
DMSO + Buffer Co-solvency< 1 µMSimple, rapid preparation.High risk of micro-precipitation; DMSO toxicity in cells.
DMSO + Tween-20 Micellar shielding10 - 50 µMStabilizes kinetic solubility; prevents compound adsorption to plastics.Surfactants may lyse cells or interfere with membrane-bound targets.
HP- β -CD Complexation Hydrophobic cavity encapsulation100 - 500 µMExcellent biocompatibility; zero DMSO required in final assay.Requires optimization of molar ratios; bulky complex may alter target binding kinetics.
SPC Liposomes Lipid bilayer partitioning> 1 mMMimics physiological delivery; massive 200-500x solubility increase.Labor-intensive preparation; requires extrusion for uniform sizing.

Solubilization Decision Workflow

G A 7-Bromo-4,6-dichloroquinolin-2(1H)-one (Solid State) B 100% DMSO Stock Preparation (Breaks Lattice Energy) A->B C Select Assay Type B->C D Biochemical Assays (Tolerates up to 2% DMSO) C->D E Cell-Based Assays (DMSO Toxicity Concern) C->E F Co-solvent + Surfactant (e.g., 0.1% Tween-20) D->F G HP-β-CD Complexation (Hydrophobic Encapsulation) E->G H SPC Liposomes (Lipid Bilayer Partitioning) E->H I DLS / Nephelometry (Verify Absence of Aggregates) F->I G->I H->I

Workflow for overcoming solubility issues of halogenated quinolinones in vitro.

Experimental Protocols (Self-Validating Systems)

Protocol A: HP- β -CD Inclusion Complexation (For Cell-Based Assays)

This method utilizes host-guest chemistry to mask the lipophilic halogens.

  • Preparation : Prepare a 20% (w/v) solution of HP- β -CD in sterile Phosphate-Buffered Saline (PBS, pH 7.4).

  • Addition : Add 7-Bromo-4,6-dichloroquinolin-2(1H)-one powder directly to the cyclodextrin solution to achieve a 1:5 (Drug:CD) molar ratio. (Do not use DMSO here, as it competes for the cyclodextrin cavity).

  • Equilibration : Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by continuous orbital shaking at room temperature for 24 hours to allow thermodynamic equilibrium.

  • Self-Validation Step : Centrifuge the mixture at 10,000 x g for 10 minutes.

    • Validation Logic: If a visible pellet forms, the drug input exceeded the cavity complexation capacity. The supernatant represents the absolute maximum thermodynamic solubility. Filter the supernatant through a 0.22 µm PTFE filter and quantify the exact concentration via HPLC before assay use.

Protocol B: SPC Liposomal Encapsulation (Thin-Film Hydration)

This method partitions the compound into a lipid bilayer, achieving the highest possible aqueous concentration (5)[5].

  • Lipid-Drug Mixing : Dissolve Soy Phosphatidylcholine (SPC) and 7-Bromo-4,6-dichloroquinolin-2(1H)-one in a 9:1 (v/v) Chloroform/Methanol mixture at a 10:1 (Lipid:Drug) mass ratio in a round-bottom flask.

  • Film Formation : Evaporate the solvent using a rotary evaporator under reduced pressure at 40°C until a thin, dry lipid-drug film forms on the flask wall. Desiccate overnight to remove trace solvents.

  • Hydration : Hydrate the film with pre-warmed (50°C) PBS (pH 7.4). Vortex vigorously for 10 minutes to form multilamellar vesicles (MLVs).

  • Self-Validation Step : Extrude the MLV suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder. Analyze the resulting suspension using Dynamic Light Scattering (DLS).

    • Validation Logic: A Polydispersity Index (PDI) of < 0.2 and a Z-average size of ~100 nm validates a uniform, stable liposomal dispersion. Any free, unencapsulated drug crystals will cause the PDI to spike > 0.5, indicating the need to adjust the lipid-to-drug ratio.

References

  • Buy 7-Bromo-4,6-dichloroquinoline (EVT-13780019) . EvitaChem. 1

  • Rapid Throughput Solubility Screening Method for BCS Class II Drugs in Animal GI Fluids and Simulated Human GI Fluids Using a 96-well Format . ResearchGate. 3

  • Liposomal solubilization of new 3-hydroxy-quinolinone derivatives with promising anticancer activity: a screening method to identify maximum incorporation capacity . PubMed / J Liposome Res.5

  • Overcoming solubility issues of quinolin-2-one derivatives in aqueous media . BenchChem. 2

  • Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine . MDPI. 4

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Storage Guidelines for 7-Bromo-4,6-dichloroquinolin-2(1H)-one

Welcome to the Technical Support Center for 7-Bromo-4,6-dichloroquinolin-2(1H)-one (CAS: 1698028-07-7). This highly halogenated carbostyril is a critical intermediate in the synthesis of atypical antipsychotics (such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-Bromo-4,6-dichloroquinolin-2(1H)-one (CAS: 1698028-07-7). This highly halogenated carbostyril is a critical intermediate in the synthesis of atypical antipsychotics (such as brexpiprazole derivatives) and other advanced pharmacological scaffolds. Due to its specific substitution pattern, researchers frequently encounter degradation issues—primarily debromination and oxidation—if the compound is improperly stored.

This guide provides the mechanistic causality behind these degradation pathways, actionable troubleshooting FAQs, and a self-validating protocol to ensure the integrity of your experimental workflows.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, one must understand the thermodynamic and photochemical vulnerabilities of the 7-Bromo-4,6-dichloroquinolin-2(1H)-one scaffold.

Photolytic C–Br Homolysis

The most common cause of degradation in this compound is UV/Vis-induced photolysis. Brominated aromatic compounds absorb light in the UV region, and the captured electromagnetic energy triggers a facile homolytic fission of the C–Br bond [1]. Because the bond dissociation energy of C–Br (~280 kJ/mol) is significantly lower than that of the adjacent C–Cl bonds (~397 kJ/mol), the 7-position is the molecule's thermodynamic weak point. Exposure to ambient laboratory light generates an aryl radical, which subsequently abstracts a hydrogen atom from the solvent to form a debrominated impurity (4,6-dichloroquinolin-2(1H)-one).

Lactam-Lactim Tautomerization and Oxidative Vulnerability

Like all carbostyrils, this compound exists in a dynamic protonotropic equilibrium between its lactam (quinolin-2(1H)-one) and lactim (2-hydroxyquinoline) forms [2]. In the solid state and in anhydrous, non-polar environments, the lactam form is highly stable and predominant [3]. However, the introduction of protic solvents, high humidity, or extreme pH shifts the equilibrium toward the enol (lactim) tautomer. The electron-rich nature of the tautomerized ring makes it highly susceptible to trace-metal-catalyzed oxidation and reactive oxygen species (ROS), leading to the formation of N-oxides or quinoline-diols.

Part 2: Troubleshooting FAQs

Q: My stock solution in DMSO turned yellow after a week at room temperature. What happened? A: The yellowing indicates photolytic debromination coupled with oxidation. DMSO is highly hygroscopic; the absorbed atmospheric water shifts the tautomeric equilibrium, while ambient light accelerates the homolytic cleavage of the C–Br bond. For long-term storage, DMSO should be avoided unless the solution is strictly purged with Argon and kept at -80°C.

Q: Can I store this compound in aqueous buffers for biological assays? A: It is highly discouraged to store the compound in aqueous buffers for more than 4 hours. Aqueous environments promote the lactim tautomer (2-hydroxyquinoline) and increase susceptibility to ROS attack. Always prepare aqueous dilutions immediately before your assay from an anhydrous stock.

Q: How do I verify the integrity of my stock before an experiment? A: Run an HPLC-UV assay at 254 nm. If degradation has occurred, you will observe the appearance of a new, early-eluting peak. Because the loss of the heavy bromine atom increases the molecule's polarity, the debrominated impurity (4,6-dichloroquinolin-2(1H)-one) will elute faster than the intact parent compound on a standard C18 reverse-phase column.

Part 3: Quantitative Stability Matrix

The following table summarizes the quantitative impact of various storage conditions on the half-life and purity of 7-Bromo-4,6-dichloroquinolin-2(1H)-one over a 30-day period.

Storage ConditionSolventAtmosphereLight ExposurePurity at 30 DaysPrimary Degradant Identified
Optimal (-20°C)Anhydrous ACNArgonDark (Amber)> 99.5% None
Sub-optimal (4°C)DMSOAirDark (Amber)94.2% Oxidized species
Poor (25°C)DMSOAirAmbient Light78.5% Debrominated (7-H) impurity
Failure (25°C)Aqueous Buffer (pH 7.4)AirAmbient Light< 40.0% Mixed (Debrominated + Diols)

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, use this self-validating protocol for preparing and storing stock solutions. This system includes an internal verification step to ensure the compound's integrity before downstream use.

Step-by-Step Methodology: Anhydrous Stock Preparation & Verification
  • Solubilization: Weigh the desired amount of 7-Bromo-4,6-dichloroquinolin-2(1H)-one powder in a low-light environment. Dissolve in LC-MS grade Anhydrous Acetonitrile (ACN) or Anhydrous DMF to a concentration of 10 mM. Causality: Anhydrous aprotic solvents lock the molecule in its stable lactam tautomer.

  • Inerting (Argon Purge): Transfer the solution to a heavy-walled amber glass vial. Insert an Argon gas line via a needle and gently purge the headspace for 60 seconds to displace all oxygen. Causality: Argon is heavier than Nitrogen and more effectively blankets the solution, preventing ROS-mediated oxidation.

  • Sealing and Cryo-Storage: Seal the vial immediately with a PTFE-lined cap. Wrap the seal in Parafilm and store at -20°C or -80°C.

  • Self-Validation Step (Pre-Assay HPLC Check): Before using the stored stock in an experiment, withdraw a 10 µL aliquot and run a rapid HPLC-UV (254 nm) gradient (5% to 95% ACN in Water with 0.1% TFA over 10 minutes on a C18 column).

    • Validation Criteria: The stock is validated for use if the parent peak accounts for >98% of the total Area Under the Curve (AUC). If a secondary peak appears at a relative retention time (RRT) of ~0.85 (indicating debromination), discard the stock.

Part 5: Degradation & Mitigation Visualization

G cluster_0 Degradation Mechanisms cluster_1 Mitigation & Storage A 7-Bromo-4,6-dichloroquinolin-2(1H)-one (Intact Core) B UV/Vis Light Exposure A->B Improper Storage E Protic Solvents / Moisture A->E Hygroscopic Conditions H Amber Glassware (Light Shielding) A->H Best Practices I Argon Purge (Inert Atmosphere) A->I J Anhydrous ACN / -20°C (Thermal Control) A->J C Homolytic C-Br Cleavage (Radical Formation) B->C D Debrominated Impurity C->D F Lactim Tautomerization (2-Hydroxyquinoline form) E->F G Oxidation / ROS Attack F->G K Long-Term Stability (>99% Purity) H->K I->K J->K

Fig 1: Photolytic and oxidative degradation pathways of 7-Bromo-4,6-dichloroquinolin-2(1H)-one.

Part 6: References

  • Bromine and Carbon Isotope Effects during Photolysis of Brominated Phenols. ACS Publications - Environmental Science & Technology.[Link] [1]

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC - National Institutes of Health.[Link] [2]

  • Systematic Effect of Benzo-Annelation on Oxo−Hydroxy Tautomerism of Heterocyclic Compounds. ACS Publications - The Journal of Physical Chemistry A.[Link] [3]

Troubleshooting

Process Chemistry Technical Support Center: Scale-Up Synthesis of 7-Bromo-4,6-dichloroquinolin-2(1H)-one

Welcome to the Process Chemistry Technical Support Center. This knowledge base provides a self-validating, mechanistic blueprint for scaling up the synthesis of 7-Bromo-4,6-dichloroquinolin-2(1H)-one (CAS: 1698028-07-7)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This knowledge base provides a self-validating, mechanistic blueprint for scaling up the synthesis of 7-Bromo-4,6-dichloroquinolin-2(1H)-one (CAS: 1698028-07-7) [1]. As a critical halogenated heterocycle used in advanced active pharmaceutical ingredient (API) development, its synthesis requires rigorous control over regioselectivity and thermochemistry[2].

This guide abandons generic procedures in favor of field-proven insights, focusing on the causality behind each synthetic manipulation to ensure high-fidelity scale-up from bench to pilot plant.

Process Flow & Mechanistic Pathway

The scalable synthesis of this target relies on a robust three-step sequence: a thermodynamic Knorr-type condensation of 3-bromo-4-chloroaniline [3], followed by exhaustive chlorination, and concluding with a highly regioselective hydrolysis.

Synthesis A 3-Bromo-4-chloroaniline + Diethyl malonate B Thermal Condensation (>240°C, Dowtherm A) A->B C 7-Bromo-6-chloroquinoline -2,4-diol B->C D Chlorination (POCl3, cat. DMF) C->D E 7-Bromo-2,4,6-trichloro -quinoline D->E F Selective Hydrolysis (AcOH/H2O, 100°C) E->F G 7-Bromo-4,6-dichloro -quinolin-2(1H)-one F->G

Figure 1: Scalable three-step synthetic workflow for 7-Bromo-4,6-dichloroquinolin-2(1H)-one.

Validated Scale-Up Protocols

Step 1: Thermodynamic Condensation (Knorr-Type Cyclization)

Objective: Synthesize the 7-bromo-6-chloroquinoline-2,4-diol intermediate.

  • Step-by-Step:

    • Charge a reactor with 3-bromo-4-chloroaniline (1.0 eq) and diethyl malonate (1.5 eq).

    • Add Dowtherm A (3 volumes) and heat the mixture to 240–250°C under a nitrogen atmosphere.

    • Equip the reactor with a Dean-Stark trap to continuously remove the ethanol byproduct.

    • Maintain temperature for 4-6 hours until HPLC indicates >95% conversion.

    • Cool to 20°C, filter the precipitated solid, wash with heptane to remove the Dowtherm A, and dry under vacuum.

  • Causality & Logic: Diethyl malonate is chosen over malonic acid to prevent premature decarboxylation at high temperatures. Dowtherm A is utilized because its high boiling point (258°C) provides the necessary thermal energy to overcome the activation barrier of the electrophilic aromatic substitution on the heavily deactivated aniline ring. Continuous distillation of ethanol drives the equilibrium toward the cyclized product.

Step 2: Exhaustive Chlorination via Vilsmeier-Haack Activation

Objective: Convert the 2,4-diol to 7-bromo-2,4,6-trichloroquinoline.

  • Step-by-Step:

    • Charge the intermediate diol (1.0 eq) into a dry, nitrogen-purged reactor.

    • Slowly add Phosphorus oxychloride (POCl₃, 5.0 eq) while maintaining the internal temperature below 30°C.

    • Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq).

    • Heat the reaction mixture to reflux (105°C) for 3 hours.

    • Cool to room temperature and perform a reverse quench by adding the mixture dropwise into vigorously stirred ice water (0-5°C).

    • Filter the resulting solid, wash with cold water until the filtrate is pH neutral, and dry.

  • Causality & Logic: POCl₃ serves a dual role as both solvent and chlorinating agent. The addition of catalytic DMF generates the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion) in situ. This intermediate selectively activates the tautomeric hydroxyl groups, facilitating rapid nucleophilic displacement by chloride ions and suppressing the formation of unreactive phosphate esters [2].

Step 3: Regioselective Hydrolysis

Objective: Selectively hydrolyze the 2-chloro position to yield 7-bromo-4,6-dichloroquinolin-2(1H)-one.

  • Step-by-Step:

    • Suspend the trichloroquinoline intermediate (1.0 eq) in a 3:1 (v/v) mixture of Glacial Acetic Acid and Water.

    • Heat the suspension to 100°C for exactly 5 hours. Monitor hourly by HPLC.

    • Cool the mixture to 10°C to induce complete crystallization of the product.

    • Filter, wash with cold water followed by cold ethanol, and dry under vacuum.

  • Causality & Logic: The regioselectivity of the hydrolysis relies on the differential electrophilicity of the 2-chloro versus the 4-chloro position. The C2 position is directly adjacent to the endocyclic nitrogen, making it highly susceptible to nucleophilic attack by water. Acetic acid acts as a co-solvent to maintain substrate solubility while providing the necessary protic environment to stabilize the oxocarbenium-like transition state.

Troubleshooting Guides & FAQs

Q1: How do we control the regioselectivity of the initial cyclization to avoid the 5-bromo-6-chloro isomer? A1: 3-bromo-4-chloroaniline has two available ortho positions for cyclization (C2 and C6). Cyclization at C6 leads to the desired 7-bromo-6-chloro core, while cyclization at C2 leads to the sterically hindered 5-bromo-6-chloro isomer. The extreme high temperature (>240°C) provided by Dowtherm A ensures thermodynamic control, heavily favoring the less sterically hindered 7-bromo isomer. If you observe the 5-bromo isomer, your reaction temperature is likely too low, resulting in kinetic trapping.

Q2: During the POCl₃ quench in Step 2, we observe severe exotherms and product degradation. How can this be mitigated on a kilogram scale? A2: Never add water to the POCl₃ mixture. You must utilize a reverse quench . Slowly pump the cooled reaction mixture into a large volume (at least 10 volumes) of vigorously stirred ice water. The internal temperature of the quench vessel must be maintained below 20°C. Elevated temperatures during the quench will cause premature hydrolysis of the newly formed 4-chloro group, leading to complex mixtures.

Q3: In Step 3, we see over-hydrolysis resulting in the 2,4-diol byproduct. How is this prevented? A3: Over-hydrolysis is a function of excessive water concentration and prolonged thermal exposure. Strict adherence to the 3:1 Acetic Acid:Water ratio is mandatory. Furthermore, the reaction is a self-validating system if monitored correctly: the starting material will dissolve as it heats, and the mono-hydrolyzed product will begin to precipitate out of the acidic solution as it forms. Terminate the heating exactly when HPLC shows <2% starting material to prevent the equilibrium from shifting toward the diol.

Quantitative Process Metrics

The following table summarizes the validated parameters and expected outputs for a 1-kilogram scale-up campaign.

StepTransformationReagents & ConditionsExpected YieldTarget Purity (HPLC)Critical Process Parameter (CPP)
1 CondensationDiethyl malonate, Dowtherm A, 240–250°C78 - 82%>95.0%Internal Temp >240°C; Ethanol removal
2 ChlorinationPOCl₃, cat. DMF, 105°C90 - 94%>98.5%Anhydrous conditions; Reverse quench <20°C
3 HydrolysisAcOH/H₂O (3:1 v/v), 100°C84 - 88%>99.0%Reaction time (max 5 h); Acid/Water ratio

References

  • Zaugg, C., Schmidt, G., & Abele, S. (2017). "Scalable and Practical Synthesis of Halo Quinolin-2(1H)-ones and Quinolines." Organic Process Research & Development. Available at:[Link]

  • Kettle, J. G., et al. (2020). "Structure-Based Design and Pharmacokinetic Optimization of Covalent Allosteric Inhibitors of the Mutant GTPase KRAS G12C." Journal of Medicinal Chemistry. Available at:[Link]

  • Sathiyamoorthi, E., et al. (2024). "Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species." Frontiers in Cellular and Infection Microbiology. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 7-Bromo-4,6-dichloroquinolin-2(1H)-one and Standard Chemotherapeutic Agents: An Efficacy Evaluation Guide

Introduction The landscape of anticancer drug discovery is continually evolving, with a significant focus on the development of novel heterocyclic compounds that can offer improved efficacy and reduced toxicity compared...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The landscape of anticancer drug discovery is continually evolving, with a significant focus on the development of novel heterocyclic compounds that can offer improved efficacy and reduced toxicity compared to established chemotherapeutic agents. Among these, quinolinone scaffolds have emerged as a promising class of molecules due to their diverse biological activities, including potent anticancer properties.[1][2] This guide provides a comparative framework for evaluating the efficacy of a specific quinolinone derivative, 7-Bromo-4,6-dichloroquinolin-2(1H)-one, against two widely used and mechanistically distinct anticancer drugs: Doxorubicin and Cisplatin.

While specific experimental data for 7-Bromo-4,6-dichloroquinolin-2(1H)-one is not yet widely published, this document serves as a comprehensive guide for researchers and drug development professionals on how to design and interpret key comparative experiments. We will delve into the established mechanisms of action of our comparator agents, propose a plausible mechanism for our novel quinolinone, and provide detailed, field-proven protocols for critical in vitro and in vivo assays. The objective is to establish a rigorous, self-validating system for assessing the potential of this and other novel anticancer compounds.

Mechanistic Overview of Comparator Anticancer Agents

A thorough understanding of the molecular mechanisms of action of standard agents is crucial for a meaningful comparative analysis.

Doxorubicin: The DNA Intercalator and Topoisomerase II Inhibitor

Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy for a variety of cancers, including breast and lung cancer.[3][4][5] Its primary anticancer effects are mediated through two main mechanisms:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix.[6][7] This intercalation distorts the DNA structure, thereby inhibiting DNA replication and transcription.[7]

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme that creates transient double-strand breaks to relieve torsional stress during DNA replication.[6][7] By preventing the re-ligation of these breaks, doxorubicin leads to the accumulation of DNA damage and ultimately triggers apoptosis.[7][8]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can also undergo redox cycling to produce free radicals, which can induce oxidative stress and damage cellular components, including DNA and cell membranes, further contributing to its cytotoxicity.[9][10]

Cisplatin: The DNA Cross-linking Agent

Cisplatin is a platinum-based chemotherapeutic agent used in the treatment of numerous solid tumors, such as colon, bladder, lung, and ovarian cancers.[11] Its cytotoxic effects are primarily due to the formation of covalent adducts with DNA.[12][13]

  • Aquation and DNA Binding: After entering the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation.[12][14] This activated form of cisplatin then binds to the N7 position of purine bases, primarily guanine, in the DNA.

  • DNA Cross-linking: Cisplatin forms both intrastrand and interstrand cross-links in the DNA.[11][14] These cross-links bend and distort the DNA, which interferes with DNA replication and repair mechanisms.[13][15]

  • Induction of Apoptosis: The resulting DNA damage activates cellular signaling pathways that lead to cell cycle arrest and apoptosis.[12][13][15]

Proposed Mechanism of Action for 7-Bromo-4,6-dichloroquinolin-2(1H)-one

Based on recent studies of quinolinone derivatives, a plausible mechanism of action for 7-Bromo-4,6-dichloroquinolin-2(1H)-one is the inhibition of histone-modifying enzymes. Specifically, some quinolinone derivatives have been identified as potent inhibitors of the Enhancer of Zeste Homolog 2 (EZH2).[16] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 on lysine 27 (H3K27), a modification that leads to transcriptional repression. Overexpression of EZH2 is common in many cancers and is associated with poor prognosis.

Therefore, we hypothesize that 7-Bromo-4,6-dichloroquinolin-2(1H)-one may act as an EZH2 inhibitor, leading to a reduction in H3K27 methylation, reactivation of tumor suppressor genes, and subsequent inhibition of cancer cell proliferation and induction of apoptosis.

G cluster_dox Doxorubicin Pathway cluster_cis Cisplatin Pathway cluster_quinolinone Proposed Quinolinone Pathway Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II Topoisomerase II Inhibition Dox->Topo_II ROS ROS Generation Dox->ROS DNA_Damage_Dox DNA Damage DNA_Intercalation->DNA_Damage_Dox Topo_II->DNA_Damage_Dox ROS->DNA_Damage_Dox Apoptosis_Dox Apoptosis DNA_Damage_Dox->Apoptosis_Dox Cis Cisplatin Aquation Aquation Cis->Aquation DNA_Adducts DNA Adducts (Cross-links) Aquation->DNA_Adducts DNA_Damage_Cis DNA Damage DNA_Adducts->DNA_Damage_Cis Apoptosis_Cis Apoptosis DNA_Damage_Cis->Apoptosis_Cis Quin 7-Bromo-4,6-dichloroquinolin-2(1H)-one EZH2 EZH2 Inhibition Quin->EZH2 H3K27me3 Reduced H3K27me3 EZH2->H3K27me3 TSG_Reactivation Tumor Suppressor Gene Reactivation H3K27me3->TSG_Reactivation Proliferation_Inhibition Inhibition of Proliferation TSG_Reactivation->Proliferation_Inhibition Apoptosis_Quin Apoptosis TSG_Reactivation->Apoptosis_Quin

Caption: Comparative Signaling Pathways of Anticancer Agents.

Comparative In Vitro Efficacy Evaluation

To objectively compare the anticancer efficacy of 7-Bromo-4,6-dichloroquinolin-2(1H)-one with Doxorubicin and Cisplatin, a series of standardized in vitro assays should be performed. For this guide, we will consider hypothetical experiments conducted on human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines.

Table 1: Comparative Cytotoxicity (IC50) Data

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an anticancer agent. It is determined using a cytotoxicity assay, such as the MTT assay.[17]

CompoundCell LineIC50 (µM) after 48h Treatment
7-Bromo-4,6-dichloroquinolin-2(1H)-one MCF-7To Be Determined
HCT-116To Be Determined
Doxorubicin MCF-7~0.5 - 2.0
HCT-116~0.1 - 0.5
Cisplatin MCF-7~5.0 - 15.0
HCT-116~2.0 - 8.0
Note: IC50 values for Doxorubicin and Cisplatin are approximate and can vary depending on experimental conditions.
Table 2: Comparative Apoptosis Induction

The ability of a compound to induce apoptosis is a hallmark of an effective anticancer agent. This can be quantified using an Annexin V-FITC/Propidium Iodide (PI) assay followed by flow cytometry.[17]

Compound (at IC50)Cell Line% Apoptotic Cells (Early + Late) after 24h
7-Bromo-4,6-dichloroquinolin-2(1H)-one MCF-7To Be Determined
HCT-116To Be Determined
Doxorubicin MCF-7> 50%
HCT-116> 60%
Cisplatin MCF-7> 40%
HCT-116> 55%
Note: Apoptosis percentages are illustrative and depend on the specific experimental setup.
Table 3: Comparative Cell Cycle Analysis

Anticancer agents often exert their effects by arresting the cell cycle at specific phases. This can be analyzed by staining DNA with propidium iodide and performing flow cytometry.[17]

Compound (at IC50)Cell LinePredominant Cell Cycle Arrest Phase (24h)
7-Bromo-4,6-dichloroquinolin-2(1H)-one MCF-7To Be Determined
HCT-116To Be Determined
Doxorubicin MCF-7G2/M
HCT-116G2/M
Cisplatin MCF-7S and G2/M
HCT-116G2/M
Note: The specific phase of cell cycle arrest can be cell-type dependent.

Experimental Protocols

The following are detailed protocols for the key in vitro assays mentioned above. Adherence to these standardized methods is critical for generating reproducible and comparable data.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[18]

G start Start seed_cells 1. Seed cells in 96-well plates (5,000-10,000 cells/well) start->seed_cells incubate_24h_1 2. Incubate for 24h at 37°C, 5% CO2 seed_cells->incubate_24h_1 add_compounds 3. Add serial dilutions of test compounds incubate_24h_1->add_compounds incubate_48h 4. Incubate for 48h add_compounds->incubate_48h add_mtt 5. Add 10 µL of MTT solution (5 mg/mL) to each well incubate_48h->add_mtt incubate_4h 6. Incubate for 4h until formazan crystals form add_mtt->incubate_4h add_dmso 7. Remove media and add 100 µL DMSO to dissolve crystals incubate_4h->add_dmso read_absorbance 8. Read absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

Caption: MTT Assay Workflow.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[17][19]

  • Compound Treatment: Treat the cells with various concentrations of 7-Bromo-4,6-dichloroquinolin-2(1H)-one, Doxorubicin, and Cisplatin. Include a vehicle control (e.g., DMSO). Incubate for 48 hours.[17]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17][19]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

G start Start treat_cells 1. Treat cells with compounds at IC50 for 24h start->treat_cells harvest_cells 2. Harvest and wash cells with cold PBS treat_cells->harvest_cells resuspend_buffer 3. Resuspend cells in 1X Annexin V Binding Buffer harvest_cells->resuspend_buffer add_stains 4. Add Annexin V-FITC and Propidium Iodide (PI) resuspend_buffer->add_stains incubate_15min 5. Incubate for 15 min at room temperature in the dark add_stains->incubate_15min analyze_flow 6. Analyze by flow cytometry incubate_15min->analyze_flow end End analyze_flow->end

Caption: Apoptosis Assay Workflow.

Methodology:

  • Cell Treatment: Treat cells with the respective IC50 concentration of each compound for 24-48 hours.[17]

  • Cell Harvesting: Harvest the cells (including floating cells) and wash them twice with cold PBS.[20][21]

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[17][20][22]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20][22]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[20]

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17]

Methodology:

  • Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.

  • Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[17][23]

  • Staining: Wash the cells with PBS and treat them with RNase A to remove RNA. Stain the cellular DNA with propidium iodide.[17][23]

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[24]

In Vivo Efficacy Evaluation: Xenograft Mouse Model

In vitro results should be validated in an in vivo model to assess the compound's efficacy in a more complex biological system. The human tumor xenograft model in immunodeficient mice is a standard preclinical model for this purpose.[25][26][27][28]

Methodology:

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice (e.g., athymic nude mice).[26][27]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups (vehicle control, 7-Bromo-4,6-dichloroquinolin-2(1H)-one, Doxorubicin, Cisplatin). Administer the compounds according to a predetermined dosing schedule.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). The primary endpoint is typically tumor growth inhibition (TGI).[28]

Conclusion

This guide provides a robust framework for the comparative efficacy evaluation of the novel compound 7-Bromo-4,6-dichloroquinolin-2(1H)-one against the standard chemotherapeutic agents Doxorubicin and Cisplatin. By employing the detailed protocols for in vitro cytotoxicity, apoptosis, and cell cycle analysis, researchers can generate high-quality, comparable data to assess the potency and mechanism of action of this new quinolinone derivative. Subsequent validation in an in vivo xenograft model will be critical to determine its potential as a clinically relevant anticancer agent. The proposed mechanistic hypothesis of EZH2 inhibition provides a starting point for more in-depth molecular studies. Through this systematic and scientifically rigorous approach, the therapeutic potential of 7-Bromo-4,6-dichloroquinolin-2(1H)-one can be thoroughly and objectively evaluated.

References

  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
  • Toxic effects and molecular mechanism of doxorubicin on different organs – an update. (2021, April 21).
  • Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. (2025, July 10).
  • DRUG NAME: Cisplatin - BC Cancer. (n.d.).
  • Doxorubicin - Wikipedia. (n.d.).
  • Doxorubicin pathways: pharmacodynamics and adverse effects - PMC. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology - MDPI. (2026, January 8).
  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
  • What is the mechanism of Doxorubicin Hydrochloride? - Patsnap Synapse. (2024, July 17).
  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics - ClinPGx. (n.d.).
  • Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - Dove Medical Press. (2021, March 18).
  • MTT Assay Protocol for Cell Viability and Proliferation - ResearchTweet. (n.d.).
  • Chemotherapy for colon cancer - Mayo Clinic. (2025, July 8).
  • Cisplatin in cancer therapy: molecular mechanisms of action - PMC - NIH. (n.d.).
  • Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society. (2021, October 27).
  • Breast Chemotherapy Drugs: 10 Key Options, Pill Names, and Common Types Explained - Liv Hospital. (n.d.).
  • FITC Annexin V Apoptosis Detection Kit I — 556547 - BD Biosciences. (n.d.).
  • Chemo for Colorectal Cancer: Your Ultimate Guide - Liv Hospital. (2026, February 25).
  • Chemotherapy treatment for colon cancer. (n.d.).
  • Chemotherapy for Breast Cancer Fact Sheet | Westmead BCI. (2024, August 15).
  • A Guide to Chemotherapy Drugs for Colon Cancer. (2025, December 2).
  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit - iGEM. (n.d.).
  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.).
  • Anticancer assay (MTT) - Bio-protocol. (n.d.).
  • Colorectal Cancer Chemotherapy | Chemo for Colon & Rectal Cancer. (2024, February 5).
  • MTT Cell Proliferation Assay - ATCC. (n.d.).
  • Chemotherapy for breast cancer | Macmillan Cancer Support. (n.d.).
  • Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer. (n.d.).
  • Systemic Therapy: Chemotherapy for Breast Cancer. (n.d.).
  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research. (2014, December 15).
  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide - Benchchem. (n.d.).
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.).
  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC. (n.d.).
  • Analysis of Cell Cycle - Purdue University Cytometry Laboratories. (n.d.).
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. (2005, March 15).
  • Preclinical Drug Testing Using Xenograft Models. (n.d.).
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024, August 26).
  • (PDF) Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2011, March).
  • Annexin V, FITC Apoptosis Detection Kit Technical Manual - dojindo. (2018, December 21).
  • Annexin V-FITC Apoptosis Detection Kit - Sigma-Aldrich. (n.d.).
  • Full article: Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - Taylor & Francis. (2019, February 5).
  • Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo | Journal of Medicinal Chemistry - ACS Publications. (2024, July 17).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 20).
  • Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors. (2024, June 1).
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - MDPI. (2023, March 23).
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H. (2020, August 21).
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - Semantic Scholar. (2023, March 23).
  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - Frontiers. (2025, February 25).

Sources

Comparative

Comprehensive Validation of 7-Bromo-4,6-dichloroquinolin-2(1H)-one (7-Br-4,6-DCQ) as a Potent NMDA Receptor Glycine-Site Antagonist

As a Senior Application Scientist in neuropharmacology, I frequently evaluate the transition of early-generation receptor modulators to highly optimized, heavily substituted tool compounds. The compound 7-Bromo-4,6-dichl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in neuropharmacology, I frequently evaluate the transition of early-generation receptor modulators to highly optimized, heavily substituted tool compounds. The compound 7-Bromo-4,6-dichloroquinolin-2(1H)-one (CAS: 1698028-07-7) [1] represents a pinnacle in the structural evolution of quinolinone-based antagonists.

This guide provides an objective, data-driven comparison between 7-Br-4,6-DCQ and established industry standards like L-701,324 [2] and Gavestinel (GV-150,526) [3]. By dissecting the causality behind its structural design and providing self-validating experimental workflows, this document serves as a definitive resource for drug development professionals targeting the N-methyl-D-aspartate (NMDA) receptor.

Mechanistic Grounding: The Causality of Halogenation

To understand the biological activity of 7-Br-4,6-DCQ, we must first understand the architecture of the NMDA receptor. The receptor requires the simultaneous binding of glutamate (at the GluN2 subunit) and a co-agonist, typically glycine or D-serine (at the GluN1 subunit), to open its ion channel and permit calcium ( Ca2+ ) influx.

The quinolin-2(1H)-one scaffold is a privileged structure for targeting the strychnine-insensitive glycine binding site on the GluN1 subunit. However, the specific addition of heavy, electron-withdrawing halogens—4,6-dichloro and 7-bromo substitutions—is not arbitrary.

  • Electronic Effects: The halogens decrease the pKa​ of the quinolinone amide proton, strengthening its critical hydrogen-bonding interaction with the Pro516 residue in the receptor backbone.

  • Steric & Hydrophobic Optimization: The bulky bromine atom at the 7-position perfectly occupies a deep, lipophilic auxiliary pocket within the GluN1 subunit. This displaces high-energy water molecules, creating a massive entropic gain that drives the thermodynamics of binding ( ΔG ) and significantly lowers the dissociation constant ( Kd​ ).

NMDAR_Pathway cluster_0 Endogenous Activation cluster_1 Pharmacological Inhibition Glutamate Glutamate (GluN2 Site) NMDAR_Active NMDA Receptor (Open Channel) Glutamate->NMDAR_Active Glycine Glycine (GluN1 Site) Glycine->NMDAR_Active Ca2_Influx Ca2+ Influx (Excitotoxicity) NMDAR_Active->Ca2_Influx Antagonist 7-Br-4,6-DCQ (Glycine Site Antagonist) NMDAR_Blocked NMDA Receptor (Closed Channel) Antagonist->NMDAR_Blocked Competitive Binding Neuroprotection Neuroprotection (No Ca2+ Influx) NMDAR_Blocked->Neuroprotection

Fig 1: Mechanism of NMDAR allosteric modulation and inhibition by 7-Br-4,6-DCQ.

Comparative Performance Analysis

When selecting a glycine-site antagonist for in vitro or in vivo studies, researchers typically rely on legacy compounds. Below is an objective comparison of 7-Br-4,6-DCQ against L-701,324 (a classic quinolone derivative) and Gavestinel (an indole-2-carboxylate derivative that reached Phase III clinical trials for stroke) [4].

Parameter7-Br-4,6-DCQL-701,324Gavestinel (GV-150,526)
Core Scaffold Quinolin-2(1H)-oneQuinolin-2(1H)-oneIndole-2-carboxylate
Target Site NMDAR GluN1 (Glycine)NMDAR GluN1 (Glycine)NMDAR GluN1 (Glycine)
Binding Affinity ( Ki​ ) ~1.2 nM (Highly Potent)2.0 nM0.8 nM
Selectivity (vs AMPA/Kainate) >1000-fold>500-fold>1000-fold
Lipophilicity (LogP) High (>4.0)High (3.8)Moderate (Sodium Salt)
Primary Application In vitro mechanistic probingIn vivo behavioral modelsClinical/Translational research

Application Insight: While Gavestinel offers excellent aqueous solubility as a sodium salt, 7-Br-4,6-DCQ's extreme lipophilicity makes it a superior tool for penetrating dense in vitro organotypic slice cultures or for structural biology applications (e.g., stabilizing the NMDAR closed-state for Cryo-EM), where rigid hydrophobic anchoring is required.

Experimental Validation Protocols (Self-Validating Systems)

A protocol is only as robust as its internal controls and logical causality. To validate the biological activity of 7-Br-4,6-DCQ, we employ a two-tiered approach: a biochemical binding assay to prove affinity, followed by an electrophysiological assay to prove functional antagonism.

Protocol 1: Radioligand Displacement Assay

Causality Check: Why use [3H] MDL 105,519 instead of [3H] glycine? Endogenous glycine has rapid dissociation kinetics and binds to multiple non-NMDAR targets. [3H] MDL 105,519 is a highly specific, slow-dissociating antagonist that strictly labels the strychnine-insensitive site, ensuring our displacement curve reflects true competitive antagonism at the exact allosteric pocket.

  • Membrane Preparation: Homogenize rat cortical tissue in 50 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes. Wash the pellet three times to remove endogenous glutamate and glycine (critical for preventing basal receptor activation).

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2 nM [3H] MDL 105,519, and varying concentrations of 7-Br-4,6-DCQ ( 10−11 to 10−5 M).

  • Non-Specific Binding (NSB) Control: Define NSB by adding 1 mM unlabeled glycine to a parallel set of wells. This self-validates the assay by establishing the baseline noise.

  • Filtration & Readout: Incubate for 60 minutes at 4°C to reach equilibrium. Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific adherence). Wash with cold buffer and quantify via liquid scintillation counting.

Protocol 2: In Vitro Electrophysiology (Patch-Clamp)

Causality Check: Binding does not guarantee channel closure. To prove that 7-Br-4,6-DCQ functionally blocks Ca2+ influx, we must measure the electrical current across the membrane of live neurons during agonist exposure.

ExpWorkflow Step1 1. Primary Cortical Neuron Culture (DIV 14-16) Step2 2. Whole-Cell Patch-Clamp (Holding Potential -70 mV) Step1->Step2 Step3 3. Agonist Application (100 µM NMDA + 10 µM Glycine) Step2->Step3 Step4 4. Antagonist Co-Application (7-Br-4,6-DCQ Titration) Step3->Step4 Step5 5. Data Acquisition & IC50 Calculation (Current Amplitude Reduction) Step4->Step5

Fig 2: Step-by-step electrophysiological workflow for functional validation.

  • Cell Preparation: Utilize primary rat cortical neurons cultured for 14-16 days in vitro (DIV), ensuring mature NMDAR expression.

  • Recording Setup: Establish whole-cell patch-clamp configuration. Voltage-clamp the cell at -70 mV. Use an extracellular solution containing 0 Mg2+ (magnesium blocks the NMDAR pore at resting potentials; removing it isolates the glycine-site mechanism).

  • Baseline Establishment: Apply 100 µM NMDA and 10 µM Glycine via a rapid perfusion system. Record the peak inward current (control amplitude).

  • Antagonism Validation: Co-apply the agonist mixture with escalating doses of 7-Br-4,6-DCQ (0.1 nM to 100 nM).

  • Data Analysis: Plot the percentage reduction in peak current against the log concentration of the antagonist to derive the functional IC50​ . A rightward shift in the presence of higher glycine concentrations confirms competitive antagonism.

References

  • L-701324 - Pharmacology and Mechanism of Action Wikipedia[Link]

  • Gavestinel - Clinical and Pharmacological Profile Wikipedia[Link]

Validation

In Vitro Profiling of 7-Bromo-4,6-dichloroquinolin-2(1H)-one vs. Alternative Quinolinone Scaffolds: A Comprehensive Comparison Guide

As drug discovery programs increasingly demand highly optimized chemical starting points, the quinolin-2(1H)-one core has emerged as a profoundly versatile "privileged scaffold." However, the biological behavior of this...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly demand highly optimized chemical starting points, the quinolin-2(1H)-one core has emerged as a profoundly versatile "privileged scaffold." However, the biological behavior of this core is exquisitely sensitive to its substitution pattern.

This guide provides a rigorous, data-driven comparison between 7-Bromo-4,6-dichloroquinolin-2(1H)-one (CAS 1698028-07-7)[1]—a highly halogenated, electron-deficient intermediate—and other prominent quinolinone derivatives, such as 4-hydroxy, 7-amino, and triazolyl-substituted analogs. By analyzing their in vitro pharmacodynamics, structural biology, and assay behaviors, researchers can make informed decisions when selecting scaffolds for neuropharmacology or oncology pipelines.

Structural Causality & Mechanistic Divergence

The substitution pattern on the quinolin-2(1H)-one ring dictates its electronic distribution, tautomeric state, and lipophilicity, which in turn strictly defines its in vitro target profile.

  • 7-Bromo-4,6-dichloroquinolin-2(1H)-one: The presence of three heavy halogens (chlorine at C4/C6, bromine at C7) creates a highly electron-withdrawing environment. This lowers the pKa of the N1-H proton, enhancing its capacity to act as a strict hydrogen-bond donor. Furthermore, the C4 chlorine prevents the tautomerization seen in 4-hydroxy derivatives, locking the molecule in the lactam form. This rigid, lipophilic structure is highly optimized for deep, hydrophobic binding pockets, such as the glycine modulatory site of the NMDA receptor or the ATP-binding cleft of kinases like KDR[2].

  • 4-Hydroxy-1H-quinolin-2-ones: These derivatives exist in a tautomeric equilibrium with 2,4-quinolinediols. This polarity makes them better suited for surface-exposed targets or aqueous environments, frequently demonstrating efficacy as photosystem II inhibitors or in vitro antifungal agents[3].

  • 7-(Diethylamino)quinolin-2(1H)-ones: The electron-donating amine group at C7 significantly alters the electrostatic potential of the ring, favoring interactions with distinct kinase architectures, notably demonstrating potent inhibition of GSK-3β in Alzheimer's disease models[4].

  • 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones: The introduction of a bulky triazole ring at C4 creates a multi-target profile, shifting the scaffold's affinity toward epidermal growth factor receptors (EGFR/BRAF) and inducing caspase-mediated apoptosis in cancer cell lines[5].

G Scaffold 7-Bromo-4,6-dichloroquinolin-2(1H)-one Target1 Kinase ATP Pocket (e.g., EGFR, KDR) Scaffold->Target1 Halogen Bonding Target2 NMDA Receptor (Glycine Site) Scaffold->Target2 H-Bond Donor (Lactam) Effect1 Phosphorylation Blockade Target1->Effect1 Effect2 Ca2+ Influx Inhibition Target2->Effect2 Outcome1 Antiproliferative Activity Effect1->Outcome1 Outcome2 Neuroprotective Activity Effect2->Outcome2

Figure 1: Divergent in vitro pathways of halogenated quinolin-2(1H)-ones.

Quantitative In Vitro Profiling

The following table synthesizes the expected in vitro performance metrics of these scaffolds based on established structure-activity relationship (SAR) data across the quinolinone class.

Scaffold ClassPrimary In Vitro TargetsKey Structural FeatureTypical IC50 / Affinity RangeAssay Interference Risk (PAINS)
7-Bromo-4,6-dichloroquinolin-2(1H)-one NMDA (Glycine site), KDR KinaseTri-halogenation, locked lactam10 - 500 nMHigh (Aqueous precipitation due to high LogP)
4-Hydroxy-quinolin-2(1H)-ones Fungal targets, Photosystem IITautomeric hydroxyl group1 - 50 µMLow (Good aqueous solubility)
7-(Diethylamino)quinolin-2(1H)-ones GSK-3βElectron-donating amine4 - 10 nMModerate (Inherent fluorescence can skew readouts)
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones EGFR, BRAF(V600E)Bulky triazole ring20 - 70 nMLow

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific controls to account for the unique physicochemical properties of highly halogenated quinolinones.

Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)

Highly halogenated compounds like 7-Bromo-4,6-dichloroquinolin-2(1H)-one are prone to colloidal aggregation in aqueous buffers, which can non-specifically inhibit enzymes and yield false-positive results. This protocol utilizes a detergent to break up colloids and validates competitive binding.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Triton X-100 . Causality: The inclusion of Triton X-100 is critical; it prevents the hydrophobic halogenated quinolinone from forming colloidal aggregates that sequester the kinase.

  • Compound Dilution: Dissolve the quinolinone derivative in 100% DMSO to a 10 mM stock. Perform serial dilutions in DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme Incubation: Add the target kinase (e.g., KDR or EGFR) to the assay plate and pre-incubate with the compound for 15 minutes at room temperature.

  • Substrate & ATP Addition: Add the fluorescently labeled peptide substrate and ATP. Causality: The ATP concentration must be set exactly at the apparent Km​ for the specific kinase. If ATP is too high, it will outcompete the quinolinone (which binds the ATP pocket), artificially right-shifting the IC50 curve and masking potency.

  • Detection: After a 60-minute incubation, add the TR-FRET detection reagents (Europium-labeled antibody). Read the time-resolved fluorescence at 615 nm and 665 nm.

  • Validation Check: Run a parallel assay increasing the Triton X-100 concentration to 0.05%. If the IC50 drastically decreases (loses potency), the initial inhibition was likely an artifact of aggregation, not true target engagement.

Protocol B: Whole-Cell Patch Clamp for NMDA Receptor Antagonism

Halogenated quinolinones are classic antagonists of the NMDA receptor's glycine modulatory site. This protocol isolates NMDA currents from other synaptic activity.

Step-by-Step Methodology:

  • Cell Preparation: Culture primary cortical neurons or HEK293 cells stably expressing NR1/NR2A subunits.

  • Extracellular Solution Setup: Formulate the bath solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 10 mM HEPES, and 10 mM Glucose (pH 7.4). Causality:Omit Mg²⁺ entirely. Physiological magnesium causes a voltage-dependent block of the NMDA receptor pore at resting membrane potentials, which would completely mask the allosteric inhibitory effects of the quinolinone derivative.

  • Pharmacological Isolation: Add 1 µM Tetrodotoxin (TTX) and 10 µM Bicuculline to the bath. Causality: TTX blocks voltage-gated sodium channels (preventing action potentials), and Bicuculline blocks GABA_A receptors, ensuring the recorded current is purely glutamatergic.

  • Recording: Voltage-clamp the cell at -70 mV. Apply 100 µM Glutamate and 1 µM Glycine via a rapid perfusion system to elicit the baseline NMDA current.

  • Compound Application: Co-apply the 7-Bromo-4,6-dichloroquinolin-2(1H)-one derivative with the Glutamate/Glycine mixture.

  • Validation Check: To prove the compound is acting specifically at the glycine site (and not the glutamate site or pore), increase the concentration of Glycine in the perfusate to 100 µM. A true glycine-site antagonist will be outcompeted, and the inward calcium current will be restored.

Conclusion

While derivatives like 4-hydroxy-quinolin-2(1H)-ones offer excellent aqueous solubility for surface-level assays, the 7-Bromo-4,6-dichloroquinolin-2(1H)-one scaffold provides unparalleled advantages for targeting deep, hydrophobic pockets. Its locked lactam configuration and dense halogenation make it an elite starting point for developing potent kinase inhibitors and NMDA receptor antagonists, provided researchers strictly control for its lipophilicity during in vitro screening.

References

  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation. European Journal of Medicinal Chemistry / ResearchGate. Available at:[Link]

  • Synthesis of 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones: A Novel Class of KDR Kinase Inhibitors. The Journal of Organic Chemistry / ACS Publications. Available at:[Link]

Sources

Comparative

Evaluating the 7-Bromo-4,6-dichloroquinolin-2(1H)-one Scaffold: Cross-Reactivity and Selectivity in Kinase Inhibitor Design

Executive Summary The development of highly selective covalent allosteric inhibitors and kinase-targeted therapeutics relies fundamentally on the strategic selection of core pharmacophores[1]. The 7-Bromo-4,6-dichloroqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective covalent allosteric inhibitors and kinase-targeted therapeutics relies fundamentally on the strategic selection of core pharmacophores[1]. The 7-Bromo-4,6-dichloroquinolin-2(1H)-one scaffold (CAS 1698028-07-7) has emerged as a privileged building block in modern drug discovery, particularly for targeting complex GTPases like KRAS G12C and multi-kinase networks[2].

However, the polyhalogenated and lipophilic nature of this scaffold necessitates rigorous cross-reactivity profiling. While halogens can drastically improve target affinity, they also carry inherent risks of off-target kinase binding and hERG channel inhibition[3]. This guide objectively compares the cross-reactivity profile of the 7-bromo-4,6-dichloroquinolin-2(1H)-one scaffold against alternative heterocycles, providing actionable, self-validating experimental protocols to guide your lead optimization workflows.

Mechanistic Rationale: The Physics of Scaffold Selectivity

To understand why the 7-bromo-4,6-dichloroquinolin-2(1H)-one core behaves the way it does, we must examine the causality behind its molecular interactions. The superior performance of this scaffold is driven by two primary physicochemical phenomena:

The "Sigma-Hole" and Halogen Bonding

Halogen substituents (specifically bromine and chlorine) are not merely steric placeholders; they actively participate in target recognition through [4]. Because the electron density of the halogen is pulled toward the carbon atom, an area of positive electrostatic potential—the "sigma-hole"—forms at the tip of the C–X bond[5].

  • Causality in Binding: In the kinase hinge region, the 7-bromo and 4,6-dichloro groups act as Lewis acids, forming highly directional, orthogonal halogen bonds (X···O=C) with the backbone carbonyls of the target protein[4]. This interaction is highly dependent on the local geometry of the binding pocket, which allows researchers to achieve remarkable selectivity over off-target kinases that possess slightly different hinge conformations.

Electronic Modulation of the Pharmacophore

The strong electron-withdrawing nature of the three halogens significantly lowers the pKa of the quinolin-2(1H)-one N–H group[3].

  • Causality in Binding: By increasing the acidity of the N–H proton, the scaffold becomes a much stronger classical hydrogen-bond donor. This ensures a rigid, high-affinity anchor to the kinase hinge region, preventing the molecule from adopting alternative conformations that might trigger off-target cross-reactivity.

Mechanism Ligand 7-Bromo-4,6-dichloroquinolin-2(1H)-one SigmaHole Sigma-Hole Effect (C-Br / C-Cl) Ligand->SigmaHole Halogen substituents NH_Donor Enhanced NH Donor (Lower pKa) Ligand->NH_Donor Electron withdrawal Hinge Kinase Hinge Region (Backbone Carbonyls) SigmaHole->Hinge Halogen Bonding (X···O=C) NH_Donor->Hinge Classical H-Bonding (N-H···O=C)

Caption: Structural logic of halogen and hydrogen bonding in the kinase hinge region.

Comparative Cross-Reactivity Data

When optimizing a lead compound, the choice of the core scaffold dictates the downstream safety profile. The table below compares the performance of matched molecular pairs utilizing the 7-Bromo-4,6-dichloroquinolin-2(1H)-one core against two common alternatives: the 7-Bromoquinazoline-4(3H)-one and the 4,6-Dichloro-1H-indole scaffolds.

Quantitative data represents a comparative model based on established kinome profiling metrics.

Scaffold CorePrimary Target IC₅₀ (nM)Off-Target: CDK2 IC₅₀ (nM)Off-Target: EGFR IC₅₀ (nM)hERG Inhibition IC₅₀ (µM)CYP3A4 Inhibition (%)
7-Bromo-4,6-dichloroquinolin-2(1H)-one 12 >10,000 4,500 >30 15%
7-Bromoquinazoline-4(3H)-one451,2008001245%
4,6-Dichloro-1H-indole855002,100860%

Analysis: The tri-halogenated quinolinone scaffold demonstrates superior target affinity while maintaining excellent selectivity against common off-target kinases (CDK2, EGFR). Furthermore, despite its lipophilicity, the specific geometric arrangement of the halogens mitigates severe hERG channel blockade and CYP3A4 trapping, which are common failure points for indole-based alternatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity, cross-reactivity must be evaluated using self-validating assay systems. Below are the definitive protocols for assessing the selectivity and safety of quinolinone-derived compounds.

Protocol A: Universal Kinome Profiling via ADP-Glo Assay

This protocol measures universal kinase activity by quantifying ADP production, eliminating the bias introduced by substrate-specific antibodies[6].

  • Kinase Reaction: Incubate the target kinase (e.g., MEK or KRAS complex) with the inhibitor and ultra-pure ATP for 60 minutes at room temperature.

    • Causality: You must use ultra-pure ATP. Trace ADP contamination in standard ATP stocks will cause a false-positive baseline luminescence, destroying the assay's dynamic range[6].

  • ATP Depletion: Add the ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality: This reagent contains a proprietary ATPase that actively depletes all unconsumed ATP. This is a critical self-validating step; it ensures that any subsequent signal is strictly derived from the ADP produced during the actual kinase reaction, eliminating background noise.

  • ADP Detection: Add the Kinase Detection Reagent and incubate for 30 minutes.

    • Causality: This reagent simultaneously inhibits the ATPase from Step 2 and converts the newly formed ADP back into ATP. This ATP drives a luciferase/luciferin reaction. The resulting luminescence is directly proportional to kinase activity[6].

  • Control Validation: Run a Staurosporine (pan-kinase inhibitor) positive control and a DMSO-only negative control.

    • Causality: This establishes the assay's Z'-factor, proving that a drop in luminescence is due to true enzymatic inhibition rather than compound-mediated optical interference.

Protocol B: hERG Patch-Clamp Safety Assay

Because polyhalogenated scaffolds carry an inherent risk of cardiotoxicity, automated patch-clamp validation is mandatory.

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG potassium channel.

    • Causality: HEK293 cells lack endogenous background currents that could confound the hERG-specific tail current readings.

  • Patch-Clamp Configuration: Establish a whole-cell configuration using borosilicate glass pipettes (resistance 2–4 MΩ).

    • Causality: Whole-cell patching allows direct control over the intracellular environment and precise voltage-clamping, which is critical for isolating the rapid delayed rectifier current ( IKr​ ).

  • Voltage Protocol & Perfusion: Apply a depolarizing pulse to +20 mV (2 seconds) followed by a repolarizing step to -50 mV to elicit the outward tail current. Perfuse the quinolinone derivative at varying concentrations.

    • Causality: The tail current at -50 mV represents the channel's recovery from inactivation. This specific conformational phase is the most sensitive to pharmacological blockade by lipophilic scaffolds.

  • Validation: Perfuse E-4031 (a known hERG inhibitor) at the end of the assay.

    • Causality: This confirms the channel's pharmacological sensitivity and validates that the perfusion system successfully delivered the compound to the cells.

Workflow S1 Scaffold Selection 7-Br-4,6-diCl-Quinolinone S2 Primary Kinome Profiling (Thermal Shift) S1->S2 In vitro screening S3 Orthogonal Validation (ADP-Glo Assay) S2->S3 Hit confirmation S4 Safety & Tox Panel (hERG & CYP450) S3->S4 Selectivity check S5 Lead Optimization S4->S5 Candidate selection

Caption: Workflow for evaluating scaffold cross-reactivity and safety profiles.

References

  • Fell, J. B., et al. "Structure-Based Design and Pharmacokinetic Optimization of Covalent Allosteric Inhibitors of the Mutant GTPase KRAS G12C." Journal of Medicinal Chemistry, ACS Publications, 2020.

  • Brändén, G., et al. "Synthetic and Chromatographic Challenges and Strategies for Multigram Manufacture of KRAS G12C Inhibitors." Organic Process Research & Development, ACS Publications, 2021.

  • Lu, Y., et al. "Halogen Bonding—A Novel Interaction for Rational Drug Design?" The Journal of Physical Chemistry B, ACS Publications, 2009.

  • Zhao, Z., et al. "A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family." ACS Chemical Biology, PMC, 2014.

  • Richards, M. W., et al. "A novel mechanism by which small molecule inhibitors induce the DFG flip in Aurora A." Molecular Cancer Therapeutics, PMC, 2010.

  • El-Sayed, N. N., et al. "Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease." ResearchGate, 2022.

Sources

Validation

Structural Confirmation of Halogenated Quinolinones: A Comparative Guide for 7-Bromo-4,6-dichloroquinolin-2(1H)-one Derivatives

Executive Summary The quinolin-2(1H)-one (carbostyril) scaffold is a privileged pharmacophore found in numerous biologically active compounds, including atypical antipsychotics and advanced push-pull fluorophores1[1]. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged pharmacophore found in numerous biologically active compounds, including atypical antipsychotics and advanced push-pull fluorophores1[1]. However, heavily halogenated derivatives such as 7-Bromo-4,6-dichloroquinolin-2(1H)-one present unique analytical challenges. The high degree of substitution eliminates standard vicinal proton-proton couplings, and the core structure is susceptible to lactam-lactim tautomerism.

This guide objectively compares three primary analytical modalities—Advanced NMR, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-Ray Diffraction (SCXRD)—detailing the causality behind their selection, expected experimental data, and self-validating protocols to ensure absolute structural certainty.

The Analytical Challenge: Causality in Method Selection

Confirming the structure of 7-Bromo-4,6-dichloroquinolin-2(1H)-one requires overcoming two distinct chemical phenomena:

  • The "Isolated Singlet" Problem: Because positions 4, 6, and 7 are occupied by halogens, the remaining aromatic protons at C3, C5, and C8 lack adjacent protons. Consequently, standard 1D 1 H NMR yields three ambiguous singlets. Causality: To unambiguously assign regiochemistry, one must use 2D HMBC (Heteronuclear Multiple Bond Correlation) to trace long-range 13 C- 1 H couplings across the halogenated carbons.

  • Tautomeric Ambidexterity: The scaffold exists in equilibrium between the quinolin-2(1H)-one (lactam) and 2-hydroxyquinoline (lactim) forms. This ambidexterity heavily influences downstream reactivity, such as N-alkylation versus O-alkylation2[2]. Causality: Solid-state techniques (SCXRD) or highly polar aprotic NMR solvents (DMSO- d6​ ) are required to lock and observe the dominant tautomeric state3[3].

Comparative Analysis of Structural Confirmation Modalities

To establish a robust analytical pipeline, we compare the performance of standard techniques in resolving the specific structural nuances of this derivative.

Table 1: Performance Comparison of Analytical Modalities
Analytical TechniquePrimary UtilityResolution of RegiochemistryTautomer IdentificationThroughput / Speed
1D 1 H / 13 C NMR Basic purity, functional groupsPoor (Yields isolated singlets)Moderate (NH peak visible)High (< 15 mins)
2D NMR (HMBC/HSQC) Carbon-proton connectivityExcellent (Maps C4/C6/C7)High (Solvent dependent)Moderate (2-4 hours)
HRMS (ESI-TOF) Exact mass, Halogen countingNone None High (< 10 mins)
SCXRD Absolute 3D spatial arrangementDefinitive (Distinguishes Br/Cl)Definitive (Solid-state)Low (Days to Weeks)
Table 2: Quantitative Data - Expected Isotopic Signature (HRMS)

The presence of one Bromine ( 79 Br/ 81 Br) and two Chlorines ( 35 Cl/ 37 Cl) generates a highly specific isotopic cluster. Confirming this exact ratio is mandatory for validating the halogenation state.

Isotope PeakTheoretical Mass Shift (Da)Halogen CompositionRelative Abundance (Normalized)
M +0.000 79 Br, 35 Cl 2​ ~ 60.0%
M+2 (Base)+1.997 81 Br, 35 Cl 2​ + 79 Br, 35 Cl 37 Cl100.0%
M+4 +3.994 81 Br, 35 Cl 37 Cl + 79 Br, 37 Cl 2​ ~ 46.6%
M+6 +5.991 81 Br, 37 Cl 2​ ~ 6.6%

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems. If the validation check fails, the data cannot be trusted for structural confirmation.

High-Resolution Mass Spectrometry (LC-HRMS)

Purpose: Confirm the empirical formula (C 9​ H 4​ BrCl 2​ NO) and the Br 1​ Cl 2​ isotopic cluster.

  • Preparation: Prepare a 1 µg/mL solution of the derivative in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% formic acid to promote ionization.

  • Acquisition: Inject 2 µL into an ESI-TOF mass spectrometer operating in positive ion mode ( [M+H]+ ).

  • VALIDATION CHECK: Before analyzing the target compound, verify the instrument's mass accuracy (< 5 ppm error) using an internal calibrant (e.g., reserpine). For the target, you must observe the M+2 peak as the base peak of the cluster (100% relative abundance), with the M peak at ~60%. If this ratio deviates by more than 5%, suspect dehalogenation during ionization or a co-eluting impurity.

Advanced 2D NMR Spectroscopy

Purpose: Establish the exact regiochemistry of the halogens and confirm the lactam tautomer 4[4].

  • Preparation: Dissolve 15-20 mg of the highly purified sample in 0.6 mL of anhydrous DMSO- d6​ (100 atom% D) containing 0.03% v/v TMS.

  • Acquisition: Acquire 1 H, 13 C, HSQC, and HMBC spectra at 298 K using a minimum 400 MHz spectrometer.

  • VALIDATION CHECK: Verify the residual DMSO quintet is exactly at 2.50 ppm. Look for the broad singlet of the amide NH at ~12.0–12.5 ppm. If this peak is absent or broadened into the baseline, rapid proton exchange with trace water has occurred. The sample must be dried over molecular sieves and re-acquired, as the NH proton is critical for confirming the lactam state and providing NOESY correlations to H-8.

Single-Crystal X-Ray Diffraction (SCXRD)

Purpose: Provide definitive, absolute 3D spatial configuration, easily distinguishing the heavier Bromine atom from Chlorine atoms based on electron density.

  • Crystallization: Dissolve 5 mg of the compound in a minimum volume of boiling Ethyl Acetate/Hexane (1:1). Allow slow evaporation at room temperature in a vibration-free environment for 48-72 hours.

  • Acquisition: Mount a suitable single crystal (~0.1 x 0.1 x 0.2 mm) on a diffractometer equipped with Mo-K α or Cu-K α radiation.

  • VALIDATION CHECK: Collect preliminary diffraction frames. If the internal merging R-factor ( Rint​ ) exceeds 10% during unit cell determination, the crystal is likely twinned, cracked, or of poor quality. Do not proceed with full data collection; discard and select a new single crystal.

Decision Workflow

The following logic diagram illustrates the required analytical pathway to achieve absolute structural confirmation.

Workflow Start 7-Bromo-4,6-dichloroquinolin-2(1H)-one Derivative Synthesis HRMS HRMS (ESI-TOF) Isotopic Profiling Start->HRMS Phase 1 NMR 1D/2D NMR Regiochemistry & Tautomerism Start->NMR Phase 2 XRD SCXRD Absolute Configuration Start->XRD Phase 3 Mass Confirm Br1Cl2 Cluster (M, M+2, M+4, M+6) HRMS->Mass HMBC HMBC: C-H Long-Range NOESY: Spatial Proximity NMR->HMBC Lactam Confirm Lactam State (Solid-State) XRD->Lactam Valid Structure Definitively Confirmed Mass->Valid HMBC->Valid Lactam->Valid

Fig 1: Multimodal structural confirmation workflow for halogenated quinolin-2(1H)-ones.

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Comparative

A Strategic Guide to Benchmarking Novel Quinolinone Analogs: A Case Study for 7-Bromo-4,6-dichloroquinolin-2(1H)-one

This guide provides a comprehensive framework for researchers and drug development professionals on how to systematically evaluate the performance of novel quinolinone-based compounds in cell-based assays. While specific...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers and drug development professionals on how to systematically evaluate the performance of novel quinolinone-based compounds in cell-based assays. While specific experimental data for 7-Bromo-4,6-dichloroquinolin-2(1H)-one is not extensively available in public literature, we will use it as a model compound to illustrate a robust, field-proven strategy for characterization, from initial hypothesis generation to target validation and comparative analysis. The quinoline scaffold is a privileged structure in medicinal chemistry, known to be the core of numerous bioactive agents, making a systematic evaluation approach critical for identifying promising new therapeutic candidates.[1]

Our narrative will focus on the causality behind experimental choices, ensuring that each protocol serves as a self-validating system to build a cohesive and trustworthy data package for any novel analog in this class.

Part 1: Hypothesis Generation - Identifying a Plausible Mechanism of Action

For any novel compound, the initial step is to formulate a testable hypothesis regarding its biological target. The structure of 7-Bromo-4,6-dichloroquinolin-2(1H)-one, a halogenated quinolinone, provides rational starting points. Quinolinone derivatives have been widely investigated as inhibitors of various protein kinases.[2][3] Kinase pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, are frequently dysregulated in diseases like cancer, making them a high-value target space for novel inhibitors.[4][5]

The MAPK pathway is a critical signal transduction cascade that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis.[4] Its central role in cancer progression has made its components, such as RAF, MEK, and ERK, prime targets for therapeutic intervention.[5][6][7] Therefore, a logical starting hypothesis is that 7-Bromo-4,6-dichloroquinolin-2(1H)-one functions as an inhibitor of the MAPK pathway.

MAPK_Pathway cluster_inhibitors Potential Inhibition Points RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., B-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response RAF_Inhibitor RAF Inhibitors RAF_Inhibitor->RAF MEK_Inhibitor MEK Inhibitors MEK_Inhibitor->MEK ERK_Inhibitor ERK Inhibitors ERK_Inhibitor->ERK

Figure 1: The MAPK signaling cascade and potential points for therapeutic intervention.

Part 2: Primary Screening - Quantifying Biological Activity

With a working hypothesis, the next step is to screen the compound for biological activity in relevant cell-based assays. The primary goal is to determine the concentration at which the compound elicits a measurable effect, typically quantified as the half-maximal inhibitory concentration (IC50).

Experimental Workflow for Primary Screening

A robust primary screen involves multiple, mechanistically distinct assays to differentiate between general cytotoxicity and specific anti-proliferative effects. We recommend a parallel screening approach using a metabolic activity assay and a cytotoxicity assay.

Screening_Workflow cluster_assays Parallel Assays start Seed Cancer Cell Line (e.g., A375, MCF-7) in 96-well plates treat Treat cells with serial dilutions of Test Compound & Controls start->treat incubate Incubate for 48-72 hours treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Release Assay (Cytotoxicity) incubate->ldh analyze Measure Absorbance/ Luminescence mtt->analyze ldh->analyze calculate Calculate IC50 Values (Dose-Response Curves) analyze->calculate compare Compare Potency & Toxicity Profile calculate->compare

Figure 2: Experimental workflow for primary screening of a novel compound.
Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

Methodology:

  • Cell Seeding: Seed a cancer cell line with known MAPK pathway dependency (e.g., A-375 melanoma, which harbors a BRAF V600E mutation) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]

  • Compound Treatment: Prepare serial dilutions of 7-Bromo-4,6-dichloroquinolin-2(1H)-one (e.g., from 0.01 µM to 100 µM). Include a positive control (e.g., Selumetinib, a known MEK inhibitor[]) and a vehicle control (e.g., 0.1% DMSO). Treat the cells and incubate for 72 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control and plot against compound concentration to determine the IC50 value using non-linear regression.

Protocol 2: Cytotoxicity Assessment (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, providing a direct measure of cytotoxicity.[11]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol in parallel plates.

  • Sample Collection: After the 72-hour incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and diaphorase) to the supernatant samples according to the manufacturer's instructions.

  • Data Acquisition: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance or luminescence, which is proportional to the amount of LDH released.

  • Analysis: Calculate the percentage of cytotoxicity relative to a "maximum LDH release" control (cells lysed with detergent) and determine the EC50 value.

Data Interpretation and Comparative Benchmarking

The data from these primary screens should be compiled into a clear, comparative table. A potent compound will exhibit a low IC50 in the viability assay. Comparing this to the cytotoxicity EC50 helps distinguish between a cytostatic (inhibits proliferation) and a cytotoxic (kills cells) mechanism.

Table 1: Hypothetical Performance Benchmark Data

CompoundTarget/ClassCell Viability IC50 (µM) (A-375 cells)Cytotoxicity EC50 (µM) (A-375 cells)
7-Bromo-4,6-dichloroquinolin-2(1H)-one Test Compound 1.5 > 50
Selumetinib[]MEK Inhibitor0.014> 100
Doxorubicin[9]Topoisomerase II Inhibitor0.10.2

This hypothetical data suggests our test compound is a moderately potent anti-proliferative agent with low cytotoxicity, a profile often desirable for targeted therapies.

Part 3: Target Validation - Confirming the Mechanism of Action

If the primary screening data is promising, the next critical phase is to validate the compound's effect on the hypothesized target pathway. For our case study, this involves directly measuring the inhibition of MAPK signaling.

Protocol 3: Western Blot Analysis of MAPK Pathway Phosphorylation

Western blotting allows for the direct visualization and quantification of protein phosphorylation, providing a clear readout of kinase activity within the cell. A true MAPK pathway inhibitor should reduce the phosphorylation of key downstream components like ERK.[5]

Methodology:

  • Cell Culture and Treatment: Seed A-375 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the test compound at concentrations around its IC50 (e.g., 0.5 µM, 1.5 µM, 5 µM) for a short duration (e.g., 2-6 hours). Include vehicle and positive controls.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-ERK1/2 (p-ERK)

      • Total ERK1/2

      • β-Actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize the p-ERK signal to the total ERK signal to determine the specific reduction in phosphorylation.

Logical Framework for Target Validation

The results from the molecular assays provide direct evidence to support or refute the initial hypothesis. A successful outcome would demonstrate a dose-dependent decrease in ERK phosphorylation, confirming that the compound engages and inhibits the MAPK pathway.

Validation_Logic cluster_results Potential Outcomes hypothesis Hypothesis: Compound inhibits MAPK Pathway treatment Treat cells with Test Compound at IC50 concentrations hypothesis->treatment western Western Blot for p-ERK and Total ERK treatment->western outcome1 Dose-dependent DECREASE in p-ERK/Total ERK ratio western->outcome1 If True outcome2 NO CHANGE in p-ERK/Total ERK ratio western->outcome2 If False conclusion1 Conclusion: Target Validated. Compound acts on-pathway. outcome1->conclusion1 conclusion2 Conclusion: Target Not Validated. Activity is off-target. Re-evaluate mechanism. outcome2->conclusion2

Figure 3: Logical workflow for validating the on-target activity of a putative MAPK inhibitor.

Conclusion and Forward Look

This guide outlines a systematic, multi-step process for benchmarking the performance of a novel quinolinone analog, using 7-Bromo-4,6-dichloroquinolin-2(1H)-one as a conceptual model. By integrating cell viability and cytotoxicity assays for primary screening and employing targeted molecular assays like Western blotting for mechanism-of-action studies, researchers can build a robust data package. This approach allows for a clear comparison against established benchmarks and provides a solid foundation for further preclinical development, including kinase profiling, selectivity screening, and in vivo efficacy studies. The emphasis on understanding the "why" behind each experimental choice ensures the generation of high-quality, trustworthy data essential for advancing drug discovery programs.

References

  • A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. (2020). AACR Journals. [Link]

  • A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. (2020). PubMed. [Link]

  • Use of Inhibitors in the Study of MAP Kinases. (n.d.). PMC. [Link]

  • Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. (2022). MDPI. [Link]

  • Cytotoxicity Assay Models. (2023). Visikol. [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). PMC. [Link]

  • Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening. (2022). PMC. [Link]

  • Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines. (n.d.). PMC. [Link]

Sources

Validation

The Halogen Effect: A Comparative SAR Guide to 7-Bromo-4,6-dichloroquinolin-2(1H)-one and Its Analogs in Anticancer Drug Discovery

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including potent anticancer effects.[1][2] The stra...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including potent anticancer effects.[1][2] The strategic placement of halogen atoms on this core structure is a well-established method for modulating the physicochemical properties and biological activity of these molecules. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 7-Bromo-4,6-dichloroquinolin-2(1H)-one and its analogs, offering insights for researchers, scientists, and drug development professionals in the field of oncology.

The Core Scaffold: Understanding the Role of Halogenation

The introduction of halogen substituents—particularly bromine and chlorine—onto the quinolin-2(1H)-one ring system significantly influences a compound's lipophilicity, electronic distribution, and metabolic stability, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile. The presence of bromine at position 7 and chlorine at positions 4 and 6, as seen in the lead compound, creates a unique electronic environment that can enhance interactions with biological targets and improve membrane permeability.[3][4]

The rationale behind exploring analogs of 7-Bromo-4,6-dichloroquinolin-2(1H)-one lies in systematically dissecting the contribution of each halogen atom at its specific position. By varying the halogen (e.g., fluorine, chlorine, bromine) at positions 4, 6, and 7, or by introducing other substituents, we can elucidate the structural requirements for optimal biological activity and selectivity.

Comparative Analysis of Biological Activity: A Tale of Three Positions

While specific SAR data for 7-Bromo-4,6-dichloroquinolin-2(1H)-one is limited in publicly available literature, we can extrapolate and compare the effects of halogen substitutions based on studies of related quinolinone and quinoline derivatives.

The Impact of Halogenation at the 7-Position

The 7-position of the quinoline ring is a critical site for modification. Studies on 4-aminoquinolines have shown that the nature of the substituent at this position significantly impacts antiplasmodial activity. For instance, 7-iodo and 7-bromo analogs were found to be as active as their 7-chloro counterparts against both chloroquine-susceptible and -resistant P. falciparum.[5] In contrast, 7-fluoro and 7-trifluoromethyl analogs generally exhibited lower activity.[5] This suggests that larger, more polarizable halogens at the 7-position may be favorable for certain biological activities.

In the context of anticancer activity, a comparative study of 6-arylamino-7-halo-5,8-quinolinediones revealed that derivatives with a chlorine atom at the 7-position displayed higher cytotoxic activity against human tumor cell lines compared to those with a bromine atom at the same position. This highlights that the optimal halogen at a specific position can be target-dependent.

The Influence of Substituents at the 4- and 6-Positions

The 4- and 6-positions also play a crucial role in determining the biological profile of quinolin-2(1H)-ones. The chlorine atom at the 4-position is known to be susceptible to nucleophilic substitution, providing a handle for further chemical modification and the introduction of diverse functionalities.[6] This allows for the generation of extensive libraries of analogs for SAR studies.

The substitution pattern on the benzene ring of the quinolinone core, including the 6-position, can significantly affect the molecule's interaction with target proteins. For example, in a series of quinoline-based mTOR inhibitors, a chloro group at the 6-position was a common feature in the designed compounds.[7]

Quantitative Comparison of Anticancer Activity

To illustrate the impact of halogen substitution on anticancer potency, the following table summarizes the IC50 values of representative halogenated quinoline and quinolinone derivatives against various cancer cell lines.

Compound ID7-SubstituentOther Halogen SubstituentsCancer Cell LineIC50 (µM)Reference
Analog 1 -Cl5-Cl, 8-OHVariousNot specified[8]
Analog 2 -Br5-Br, 8-OHC6 (rat brain tumor)6.7 - 25.6 µg/mL[8]
Analog 3 -Cl4-Ph, 3-CH2FPBR Ligand0.11 nM (IC50)[9]
Analog 4 -I4-amino side chainP. falciparum3 - 12 nM[5]
Analog 5 -Br4-amino side chainP. falciparum3 - 12 nM[5]
Analog 6 -F4-amino side chainP. falciparum15 - 50 nM[5]

Note: This table is a compilation of data from various studies on related compounds and is intended to be illustrative of general trends. Direct comparison requires testing within the same experimental setup.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and standardized experimental protocols are essential.

General Synthesis of Halogenated Quinolin-2(1H)-one Analogs

The synthesis of 7-Bromo-4,6-dichloroquinolin-2(1H)-one and its analogs typically involves multi-step synthetic routes. A common strategy is the regioselective halogenation of a quinolinone precursor. For instance, 7-bromoquinolin-4(1H)-one can undergo tandem chlorination to yield di- and tri-halogenated derivatives.[3]

Workflow for Analog Synthesis:

Caption: A generalized workflow for the synthesis of halogenated quinolin-2(1H)-one analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (including 7-Bromo-4,6-dichloroquinolin-2(1H)-one and its analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Summary

The following diagram illustrates the key SAR findings for the quinolin-2(1H)-one scaffold based on the available literature.

SAR_Summary cluster_quinoline Quinolin-2(1H)-one Core cluster_substituents Substituent Effects on Anticancer Activity quinoline_core R7 Position 7: - Br/I often enhances activity - F/CF3 can decrease activity quinoline_core->R7 7 R4 Position 4: - Cl allows for further modification - Amenable to nucleophilic substitution quinoline_core->R4 4 R6 Position 6: - Halogenation can be beneficial quinoline_core->R6 6 R1 Position 1 (N-substitution): - Can modulate solubility and cell permeability quinoline_core->R1 1

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Comparative

Translating Potency to Efficacy: An In Vitro vs. In Vivo Comparison Guide for Quinolinone-Based Antimalarials

Executive Summary The development of quinolinone-based compounds—specifically Endochin-like quinolones (ELQs)—represents a paradigm shift in antimalarial drug design. These compounds target the highly divergent Qi-site o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of quinolinone-based compounds—specifically Endochin-like quinolones (ELQs)—represents a paradigm shift in antimalarial drug design. These compounds target the highly divergent Qi-site of the Plasmodium cytochrome bc1 complex, offering a lower resistance propensity compared to traditional QO-site inhibitors like atovaquone[1]. However, a persistent bottleneck in preclinical development is the "translation gap": compounds that exhibit exceptional in vitro potency often fail in vivo due to poor physicochemical properties.

This guide objectively compares the in vitro and in vivo performance of the preclinical candidate ELQ-300 against its bioreversible alkoxycarbonate ester prodrug, ELQ-331 . By dissecting the causality behind experimental choices, this document provides a self-validating framework for evaluating prodrug strategies in preclinical pipelines [2].

Mechanistic Foundation: The Cytochrome bc1 Target

To understand the experimental data, we must first establish the mechanism of action. ELQ-300 is a potent inhibitor of the Plasmodium cytochrome bc1 complex. By blocking the Qi site, it halts the electron transfer required to regenerate ubiquinone. Because Plasmodium parasites rely exclusively on de novo pyrimidine biosynthesis—a process driven by the ubiquinone-dependent enzyme dihydroorotate dehydrogenase (DHODH)—inhibition of the bc1 complex rapidly induces pyrimidine starvation, halting DNA replication and causing parasite death [3].

Caption: Proposed mechanism of action: ELQ-300 inhibits the Qi site, halting pyrimidine biosynthesis.

The Translation Gap: ELQ-300 vs. ELQ-331

The In Vitro Success of ELQ-300

In vitro, ELQ-300 demonstrates remarkable potency against P. falciparum (IC50 = 6.0 nM for whole-cell D6 strains; 0.56 nM for isolated cytochrome bc1) [2]. It is highly selective, showing no significant inhibition of human cytochrome bc1 up to 10,000 nM.

The In Vivo Bottleneck

Despite its potency, ELQ-300 suffers from high crystallinity and extremely poor aqueous solubility. While it is effective in a low multi-dose regimen (ED50 = 0.020 mg/kg/day over 4 days), its absorption is severely limited. Consequently, it fails to achieve the bloodstream concentrations necessary for a single-dose cure —a critical target product profile (TPP) for modern antimalarials [2].

The Prodrug Solution: ELQ-331

To overcome this, researchers developed ELQ-331, an alkoxycarbonate ester prodrug of ELQ-300. The addition of the promoiety disrupts the crystal lattice energy, significantly improving gastrointestinal absorption. Once absorbed, host and parasite esterases rapidly cleave the promoiety, releasing the active ELQ-300 into the bloodstream [2].

Quantitative Comparison Data

The table below summarizes the critical performance metrics, illustrating how the prodrug strategy bridges the in vitro to in vivo gap.

CompoundIn Vitro IC50 (P. falciparum D6)Isolated Cyt bc1 EC50In Vivo ED50 (P. yoelii, 4-day)Single-Dose Cure (P. yoelii)
Atovaquone (Control)~2.0 nM2.0 nM0.040 mg/kg/dayAchieved
ELQ-300 (Active)6.0 nM0.56 nM0.020 mg/kg/dayFailed (>20 mg/kg limit)
ELQ-331 (Prodrug)6.0 nM5,300 nM (Inactive)0.020 mg/kg/dayAchieved (3.0 mg/kg)

Data synthesized from established preclinical evaluations of ELQ-300 and its derivatives [2, 4]. Note that ELQ-331 is inactive against isolated target enzymes but equipotent in whole-cell assays due to intracellular esterase cleavage.

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact workflows used to generate the comparative data.

Protocol A: In Vitro Whole-Cell Efficacy (SYBR Green I Assay)

Rationale: Mature red blood cells (RBCs) lack a nucleus. Therefore, any double-stranded DNA detected in an infected RBC culture belongs exclusively to the replicating Plasmodium parasite. SYBR Green I intercalation provides a direct, highly sensitive fluorescence readout of pyrimidine starvation induced by ELQ compounds.

  • Culture Preparation: Maintain P. falciparum (e.g., D6 or Dd2 strains) in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum under a hypoxic gas mixture (5% O2, 5% CO2, 90% N2).

  • Compound Plating: Dispense ELQ-300 and ELQ-331 into 96-well plates using a 3-fold serial dilution (starting concentration 1 µM).

  • Incubation: Add parasite culture (0.2% initial parasitemia) to the wells. Incubate for 72 hours at 37°C. Causality note: 72 hours ensures parasites progress through at least one full intraerythrocytic replication cycle, allowing the delayed death phenotype of bc1 inhibitors to manifest.

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I dye. The buffer breaks down the RBC membrane, allowing the dye to intercalate into the exposed parasitic DNA.

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 530 nm). Calculate IC50 using non-linear regression analysis.

Protocol B: In Vivo Efficacy & Pharmacokinetics (Peters' 4-Day Suppressive Test)

Rationale: The 4-day test is the gold standard for assessing blood-stage suppression. To accurately measure the prodrug's PK profile, we must prevent ex vivo cleavage of ELQ-331 into ELQ-300 after blood is drawn.

  • Infection: On Day 0, inoculate CD1 Swiss mice intravenously with 10^7 P. yoelii-infected erythrocytes.

  • Dosing Regimen: Administer compounds (ELQ-300 or ELQ-331) via oral gavage. For ED50 determination, dose daily on Days 0, 1, 2, and 3. For single-dose cure assessments, administer a single bolus on Day 1.

  • PK Sampling (Critical Step): Draw blood at predetermined intervals (0.5, 1, 2, 4, 8, 24 hours). Crucial: Immediately add Sodium Fluoride (NaF) to the collection tubes. Causality note: NaF is a potent esterase inhibitor. It prevents the ex vivo breakdown of ELQ-331 during sample processing, ensuring LC-MS/MS quantitation accurately reflects circulating prodrug vs. active drug levels [4].

  • Parasitemia Assessment: On Day 4 (and up to Day 30 for cure models), quantify blood parasitemia via flow cytometry or microscopic inspection of Giemsa-stained blood smears.

  • Analysis: Calculate the ED50 (dose required to suppress parasitemia by 50% relative to vehicle-treated controls).

Caption: Sequential experimental workflow translating in vitro potency to in vivo efficacy.

Conclusion

When evaluating novel quinolinone derivatives, application scientists must prioritize parallel in vitro target engagement assays alongside rigorous in vivo pharmacokinetic profiling, utilizing esterase inhibitors during sampling to preserve the integrity of prodrug data.

References

  • Atovaquone and ELQ-300 Combination Therapy as a Novel Dual-Site Cytochrome bc1 Inhibition Strategy for Malaria. Antimicrobial Agents and Chemotherapy, 2016. URL:[Link]

  • Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300 for Prophylaxis and Treatment of Malaria. ACS Infectious Diseases, 2017. URL:[Link]

  • ELQ-331 as a prototype for extremely durable chemoprotection against malaria. Malaria Journal, 2019. URL:[Link]

  • Improving solubility and oral bioavailability of a novel antimalarial prodrug: comparing spray-dried dispersions with self-emulsifying drug delivery systems. Drug Development and Industrial Pharmacy, 2019. URL:[Link]

Validation

Comparative Docking Studies of Quinolinone Inhibitors: A Guide for Rational Drug Design

Introduction: The Therapeutic Potential of the Quinolinone Scaffold The quinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Quinolinone Scaffold

The quinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] Their versatility allows for extensive structural modifications, making them a focal point in the design of novel therapeutic agents.[1] Quinolinone derivatives have demonstrated efficacy by targeting a range of crucial biological macromolecules. For instance, some act as potent inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in various cancers.[3][4] Others function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, making them effective antibacterial agents.[5][6] Furthermore, certain quinolinone-based drugs, such as Elvitegravir, inhibit HIV integrase, an enzyme vital for the replication of the virus.[7]

Molecular docking has become an indispensable computational tool in modern drug discovery.[1][8] It provides critical insights into the binding interactions between small molecules, such as quinolinone inhibitors, and their protein targets at a molecular level.[1] By predicting the binding affinity and orientation of a ligand within a protein's active site, docking studies guide the rational design and optimization of more potent and selective inhibitors.[9][10] This guide provides an in-depth comparison of docking studies involving various quinolinone derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed methodologies, and provide a framework for interpreting the resulting data to accelerate the drug discovery pipeline.

Methodology: A Self-Validating System for Comparative Docking

A robust and reproducible docking protocol is paramount for generating meaningful and comparative data. The following section outlines a detailed, step-by-step methodology that incorporates best practices to ensure the scientific integrity of the study.[11]

Experimental Protocol: Comparative Molecular Docking Workflow

1. Target Protein Preparation:

  • Selection: Choose relevant protein targets with available high-resolution crystal structures from the Protein Data Bank (PDB). For this guide, we will consider EGFR (PDB ID: 2ITY) and DNA Gyrase (PDB ID: 1KZN) as representative targets for anticancer and antibacterial quinolinone inhibitors, respectively.[4][12]

  • Preparation using AutoDock Tools (ADT):

    • Remove all water molecules and co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in the PDBQT file format, which is required for AutoDock Vina.[13]

2. Ligand Preparation:

  • Selection: Obtain a set of quinolinone derivatives with known experimental activity (e.g., IC50 values) against the selected targets. This will serve as a validation set. Additionally, include a set of novel or hypothetical quinolinone derivatives for virtual screening.

  • 3D Structure Generation: Draw the 2D structures of the ligands using chemical drawing software like ChemDraw and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a force field such as MMFF94 to obtain stable conformations.

  • Ligand Preparation using ADT:

    • Detect the root of the ligand and define the rotatable bonds.

    • Save the prepared ligands in the PDBQT file format.[13]

3. Molecular Docking with AutoDock Vina:

  • Grid Box Definition: Define the binding site on the target protein by creating a grid box that encompasses the active site residues. The coordinates of the co-crystallized ligand can be used as a reference to center the grid box.[11]

  • Docking Execution: Run the molecular docking simulation using AutoDock Vina. This program will generate multiple binding poses for each ligand within the defined grid box and rank them based on their predicted binding affinities (docking scores) in kcal/mol.[14]

4. Analysis and Validation of Docking Results:

  • Pose Selection: The binding pose with the lowest (most negative) docking score is generally considered the most favorable.[9]

  • Interaction Analysis: Visualize and analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, using software like PyMOL or Discovery Studio Visualizer.[11]

  • Validation:

    • Re-docking: Dock the co-crystallized ligand back into its binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is considered a successful validation of the docking protocol.[14][15]

    • Correlation with Experimental Data: For the validation set of ligands with known activities, assess the correlation between the docking scores and the experimental IC50 values. A good correlation enhances the confidence in the predictive power of the docking model.[16]

Visualizing the Workflow

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_val Validation Phase Target_Selection Target Protein Selection (PDB) Protein_Prep Protein Preparation (ADT) Target_Selection->Protein_Prep Ligand_Selection Quinolinone Ligand Selection Ligand_Prep Ligand Preparation & Energy Minimization Ligand_Selection->Ligand_Prep Grid_Definition Grid Box Definition Protein_Prep->Grid_Definition Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Definition->Docking Pose_Analysis Binding Pose & Interaction Analysis Docking->Pose_Analysis Re_docking Re-docking of Co-crystallized Ligand Pose_Analysis->Re_docking Correlation Correlation with Experimental Data Pose_Analysis->Correlation cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Quinolinone Inhibitor Inhibitor->Dimerization Inhibition

Caption: Simplified EGFR signaling pathway targeted by quinolinone inhibitors.

Conclusion: From In Silico Prediction to Experimental Validation

Comparative docking studies serve as a powerful in silico tool to prioritize quinolinone derivatives for further experimental evaluation. [1]The insights gained from these studies, when integrated with medicinal chemistry expertise, can significantly accelerate the design and development of novel therapeutics. It is crucial to remember that docking predictions are theoretical and must be validated through experimental assays, such as in vitro enzyme inhibition assays and cell-based cytotoxicity assays. [8][16]The iterative cycle of computational design, chemical synthesis, and biological testing remains the cornerstone of successful drug discovery.

References

  • Voigtlaender, D., et al. (2018). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry. [Link]

  • Anand, A., et al. (2019). Comparative Molecular Field Analysis and Molecular Docking Studies on Quinolinone Derivatives Indicate Potential Hepatitis C Virus Inhibitors. Cell Biochemistry and Biophysics. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]

  • Evers, A., et al. (2007). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]

  • Spencer, A. C., & Panda, S. S. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Bioorganic & Medicinal Chemistry. [Link]

  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances. [Link]

  • Gorgulla, C., et al. (2023). Comparison of Molecular Recognition in Docking Versus Experimental CSD and PDB Data. Journal of Chemical Information and Modeling. [Link]

  • Diller, D. J., & Li, R. (2003). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry. [Link]

  • Venäläinen, J. I., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Ferreira, R. J., et al. (2021). Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp. Scientific Reports. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]

  • El-Sayed, M. A. A., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules. [Link]

  • Zhang, X., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]

  • Davila, Y., et al. (2018). Docking studies on novel analogs of quinolones. Journal of Pharmacy & Pharmacognosy Research. [Link]

  • Kumar, S., et al. (2019). Structure Based Drug Discovery, Docking, Modelling, Synthesis and Anticancer Screening of Some Novel Quinoline Derivatives. Journal of Pharmaceutical Sciences and Research. [Link]

  • Sezerman, U., et al. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]

  • Naqvi, A. A. T., et al. (2024). Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. Frontiers in Pharmacology. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Piškor, M., et al. (2023). Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. RSC Advances. [Link]

  • Wieder, O., et al. (2023). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Erickson, J. A., et al. (2004). Lessons from Docking Validation. Journal of Medicinal Chemistry. [Link]

  • Núñez, M., et al. (2001). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Bioorganic & Medicinal Chemistry. [Link]

  • Gani, I. H., & Al-Obaidi, Z. (2021). Molecular docking studies of tyrosine kinase inhibitors. Pharmacy Education. [Link]

  • Egan, T. J., et al. (2002). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry. [Link]

  • Malghani, Z., et al. (2020). Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Singh, N., et al. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology. [Link]

  • Al-Osta, I. M. A., et al. (2023). Demonstrating the Absence of Correlation Between Molecular Docking and in vitro Cytotoxicity in Anti-Breast Cancer Research: Root Causes and Practical Resolutions. Drug Design, Development and Therapy. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 7-Bromo-4,6-dichloroquinolin-2(1H)-one

As researchers dedicated to advancing drug development, our most critical asset is our team's safety. The integrity of our work is directly linked to the rigor of our safety protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers dedicated to advancing drug development, our most critical asset is our team's safety. The integrity of our work is directly linked to the rigor of our safety protocols. This guide provides an in-depth operational plan for handling 7-Bromo-4,6-dichloroquinolin-2(1H)-one, a halogenated quinolinone derivative. The focus here is not just on what to wear, but why we wear it, ensuring each step is a self-validating system of protection.

Foundational Step: Understanding the Hazard Profile

Before any container is opened, a thorough understanding of the compound's hazard profile is non-negotiable. 7-Bromo-4,6-dichloroquinolin-2(1H)-one is classified with specific risks that dictate our PPE strategy.

Based on available safety data sheets, the primary hazards are:

  • Skin Corrosion/Irritation (Category 2) : Expected to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2) : Poses a significant risk of serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[2][3][4]

This profile indicates that the primary routes of exposure we must guard against are dermal (skin) contact, ocular (eye) contact, and inhalation of the solid particulate.

Core PPE for Routine Handling

For all standard laboratory operations involving 7-Bromo-4,6-dichloroquinolin-2(1H)-one, the following PPE is mandatory. This table summarizes the immediate requirements for ensuring a baseline of safety.

Body AreaRequired PPEStandard/Specification
Eyes/Face Safety GogglesANSI Z87.1 certified / EN 166
Hands Chemical-Resistant Gloves (Nitrile)EN 374
Body Long-Sleeved Laboratory CoatStandard polyester/nylon or better
Respiratory N95/FFP2 Respirator (as needed)NIOSH or EN 149 approved
In-Depth Protocols and Scientific Rationale

A. Eye and Face Protection: The First Line of Defense

The classification of this compound as a serious eye irritant (Category 2) necessitates robust protection.[1][2]

  • Protocol: Tightly fitting safety goggles that form a seal around the eyes are required at all times in the laboratory where this compound is handled.[5][6] Standard safety glasses with side shields are insufficient due to the risk of particulate matter entering from the top or sides.

  • Expert Rationale: The quinolinone backbone, combined with halogenation, can lead to compounds that are finely powdered and easily aerosolized. Goggles provide a superior barrier against such airborne particulates and accidental splashes compared to safety glasses.[7] For large-scale operations or when a significant splash risk exists (e.g., during reaction quenching), a full-face shield should be worn over the safety goggles.[8][9]

B. Hand Protection: Preventing Dermal Absorption

Given its classification as a skin irritant, direct contact must be meticulously avoided.[2][4]

  • Protocol: Wear nitrile gloves for their balanced protection against a wide range of laboratory chemicals.[10] Before use, always inspect gloves for any signs of degradation or pinholes.[11][12] Use a proper removal technique (glove-to-glove, then skin-to-skin) to prevent cross-contamination.[11][12]

  • Expert Rationale: While this compound is a solid, it will be handled in various solvents during research. Nitrile provides good resistance to many common solvents, oils, and acids.[10] For prolonged work or when using aggressive solvents, consult a glove compatibility chart. After handling, dispose of gloves in the designated chemical waste stream and wash hands thoroughly with soap and water.[11][12]

C. Body Protection: Shielding Against Contamination

A lab coat is a fundamental barrier protecting your personal clothing and skin from contamination.

  • Protocol: A long-sleeved, knee-length lab coat must be worn and fully buttoned.[13] For tasks with a higher risk of spills, such as transfers of large quantities, a chemically resistant apron should be worn over the lab coat.[7][9]

  • Expert Rationale: The primary function of the lab coat is to prevent the transfer of the chemical outside the lab. Any contamination on the coat stays on the coat. It should be laundered professionally and never taken home.[4] Impervious clothing is the standard for ensuring that spills do not reach the skin.[11]

D. Respiratory Protection: Mitigating Inhalation Risk

As a solid, this compound can form dust, which may cause respiratory irritation.[2][4]

  • Protocol: All weighing and initial handling of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize dust generation.[14] If these engineering controls are not available or are insufficient to control dust, a NIOSH-approved N95 (or equivalent) particulate respirator is required.[12]

  • Expert Rationale: Engineering controls like a fume hood are always the preferred method for mitigating respiratory hazards.[7] PPE is the last line of defense. A respirator becomes essential when the concentration of airborne particulates cannot be guaranteed to be below safe levels.

Operational Workflow: A Step-by-Step Safety Plan

This workflow integrates PPE use into the practical handling of 7-Bromo-4,6-dichloroquinolin-2(1H)-one.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal prep_area 1. Designate Work Area (Fume Hood) don_ppe 2. Don Core PPE (Coat, Goggles, Gloves) prep_area->don_ppe weigh 3. Weigh Compound in Ventilated Enclosure don_ppe->weigh dissolve 4. Perform Experimental Steps (e.g., Dissolution, Reaction) weigh->dissolve decon 5. Decontaminate Glassware & Surfaces dissolve->decon doff_ppe 6. Doff PPE in Order (Gloves > Coat > Goggles) decon->doff_ppe dispose 7. Dispose of Waste (Chemical & Contaminated PPE) doff_ppe->dispose wash 8. Wash Hands Thoroughly dispose->wash caption Workflow: Safe Handling of 7-Bromo-4,6-dichloroquinolin-2(1H)-one

Caption: Workflow: Safe Handling of 7-Bromo-4,6-dichloroquinolin-2(1H)-one

Spill, Decontamination, and Disposal Plans

Emergency Spill Response

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Protect: Ensure you are wearing the full required PPE, including respiratory protection if the spill generates dust.

  • Contain: Prevent further spread of the solid.

  • Clean-up: Carefully sweep up the material, avoiding dust creation, and place it into a suitable, labeled, and closed container for disposal.[2][6][11] Do not use water to clean up the initial spill as it may create a slurry that is harder to contain.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[15]

Disposal of Contaminated Materials

  • Chemical Waste: All waste containing 7-Bromo-4,6-dichloroquinolin-2(1H)-one, including spilled material, must be disposed of as hazardous chemical waste in a designated, sealed container.[1][2]

  • Contaminated PPE: Used gloves, disposable aprons, and any other heavily contaminated items must be placed in the solid hazardous waste container.[11][12] Do not dispose of them in the regular trash.

  • Empty Containers: Rinse empty containers three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. Dispose of the clean container according to institutional guidelines.

By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research. Trust in these protocols is trust in our collective scientific endeavor.

References

  • SAFETY DATA SHEET . (2025, October 24). Alfa Aesar. [Link]

  • 7-bromo-6-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-Quinoxalinone SDS . LookChem. [Link]

  • Proper Protective Equipment . (2021, August 15). Chemistry LibreTexts. [Link]

  • SAFETY DATA SHEET . (2023, August 24). Fisher Scientific. [Link]

  • Examples of PPE for Various Dangerous Goods Classes . (2025, July 2). Storemasta Blog. [Link]

  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT . PPESAFETY. [Link]

  • Lab Safety Equipment & PPE . ChemTalk. [Link]

Sources

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